Ethyl 2-amino-2-methylpropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-9-5(8)6(2,3)7/h4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLJKCGOCUODFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149587 | |
| Record name | Ethyl 2-methylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-49-1 | |
| Record name | Alanine, 2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methylalaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1113-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-methylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methylalaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-amino-2-methylpropanoate
This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-amino-2-methylpropanoate, a non-proteinogenic α-amino acid ester. With its unique sterically hindered α-carbon, this compound serves as a valuable building block in peptide synthesis, drug discovery, and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, experimental protocols, and field-proven insights into its characterization and handling.
Molecular Identity and Structural Characteristics
This compound, also known as the ethyl ester of 2-aminoisobutyric acid (Aib), is structurally unique due to the presence of two methyl groups on its α-carbon. This gem-dimethyl substitution imparts significant conformational constraints, making it a crucial component in the design of peptides with stable secondary structures like helices and turns.
-
Systematic IUPAC Name : this compound[1]
-
Common Synonyms : Ethyl 2-aminoisobutyrate, 2-Methylalanine ethyl ester, 2,2-Dimethylglycine ethyl ester[2]
-
CAS Number : 1113-49-1[2]
-
Molecular Formula : C₆H₁₃NO₂[2]
-
Molecular Weight : 131.17 g/mol [2]
-
Stereochemistry : Achiral[2]
The molecule's structure consists of a central quaternary carbon atom bonded to an amino group, a carboxyl group esterified with an ethyl moiety, and two methyl groups.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of this compound are summarized below. It is important to distinguish these from its more commonly supplied hydrochloride salt, which exhibits different physical characteristics, such as being a solid at room temperature.[3]
| Property | Value | Source |
| Physical Form | Liquid | |
| Molecular Weight | 131.17 g/mol | [2] |
| Topological Polar Surface Area | 52.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
-
Solubility : While specific quantitative data for the free base is scarce, related compounds like ethyl 2-methylpropanoate are slightly soluble or immiscible in water but miscible with alcohol and other organic solvents.[4][5] The hydrochloride salt form is used to enhance stability and solubility in various experimental applications.[3]
-
Stability : The free base is best stored under an inert atmosphere in a freezer (-20°C) and kept in a dark place to prevent degradation. The ester functionality can be susceptible to hydrolysis, especially under acidic or basic conditions.
Reactivity and Chemical Profile
The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the ethyl ester.
-
Amino Group : The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It readily reacts with electrophiles, such as acyl chlorides or anhydrides, to form N-acylated derivatives. This reaction is fundamental to its use in peptide synthesis.
-
Ester Group : The ester is susceptible to nucleophilic acyl substitution. Hydrolysis, either acid- or base-catalyzed, will yield 2-aminoisobutyric acid and ethanol. Transesterification can occur in the presence of other alcohols under catalytic conditions.
-
Steric Hindrance : The gem-dimethyl groups at the α-carbon provide significant steric bulk. This sterically hindered environment influences the reactivity of both the amino and ester groups, potentially slowing reaction rates compared to unhindered amino esters. This same steric hindrance is what restricts the phi (φ) and psi (ψ) dihedral angles when incorporated into a peptide, forcing it into helical conformations.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. While public spectral data is limited, the expected characteristics are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance) :
-
A singlet integrating to 6H for the two equivalent α-methyl groups (C(CH₃)₂).
-
A quartet integrating to 2H for the ethyl ester methylene group (-O-CH₂-CH₃).
-
A triplet integrating to 3H for the ethyl ester methyl group (-O-CH₂-CH₃).
-
A broad singlet for the amine protons (-NH₂), which may exchange with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :
-
A signal for the quaternary α-carbon.
-
A signal for the equivalent α-methyl carbons.
-
A signal for the ester carbonyl carbon.
-
Signals for the two carbons of the ethyl group.
-
-
IR (Infrared) Spectroscopy :
-
N-H stretching vibrations for the primary amine (typically two bands in the 3300-3400 cm⁻¹ region).
-
C=O stretching vibration for the ester carbonyl group (around 1730-1750 cm⁻¹).
-
C-O stretching vibrations for the ester linkage.
-
-
Mass Spectrometry (MS) :
-
The exact mass is 131.09463 Da. The monoisotopic mass is a key value for high-resolution mass spectrometry (HRMS) analysis.[2] The fragmentation pattern would likely show the loss of the ethyl group or the carboxylate moiety.
-
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes a common laboratory-scale synthesis via the esterification of 2-aminoisobutyric acid. The hydrochloride salt is often the desired product due to its enhanced stability and ease of handling.[3][6]
Objective : To synthesize and isolate this compound as its hydrochloride salt.
Reaction Scheme : (CH₃)₂C(NH₂)COOH + CH₃CH₂OH + SOCl₂ → [ (CH₃)₂C(NH₃⁺)COOCH₂CH₃ ]Cl⁻ + SO₂ + HCl
Materials and Reagents :
-
2-Aminoisobutyric acid
-
Anhydrous ethanol (10.0 molar equivalents)
-
Thionyl chloride (2.0 molar equivalents)
-
Diethyl ether (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure :
-
Pre-cool a stirred solution of anhydrous ethanol to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Slowly add thionyl chloride dropwise to the cold ethanol. Caution : This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Maintain the reaction temperature at 0°C and continue stirring for 1 hour.[6]
-
Gradually warm the mixture to room temperature.
-
Add 2-aminoisobutyric acid (1.0 molar equivalent) to the mixture.[6]
-
Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[6]
-
After the reaction is complete (monitor by TLC if desired), cool the mixture to room temperature.
-
Remove the solvent by distillation under reduced pressure using a rotary evaporator.[6]
-
To remove residual solvent, perform azeotropic distillation with a suitable solvent.[6]
-
Grind the resulting crude solid product with diethyl ether to yield the purified this compound hydrochloride.[6]
-
Isolate the white solid by filtration and dry under vacuum.
Caption: Workflow for the synthesis of this compound HCl.
Protocol 2: Purity Analysis by HPLC
Objective : To determine the purity of an this compound hydrochloride sample using High-Performance Liquid Chromatography (HPLC).
Rationale : HPLC is a standard method for assessing the purity of non-volatile organic compounds.[3] For amino acid esters, reverse-phase chromatography is typically effective. UV detection is suitable due to the presence of the carbonyl group, although the chromophore is weak, requiring detection at low wavelengths (210-220 nm).
Materials and Reagents :
-
This compound HCl sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (mobile phase modifier)
-
C18 reverse-phase HPLC column
Instrumentation :
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and analysis software.
Procedure :
-
Mobile Phase Preparation : Prepare two mobile phases.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation : Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
HPLC Method :
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detector Wavelength: 210 nm.[3]
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.
-
-
Analysis : Inject the sample and record the chromatogram.
-
Data Processing : Integrate the peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Safety, Handling, and Storage
Safety data is most extensively available for the hydrochloride salt form of this compound.[7]
-
GHS Hazard Classification :
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[8][9]
-
Skin Protection : Wear suitable protective clothing and chemical-resistant gloves.[8]
-
Respiratory Protection : Use only in a well-ventilated area or with appropriate respiratory protection if dust or vapors are generated.[8]
-
-
Handling :
-
Storage :
-
First-Aid Measures :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8]
-
Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
References
- PubChem. This compound hydrochloride | C6H14ClNO2 | CID 22343822. [Link]
- PubChem. CID 153428588 | C6H12NO2+. [Link]
- ChemBK.
- precisionFDA.
- PubChem.
Sources
- 1. CID 153428588 | C6H12NO2+ | CID 153428588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-2-methyl-propionic acid ethyl ester hydrochloride | 17288-15-2 [chemicalbook.com]
- 7. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Flibanserin (CAS 167933-07-5): A Comprehensive Guide to its Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number 17288-15-2 provided in the initial topic request corresponds to 2-Aminoisobutyric acid ethyl ester hydrochloride. This guide focuses on Flibanserin, which has the CAS number 167933-07-5, as the core subject of interest for spectroscopic analysis in a pharmaceutical context.
Introduction: The Molecular Profile of Flibanserin
Flibanserin is a non-hormonal medication approved for the treatment of pre-menopausal women with hypoactive sexual desire disorder (HSDD).[1][2] Its mechanism of action is complex, functioning as a multifunctional serotonin agonist and antagonist.[1][3] Flibanserin acts as a full agonist at the 5-HT₁ₐ receptor and an antagonist at the 5-HT₂ₐ receptor.[4][5] This dual activity is thought to modulate the levels of key neurotransmitters in the prefrontal cortex, leading to an increase in dopamine and norepinephrine and a decrease in serotonin, which are neurotransmitter systems implicated in sexual desire.[4][5]
The chemical structure of Flibanserin, 1-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-benzimidazol-2-one, is foundational to its spectroscopic signature.[3][6] This in-depth technical guide provides a comprehensive overview of the spectroscopic data of Flibanserin, offering insights for its identification, characterization, and quantification in research and development settings.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophoric System
The UV-Vis spectrum of a molecule is dictated by its electronic transitions. Flibanserin's structure contains multiple chromophores, including the benzimidazolone system and the trifluoromethylphenyl group, which give rise to characteristic absorption maxima.
Expected Spectral Characteristics: Studies have reported absorbance maxima for Flibanserin at approximately 204, 250, and 281 nm when measured in methanol.[4][6] Another study notes a maximum absorbance at 244 nm.[4] These absorptions are attributed to the π → π* transitions within the aromatic and heterocyclic ring systems. The precise λmax values can be influenced by the solvent used for analysis.
Data Summary: UV-Vis Spectroscopy
| Solvent | λmax (nm) | Reference |
| Methanol | 204, 250, 281 | [4][6] |
| Phosphate Buffer (pH 6.8) | 244 | [4] |
| Not Specified | 255 | [2] |
Experimental Protocol: UV-Vis Spectrophotometric Analysis
This protocol outlines a general procedure for obtaining a UV-Vis spectrum of Flibanserin.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of Flibanserin in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 10-20 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.2 - 1.0 AU).
-
-
Measurement:
-
Use the same solvent as a blank reference.
-
Scan the sample solution over a wavelength range of 200-400 nm.
-
Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Spectral Characteristics: The IR spectrum of Flibanserin is expected to show distinct peaks corresponding to its key functional groups. Published data indicates the following characteristic absorptions:[4]
-
~1686 cm⁻¹: A strong absorption corresponding to the C=O (carbonyl) stretching vibration of the benzimidazolone ring.
-
~1610 cm⁻¹: An absorption associated with the N-H bending vibration.
-
1401–1448 cm⁻¹: A series of absorptions characteristic of aromatic C=C stretching vibrations.
Data Summary: Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1686 | C=O Stretch | Carbonyl (Amide) |
| ~1610 | N-H Bend | Amine |
| 1401-1448 | C=C Stretch | Aromatic Ring |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation:
-
Thoroughly grind a small amount of dry Flibanserin powder (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder or a blank KBr pellet.
-
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
Expected Spectral Characteristics: High-resolution mass spectrometry provides a precise mass measurement of the parent ion. For Flibanserin, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 391.1741.[4] Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragment ions. A key fragment ion is consistently observed at m/z 161.0704, which can be used for selective quantification in complex matrices.[4]
Data Summary: Mass Spectrometry
| Ion | m/z (Observed) |
| [M+H]⁺ | 391.1741 |
| Key Fragment Ion | 161.0704 |
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a framework for the analysis of Flibanserin using LC-MS/MS, a common technique for its quantification in biological samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition of the precursor ion (m/z 391.2) to a specific product ion (e.g., m/z 161.1).
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy to maximize the signal intensity of the desired transition.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of Flibanserin by LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Skeleton
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. While a fully assigned, publicly available high-resolution NMR spectrum for Flibanserin is not readily found in the literature, its use in structural confirmation has been cited.[6][7][8] Based on the known structure, the expected ¹H and ¹³C NMR chemical shifts can be predicted.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons (δ 6.5-8.0 ppm): Multiple signals in this region corresponding to the protons on the benzimidazolone and the trifluoromethylphenyl rings. The splitting patterns will be complex due to coupling between adjacent protons.
-
Alkyl Protons (δ 2.5-4.5 ppm): A series of signals corresponding to the ethyl and piperazine protons. These will likely appear as multiplets due to coupling with each other. The protons on the carbons adjacent to nitrogen atoms will be deshielded and appear at a lower field.
-
Amide Proton (variable): The N-H proton of the benzimidazolone ring will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (δ ~150-160 ppm): The C=O carbon of the benzimidazolone will be significantly downfield.
-
Aromatic Carbons (δ ~110-150 ppm): A number of signals corresponding to the carbons of the two aromatic rings. The carbon attached to the trifluoromethyl group will be split into a quartet in the proton-decoupled spectrum due to coupling with the fluorine atoms.
-
Alkyl Carbons (δ ~40-60 ppm): Signals for the carbons of the ethyl linker and the piperazine ring.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of Flibanserin in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Measurement:
-
Acquire a ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans for adequate signal-to-noise.
-
Process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
For complete structural assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be necessary.
-
Conclusion: A Multi-faceted Spectroscopic Approach
The comprehensive spectroscopic characterization of Flibanserin is crucial for its quality control, stability testing, and metabolic studies. This guide has outlined the key spectroscopic data and analytical methodologies for UV-Vis, IR, Mass Spectrometry, and NMR. By employing this multi-technique approach, researchers and drug development professionals can confidently identify, quantify, and further investigate the properties of this important pharmaceutical compound.
References
- Isolation and structural elucidation of flibanserin as an adulterant in a health supplement used for female sexual performance enhancement. (2012). Journal of Pharmaceutical and Biomedical Analysis, 57, 104-108.
- Flibanserin: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties. (n.d.). Benchchem.
- Flibanserin Synthetic Routes. (n.d.). MedKoo Biosciences.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0015122). (n.d.).
- Chemistry Olympiad past papers. (n.d.). Royal Society of Chemistry.
- A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MS n and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison. (2023).
- Flibanserin | C20H21F3N4O | CID 6918248. (n.d.). PubChem.
- The chemical structures of flibanserin and IS in the present study. (n.d.).
- 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). (n.d.).
- SID 249565862 - flibanserin. (n.d.). PubChem.
- A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC-DAD-ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison. (2023).
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).
- Flibanserin. (2023). In StatPearls.
- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
- A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC-DAD-ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison. (2023).
- 1H NMR Chemical Shift. (n.d.).
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules.
Sources
- 1. SID 249565862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Flibanserin | C20H21F3N4O | CID 6918248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Isolation and structural elucidation of flibanserin as an adulterant in a health supplement used for female sexual performance enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry Olympiad past papers | Resource | RSC Education [edu.rsc.org]
An In-depth Technical Guide to Ethyl 2-amino-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-amino-2-methylpropanoate, a versatile building block in organic synthesis and pharmaceutical development. This document will delve into its molecular characteristics, safety profile, and handling protocols, offering valuable insights for its application in research and development.
Section 1: Core Molecular Attributes
This compound, a non-proteinogenic α-amino acid ester, serves as a crucial intermediate in the synthesis of complex molecules. Its structural features, particularly the quaternary α-carbon, impart unique conformational constraints in peptidic structures. This compound is available both as a free base and, more commonly, as a hydrochloride salt to enhance its stability and handling.
Molecular Formula and Structure
The fundamental composition of this compound is represented by its molecular formula. The chemical structure reveals a central quaternary carbon atom bonded to an amino group, a carboxyl group esterified with an ethyl moiety, and two methyl groups.
Free Base
-
Molecular Formula: C₆H₁₃NO₂[1]
Hydrochloride Salt
Below is a diagram illustrating the relationship between the free base and its hydrochloride salt.
Caption: Conversion between the free base and hydrochloride salt of this compound.
Molecular Weight
The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions.
| Compound Form | Molecular Weight ( g/mol ) |
| Free Base | 131.17[1] |
| Hydrochloride Salt | 167.63[2][3][4] |
Section 2: Identification and Nomenclature
Accurate identification of chemical compounds is paramount for regulatory compliance and scientific communication. The Chemical Abstracts Service (CAS) number is a unique identifier for this substance.
| Identifier | Free Base | Hydrochloride Salt |
| CAS Number | 1113-49-1[1] | 17288-15-2[2][3] |
| IUPAC Name | This compound | This compound;hydrochloride[2] |
| Synonyms | 2-Amino-2-methylpropionic acid ethyl ester, Ethyl 2-aminoisobutyrate | 2-Aminoisobutyric acid ethyl ester hydrochloride, H-Aib-OEt.HCl[2][5] |
Section 3: Physicochemical and Safety Data
Understanding the physicochemical properties and safety hazards is essential for the proper handling, storage, and use of this compound.
Physical Properties
| Property | Free Base | Hydrochloride Salt |
| Physical Form | Liquid | Solid |
| Melting Point | Not available | 54-56 °C |
| Storage Temperature | Store in freezer, under -20°C | 4°C, sealed storage, away from moisture |
Safety and Hazard Information
The hydrochloride salt of this compound is classified with specific hazards according to the Globally Harmonized System (GHS).[2]
-
GHS Pictogram:
-
GHS07 (Harmful)
-
-
Hazard Statements:
-
Precautionary Statements:
The following workflow outlines the general safety precautions to be taken when handling this compound.
Caption: Recommended safety workflow for handling this compound.
Section 4: Applications in Research and Development
This compound and its derivatives are valuable in various fields of chemical and pharmaceutical research. The presence of the gem-dimethyl group at the α-carbon introduces significant steric hindrance, which can be exploited to:
-
Induce specific secondary structures in peptides: The conformational rigidity of the aminoisobutyric acid (Aib) residue, for which this compound is a precursor, promotes the formation of helical structures.
-
Increase resistance to enzymatic degradation: The steric bulk can protect adjacent peptide bonds from cleavage by proteases, thereby enhancing the metabolic stability of peptide-based drugs.
-
Serve as a building block for novel small molecules: It is a key starting material in the synthesis of various heterocyclic compounds and other complex organic molecules with potential biological activity.[7]
References
- PubChem.
- precisionFDA.
- precisionFDA.
- PubChem. C6H12NO2+. [Link]
- Chemical Synthesis Database.
- Ningbo Inno Pharmchem Co.,Ltd.
Sources
An In-depth Technical Guide to the Solubility of Ethyl 2-amino-2-methylpropanoate
Foreword: Navigating the Data Gap
Ethyl 2-amino-2-methylpropanoate is a non-proteinogenic amino acid ester with significant applications as a building block in the synthesis of pharmaceuticals and specialty chemicals. Its structural motif is found in various biologically active molecules, making it a compound of high interest to researchers in drug discovery and process development. A thorough understanding of its solubility in different solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing stable formulations.
However, a comprehensive search of publicly available literature reveals a conspicuous absence of quantitative solubility data for this compound. This guide is therefore structured not as a mere repository of existing data, but as a practical and theoretical framework to empower researchers to:
-
Understand the physicochemical principles governing the solubility of this unique molecule.
-
Implement a robust experimental workflow for the accurate determination of its solubility.
-
Leverage data from structural analogs to inform initial solvent selection.
-
Apply appropriate thermodynamic models for data correlation and interpretation.
This document is intended for chemists, chemical engineers, and formulation scientists who require a deep, actionable understanding of the solubility characteristics of this compound.
Physicochemical Profile and Its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound possesses a unique combination of functional groups that dictate its interaction with various solvents.
-
Structure:
-
An amino group (-NH2) , which is basic and can act as a hydrogen bond donor.
-
An ester group (-COOEt) , which contains a polar carbonyl moiety and can act as a hydrogen bond acceptor.
-
A quaternary carbon center with two methyl groups, which introduces steric hindrance and a degree of lipophilicity.
-
-
Physical Form: The free base of this compound is a liquid at room temperature, while its hydrochloride salt is a solid.[1] This is a critical distinction, as the solubility determination will depend on the form being used. This guide focuses on the free base, but the principles can be adapted for the salt form.
Table 1: Key Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl | Reference(s) |
| CAS Number | 1113-49-1 | 17288-15-2 | [1] |
| Molecular Formula | C6H13NO2 | C6H14ClNO2 | [1] |
| Molecular Weight | 131.17 g/mol | 167.63 g/mol | [2] |
| Physical Form | Liquid | Solid | [1] |
| Melting Point | Not Applicable | 54-56 °C | [1] |
The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting ester group suggests that the molecule will exhibit favorable interactions with polar protic solvents (e.g., water, alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate). The nonpolar ethyl and methyl groups will contribute to its solubility in less polar environments. The overall solubility in a given solvent will be a balance of these competing interactions.
Theoretical Framework for Solubility
The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). For dissolution to be spontaneous, ΔGsol must be negative. This is influenced by both the enthalpy of solution (ΔHsol), which represents the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions, and the entropy of solution (ΔSsol), which is the change in randomness of the system.
The solubility of amino acids and their esters in various solvents is a complex interplay of factors:
-
"Like Dissolves Like": This principle suggests that solubility is favored when the intermolecular forces of the solute and solvent are similar. For this compound, this implies that a balance of polarity is needed in the solvent.
-
Zwitterionic Potential: In protic solvents, particularly water, amino acids can exist as zwitterions. While this compound is an ester and not a free amino acid, the basicity of the amino group means that in acidic conditions, it will be protonated (R-NH3+), significantly increasing its polarity and solubility in polar solvents.[3][4]
-
Solvent Polarity and Hydrogen Bonding: The solubility of amino acids generally decreases as the hydrophobic character of the solvent increases (e.g., from methanol to 2-propanol). We can anticipate a similar trend for this compound. The ability of the solvent to engage in hydrogen bonding with the solute's amino and ester groups is a primary driver of solubility.
Experimental Determination of Solubility: A Practical Guide
Given the lack of published data, experimental determination is essential. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5]
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene)
-
Scintillation vials or sealed flasks
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC, GC)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solute is crucial to ensure that the solution is saturated at equilibrium.[5]
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[5] The time required should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in the solution remains constant.
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to avoid overestimation of solubility.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.[5]
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved compound. A calibration curve must be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.
-
Visualizing the Workflow
Caption: Workflow for the shake-flask solubility determination method.
Insights from Structural Analogs
While specific data for this compound is scarce, examining its structural analogs can provide a valuable starting point for solvent selection. For instance, information on related aminocrotonates suggests general solubility trends.
Table 2: Qualitative Solubility of Structural Analogs
| Compound | Solvent | Solubility | Temperature (°C) | Reference(s) |
| Ethyl 3-aminocrotonate | Chloroform | Soluble | Not Specified | [5] |
| Methanol | Soluble | Not Specified | [5] | |
| Water | 26 g/L | 25 | [5] | |
| Methyl 3-aminocrotonate | Chloroform | >500 g/L (Highly soluble) | Not Specified | [5] |
| Acetone | Soluble | Not Specified | [5] | |
| Tetrahydrofuran (THF) | Soluble | Not Specified | [5] | |
| Dimethylformamide (DMF) | Soluble | Not Specified | [5] |
Interpretation and Causality:
-
The high solubility in polar solvents like methanol and even moderately polar solvents like chloroform and acetone is consistent with the presence of the polar amino and ester groups.
-
The finite solubility in water (26 g/L for the analog) highlights the competing influence of the hydrophobic alkyl portions of the molecule.
-
Caution: This data is for analogs and should be used only for preliminary solvent screening. The steric hindrance and lack of conjugation in this compound compared to the crotonates will influence its crystal lattice energy and interactions with solvents, leading to different quantitative solubility values. Experimental verification is non-negotiable.
A Strategic Approach to Solvent Selection
A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile. Solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities.
Recommended Solvent Classes for Screening
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) - These solvents can act as both hydrogen bond donors and acceptors, interacting strongly with both the amino and ester groups.
-
Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)) - These can only act as hydrogen bond acceptors (at the carbonyl/ether oxygen). Their interaction will primarily be with the amino group's hydrogens.
-
Nonpolar Solvents: (e.g., Toluene, Heptane) - Solubility is expected to be low in these solvents, but they are important for defining the lower bounds of the solubility profile and for applications like anti-solvent crystallization.
Decision Logic for Solvent Screening
Caption: A tiered strategy for systematic solvent screening.
Data Analysis and Thermodynamic Modeling
Once experimental data has been collected, it can be correlated using thermodynamic models. This allows for interpolation of solubility at different conditions and provides deeper insight into the dissolution process.
-
Temperature Dependence: The effect of temperature on solubility can often be described by the van't Hoff equation , which relates the mole fraction solubility (x) to the temperature (T), the enthalpy of solution (ΔHsol), and the entropy of solution (ΔSsol).
-
Cosolvency Models: For binary solvent mixtures, models like the Apelblat equation or the Jouyban-Acree model can be used to correlate solubility with the composition of the solvent mixture.
-
Advanced Modeling: For highly non-ideal systems, more complex models like the Cubic-Plus-Association (CPA) equation of state can be employed, which account for hydrogen bonding and other specific interactions.[6] While potentially overly complex for this specific system unless wide temperature and pressure ranges are explored, it represents the upper tier of thermodynamic modeling.
Conclusion and Future Work
This guide provides a comprehensive framework for approaching the solubility of this compound in the absence of published quantitative data. The core directive for any researcher working with this compound is to undertake a systematic experimental investigation. By combining the robust shake-flask methodology with a strategic solvent selection process and appropriate data analysis, a complete and reliable solubility profile can be established.
Future work should focus on:
-
Generating a comprehensive dataset for the solubility of this compound in a wide range of pure solvents at various temperatures (e.g., from 293.15 K to 313.15 K).
-
Investigating solubility in pharmaceutically relevant binary solvent systems (e.g., ethanol/water, acetone/water).
-
Using the generated data to calculate the thermodynamic properties of dissolution, such as the Gibbs energy, enthalpy, and entropy of solution.
This foundational data will be invaluable for the scientific community, enabling more efficient process development, purification, and formulation of new chemical entities derived from this important building block.
References
- ETHYL 2-AMINO-2-METHYLPROPANO
- This compound hydrochloride | C6H14ClNO2 | CID 22343822. PubChem. [Link]
- Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. MDPI. [Link]
- Showing Compound Ethyl 2-methylpropano
- Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models.
- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
- Thermodynamic Modeling the Solubility of CO2 in Aqua System of Methyldiethanolamine and 2-(2-Aminoethylamino)ethanol Using the Nonelectrolyte Wilson Nonrandom Factor.
- The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
Sources
- 1. This compound hydrochloride | 17288-15-2 [sigmaaldrich.com]
- 2. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
IUPAC name for H-Aib-OEt HCl
An In-depth Technical Guide to Ethyl 2-Amino-2-methylpropanoate Hydrochloride (H-Aib-OEt HCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound hydrochloride, a pivotal building block in modern peptide chemistry and pharmaceutical development. Commonly abbreviated as H-Aib-OEt HCl, this compound is the ethyl ester hydrochloride salt of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. Its significance stems from the unique structural constraints imparted by the Aib residue, which features a gem-dimethyl group at the α-carbon. This guide will elucidate the compound's systematic nomenclature, fundamental chemical properties, and the causal factors driving its synthesis and application. Detailed experimental protocols, data summaries, and workflow visualizations are provided to equip researchers with the practical and theoretical knowledge required for its effective utilization.
Chemical Identity and Nomenclature
The designation H-Aib-OEt HCl is a common and convenient abbreviation used in laboratory settings, but a precise understanding requires its systematic IUPAC name.
-
Synonyms: α-Aminoisobutyric acid ethyl ester hydrochloride, 2-Methylalanine ethyl ester hydrochloride, H-Aib-OEt·HCl[3][4]
The IUPAC name is derived as follows:
-
Propanoate: The parent chain is a three-carbon alkane, and the "-oate" suffix indicates an ester.
-
2-methyl: A methyl group is attached to carbon-2 (the α-carbon).
-
2-amino: An amino group is also attached to carbon-2.
-
ethyl: The alcohol moiety of the ester is ethanol.
-
hydrochloride: The molecule is protonated at the amino group and forms an ionic bond with a chloride ion. This salt form enhances the compound's stability and solubility in polar solvents.[3][5]
Structural Analysis
The core of the molecule is α-aminoisobutyric acid (Aib), an achiral amino acid due to the presence of two methyl groups on the α-carbon. This gem-dimethyl substitution is the source of its most valued property: steric hindrance that severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[6][7] This constraint strongly favors the adoption of helical secondary structures (specifically 3₁₀- or α-helices) when Aib is incorporated into a peptide chain.[7][8][9]
Figure 1: Chemical structure of H-Aib-OEt HCl.
Physicochemical Properties
The compound is typically a white to off-white crystalline powder, valued for its stability under standard laboratory conditions.[3][5] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClNO₂ | [2][3][4][10] |
| Molecular Weight | 167.63 g/mol | [2][4][10] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 156-161 °C | [3] |
| Purity | ≥98-99% (by HPLC) | [3][11] |
| Solubility | Soluble in water and polar organic solvents | [5] |
| Storage Conditions | 0-8 °C, Inert atmosphere | [3] |
Scientific Significance and Core Applications
The utility of H-Aib-OEt HCl is rooted in the unique conformational properties of Aib and the strategic use of the ethyl ester and hydrochloride moieties.
Role in Peptide Synthesis
H-Aib-OEt HCl is primarily used as a building block in solid-phase or solution-phase peptide synthesis.[1][3]
-
C-Terminus Protection: The ethyl ester (-OEt) group serves as a protecting group for the carboxylic acid. This prevents the carboxyl group from reacting during the coupling of the next amino acid's activated carboxyl group to the free amine of the Aib residue.
-
N-Terminus Activation: The compound is supplied with a free amino group (as a hydrochloride salt). Prior to coupling, the amine is neutralized (deprotonated) using a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to generate a free nucleophile ready for amide bond formation.
-
Enhanced Stability: The incorporation of Aib into a peptide sequence significantly increases its resistance to proteolytic degradation by enzymes.[6][7] The gem-dimethyl groups sterically hinder the approach of proteases to the adjacent peptide bonds.
-
Structural Scaffolding: Aib is a powerful helix inducer.[6][8] Researchers leverage this property to design and synthesize peptides with stable, predictable secondary structures, which is critical for mimicking the bioactive conformations of natural peptides or for creating novel structures for drug targeting and material science applications.[6][7]
Figure 2: Workflow for incorporating H-Aib-OEt HCl in peptide synthesis.
Pharmaceutical and Therapeutic Development
The properties conferred by Aib are highly desirable in drug design:
-
Increased Half-Life: Enhanced proteolytic resistance extends the in-vivo half-life of peptide therapeutics.[6]
-
Bioavailability: The conformational rigidity can improve receptor binding affinity and specificity.
-
Blood-Brain Barrier Penetration: Aib-containing peptides have shown potential for improved penetration of the blood-brain barrier, making them attractive for developing therapeutics targeting the central nervous system.[6]
Synthesis Protocol: Fischer Esterification
The most direct and common method for preparing H-Aib-OEt HCl is the Fischer esterification of α-aminoisobutyric acid using ethanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is an excellent choice as it reacts with ethanol to generate HCl in situ as the catalyst and also acts as a dehydrating agent, driving the reaction to completion.[12][13]
Materials and Reagents
-
α-Aminoisobutyric acid (Aib)
-
Absolute Ethanol (EtOH), anhydrous
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether, anhydrous
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Step-by-Step Procedure
CAUTION: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add α-aminoisobutyric acid (10.3 g, 100 mmol).
-
Solvent Addition: Add anhydrous absolute ethanol (150 mL) to the flask. Stir the suspension.
-
Catalyst Addition: Cool the flask in an ice bath to 0 °C. While stirring vigorously, slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise via a syringe or dropping funnel over 30 minutes. Causality Note: The slow, cooled addition is critical to control the exothermic reaction between thionyl chloride and ethanol.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser with a calcium chloride drying tube and heat the reaction mixture to reflux (approx. 78 °C) for 3-4 hours. The suspension should gradually dissolve as the product forms.
-
Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the excess ethanol and any volatile byproducts using a rotary evaporator. Trustworthiness Note: This step is crucial to concentrate the product and facilitate its precipitation.
-
Precipitation and Isolation: To the resulting oily or solid residue, add 100 mL of anhydrous diethyl ether and stir or sonicate to break up any clumps. The product, being a salt, is insoluble in ether and will precipitate as a white solid.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold diethyl ether (2x 25 mL) to remove any remaining soluble impurities.
-
Final Product: Dry the white crystalline powder under high vacuum to yield this compound hydrochloride (H-Aib-OEt HCl). The typical yield is >95%.
Safety and Handling
-
Hazard Profile: The compound itself is an irritant. Standard chemical handling precautions should be observed.
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C is recommended) to prevent moisture absorption.[3]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound hydrochloride is more than a simple amino acid derivative; it is a sophisticated molecular tool for peptide engineering. Its systematic design—combining the helix-inducing properties of Aib, the protective function of an ethyl ester, and the stability of a hydrochloride salt—makes it an indispensable reagent. For researchers in drug discovery and material science, a thorough understanding of its chemical principles, synthesis, and handling is fundamental to leveraging its full potential in the creation of novel, stable, and bioactive molecules.
References
- Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. (2025). LifeTein. [Link]
- a-Aminoisobutyric acid ethyl ester hydrochloride | 17288-15-2. J&K Scientific. [Link]
- 2-Aminoisobutyric acid. Wikipedia. [Link]
- Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. (2020). Chemical Communications (RSC Publishing). DOI:10.1039/D0CC04698A. [Link]
- H-Aib-OEt.HCl. RayBiotech. [Link]
- This compound hydrochloride | C6H14ClNO2 | CID 22343822. PubChem. [Link]
- Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. (2017). Chemical Communications (RSC Publishing). DOI:10.1039/C7CC03095A. [Link]
- H-Aib-OEt HCl, min 98%, 1 gram. CP Lab Safety. [Link]
- α-AMINOISOBUTYRIC ACID. Organic Syntheses Procedure. [Link]
- Article - SciELO. (2008). Brazilian Journal of Pharmaceutical Sciences. [Link]
- Method for producing amino acid ester hydrochloride - JP2003137850A.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. CAS 17288-15-2: Alanine, 2-methyl-, ethyl ester, hydrochlo… [cymitquimica.com]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 9. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]
- 10. raybiotech.com [raybiotech.com]
- 11. calpaclab.com [calpaclab.com]
- 12. ALPHA-AMINOISOBUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 15028-41-8 [chemicalbook.com]
- 13. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
Unlocking New Therapeutic Frontiers: A Technical Guide to Ethyl 2-amino-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Untapped Potential of a Unique Building Block
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that can impart improved pharmacokinetic and pharmacodynamic properties to therapeutic agents is relentless. Among the myriad of synthetic building blocks, α,α-disubstituted amino acids and their ester derivatives have emerged as a class of compounds with exceptional promise. Ethyl 2-amino-2-methylpropanoate, a prominent member of this family, offers a unique combination of steric hindrance and chemical functionality that can be strategically exploited to design next-generation therapeutics. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, properties, and potential research applications of this versatile molecule. By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers to unlock the full potential of this compound in their quest for innovative medicines.
I. Physicochemical Properties and Handling
This compound, also known as ethyl 2-aminoisobutyrate, is a clear, colorless liquid at room temperature.[1] It is often supplied and used as its hydrochloride salt, which is a white to off-white solid.[2] The hydrochloride salt exhibits enhanced stability and solubility in aqueous media, making it convenient for various synthetic and biological applications.
Table 1: Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| CAS Number | 1113-49-1 | 17288-15-2 | [1][3] |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ | [1][3] |
| Molecular Weight | 131.17 g/mol | 167.63 g/mol | [1][3] |
| Appearance | Liquid | Solid | [1][2] |
| Melting Point | N/A | 54-56 °C | [2] |
| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | 4°C, sealed storage, away from moisture | [1][2] |
II. Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached through two primary and reliable methods: the Strecker synthesis followed by esterification, or the direct esterification of the parent amino acid, 2-aminoisobutyric acid.
A. Method 1: Strecker Synthesis of the Precursor Amino Acid
The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids from aldehydes or ketones.[4] In the case of 2-aminoisobutyric acid, the starting material is acetone. The reaction proceeds via the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.
Experimental Protocol: Synthesis of 2-Aminoisobutyric Acid via Strecker Synthesis
Materials:
-
Ammonium chloride (NH₄Cl)
-
Acetone
-
Sodium cyanide (NaCN)
-
Ether
-
Methanol
-
Ammonia gas
-
48% Hydrobromic acid (HBr)
-
Pyridine
Procedure:
-
In a 3-liter round-bottomed flask, dissolve 200 g of ammonium chloride in 500 cc of water. Cool the flask in an ice bath to 5–10°C.
-
With stirring, add a solution of 175 g of acetone in 500 cc of ether.
-
Slowly add a solution of 160 g of sodium cyanide in 350 cc of water, ensuring the temperature does not exceed 10°C.
-
Stir the reaction mixture for one hour after the cyanide addition is complete, then let it stand overnight.
-
Separate the ether layer and extract the aqueous layer with six 300-cc portions of ether.
-
Combine the ether extracts and distill off the ether.
-
Dilute the residue with 800 cc of methanol, cool the solution, and saturate it with ammonia gas.
-
Allow the reaction mixture to stand for two to three days.
-
Expel the excess ammonia with a current of air and remove the methanol by distillation.
-
Add 600 cc of water to the residue, followed by 1 kg of 48% hydrobromic acid.
-
Reflux the mixture for two hours.
-
Distill the hydrobromic acid under reduced pressure on a steam bath.
-
Treat the residue with 400–500 cc of water and concentrate again under reduced pressure.
-
Dissolve the residue in fifteen to twenty times its weight of methanol, filter, and add an excess of pyridine.
-
The free 2-aminoisobutyric acid will separate on standing overnight. Collect the product by filtration, wash thoroughly with methanol, and dry.[2]
B. Method 2: Fischer Esterification of 2-Aminoisobutyric Acid
Fischer esterification is a straightforward and widely used method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5] For the synthesis of this compound, 2-aminoisobutyric acid is reacted with ethanol in the presence of a strong acid catalyst, typically hydrogen chloride or sulfuric acid.
Experimental Protocol: Synthesis of this compound Hydrochloride
Materials:
-
2-Aminoisobutyric acid
-
Absolute ethanol
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
Procedure:
-
Suspend 2-aminoisobutyric acid in absolute ethanol in a round-bottomed flask equipped with a reflux condenser and a drying tube.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude this compound hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[6][7]
III. Potential Research Areas and Applications
The unique structural features of this compound make it a valuable building block in several areas of drug discovery and development.
A. Peptidomimetics and Constrained Peptides
One of the most significant applications of this compound is in the synthesis of peptidomimetics. The gem-dimethyl group at the α-carbon introduces significant steric hindrance, which can:
-
Restrict Conformational Flexibility: This conformational constraint can lock a peptide into its bioactive conformation, leading to increased potency and selectivity for its target receptor or enzyme.
-
Enhance Proteolytic Stability: The steric bulk of the α,α-disubstituted amino acid residue protects the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
B. Drug Design and Development
Beyond peptidomimetics, the this compound moiety can be incorporated into small molecule drug candidates to modulate their physicochemical and pharmacokinetic properties. The ester functionality can serve as a prodrug linker, which can be cleaved in vivo to release the active parent drug.[8] This strategy can be employed to:
-
Improve Oral Bioavailability: By masking a polar carboxylic acid group, the lipophilicity of a drug can be increased, leading to better absorption from the gastrointestinal tract.
-
Enhance Drug Targeting: The ester linker can be designed to be selectively cleaved by enzymes that are overexpressed in target tissues, such as tumors.
C. Neuropharmacology
There is emerging research suggesting that derivatives of 2-aminoisobutyric acid may possess neuropharmacological activity. Some studies indicate a potential to modulate dopaminergic and serotonergic pathways, suggesting possible applications in the treatment of mood disorders or neurodegenerative conditions.[5] Further research into the specific effects of this compound and its derivatives on neuronal signaling pathways is a promising area of investigation.
IV. Analytical Characterization
The purity and structural integrity of this compound are crucial for its successful application in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the two equivalent methyl groups at the α-carbon, and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the quaternary α-carbon, the methylene and methyl carbons of the ethyl group, and the two equivalent methyl carbons at the α-position.[9]
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₂- (ethyl) | ~4.1 (quartet) | ~61 |
| -CH₃ (ethyl) | ~1.2 (triplet) | ~14 |
| -C(CH₃)₂- | ~1.5 (singlet) | ~25 |
| -NH₂ | Variable (broad singlet) | N/A |
| C=O | N/A | ~175 |
| α-Carbon | N/A | ~57 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
B. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a common method for assessing the purity of this compound.
Representative HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ~3-7) is typically used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm
-
Injection Volume: 10 µL
This method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity to ensure reliable quantification.[10][11]
C. Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to confirm the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the ethyl group, the ethoxycarbonyl group, and other fragments.[12]
V. Safety and Toxicological Profile
This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: The hydrochloride salt is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] The free base is a flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[1]
-
Precautionary Statements: Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[1][3]
Detailed toxicological studies specifically on this compound are limited. However, data from related compounds suggest that it is important to avoid ingestion, inhalation, and contact with skin and eyes.
VI. Metabolic Considerations
The metabolic fate of this compound is an important consideration for its use in drug development. As an ester, it is likely to be hydrolyzed by esterases present in the plasma and various tissues to yield 2-aminoisobutyric acid and ethanol.[13] 2-aminoisobutyric acid is a non-proteinogenic amino acid, and its metabolism has been studied. It can be conjugated with N-malonyl-coenzyme A or undergo oxidative decarboxylation.
In vitro metabolism studies using liver microsomes can be employed to investigate the metabolic stability of this compound and identify its major metabolites.[4][14] These studies are crucial for predicting the in vivo pharmacokinetics of any drug candidate containing this moiety.
VII. Conclusion and Future Directions
This compound is a versatile and valuable building block with significant potential in medicinal chemistry and drug discovery. Its ability to impart conformational rigidity and proteolytic stability makes it an attractive component for the design of novel peptidomimetics. Furthermore, its utility as a scaffold and a potential prodrug linker in small molecule drug design opens up a wide range of possibilities for developing new therapeutic agents with improved properties.
Future research in this area should focus on several key aspects:
-
Exploration of Novel Derivatives: The synthesis and biological evaluation of a wider range of derivatives of this compound could lead to the discovery of new bioactive compounds.
-
In-depth Biological Studies: A more thorough investigation of the metabolic pathways, pharmacokinetic profiles, and potential pharmacological activities of this compound and its derivatives is warranted.
-
Application in Targeted Drug Delivery: The development of prodrugs that utilize this compound as a linker for targeted delivery to specific tissues or cell types holds considerable promise.
By continuing to explore the chemistry and biology of this unique molecule, the scientific community can pave the way for the development of innovative and effective therapies for a variety of diseases.
VIII. References
-
Beilstein J. Org. Chem. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. [Link]
-
PubChem. This compound hydrochloride. [Link]
-
Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science.
-
PubMed. In vitro drug metabolism using liver microsomes. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
ResearchGate. In Vitro Drug Metabolism Using Liver Microsomes | Request PDF. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Google Patents. Preparation of (s)-2-aminobutyric acid.
-
Organic Syntheses. α-AMINOISOBUTYRIC ACID. [Link]
-
PubMed. In Vitro Drug Metabolism Using Liver Microsomes. [Link]
-
PMC - NIH. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]
-
PubMed. Acute and subchronic toxicity of 2-amino-2-hydroxymethyl-1, 3-propanediol. [Link]
-
PubMed. The Effects of Prodrug Size and a Carbonyl Linker on l-Type Amino Acid Transporter 1-Targeted Cellular and Brain Uptake. [Link]
-
MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]
-
ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]
-
PubChem. Aminoisobutyric acid. [Link]
-
SciELO. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001906). [Link]
-
PMC - NIH. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
-
ResearchGate. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]
-
ResearchGate. EI-MS fragmentation pathway of compound 2.. [Link]
-
US EPA. Robust Summaries & Test Plan: 2-amino-2-methylpropanol. [Link]
-
precisionFDA. This compound. [Link]
-
RCAAP. Validation of an HPLC-UV method for the identification and quantification of bi.... [Link]
-
PubChem. This compound hydrochloride. [Link]
-
Google Patents. Preparation method of 2-aminoisobutyric acid.
-
Google Patents. Prodrug comprising a drug linker conjugate.
-
Chula Digital Collections. Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Promoieties Used In Prodrug Design: A Review. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
-
MDPI. Cyclization-activated Prodrugs. [Link]
-
PubMed Central. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. [Link]
-
PubMed. Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. [Link]
-
ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. cerritos.edu [cerritos.edu]
- 4. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. athabascau.ca [athabascau.ca]
- 6. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine [beilstein-journals.org]
- 10. scielo.br [scielo.br]
- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine - Google Patents [patents.google.com]
- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Ethyl 2-amino-2-methylpropanoate
Introduction
Ethyl 2-amino-2-methylpropanoate, a non-proteinogenic amino acid ester, serves as a critical building block and intermediate in synthetic organic chemistry and drug development. Its unique structural motif, featuring a quaternary carbon, imparts specific conformational constraints, making it a valuable component in the design of peptidomimetics, polymers, and novel pharmaceutical agents. The integrity and purity of this reagent are paramount to the success and reproducibility of these applications. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and details methodologies for conducting robust stability assessments to ensure its quality over time.
Physicochemical Profile
A foundational understanding of the molecule's properties is essential for predicting its behavior and designing appropriate storage strategies.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | Ethyl α-aminoisobutyrate, H-Aib-OEt | [2] |
| CAS Number | 1113-49-1 | |
| Molecular Formula | C₆H₁₃NO₂ | |
| Molecular Weight | 131.17 g/mol | [3] |
| Physical Form | Liquid | [4] |
| Hydrochloride Salt | The hydrochloride salt (CAS 17288-15-2) is a white to off-white solid. | [5] |
| Melting Point (HCl Salt) | 156-157 °C | [5] |
Core Stability Principles and Potential Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, a common degradation pathway for ester-containing compounds. Other environmental factors such as temperature, light, and atmospheric oxygen can also impact its long-term integrity.
Hydrolysis: The Primary Degradation Pathway
The ester functional group is the most reactive site on the molecule under typical storage and handling conditions. It can undergo hydrolysis to yield 2-amino-2-methylpropanoic acid (α-aminoisobutyric acid) and ethanol. This reaction can be catalyzed by the presence of acid or base and is accelerated by moisture.[6]
-
Mechanism: The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This process is significantly influenced by pH. While many amino acid esters are more stable at a low pH, the rate of degradation can increase in neutral or alkaline conditions.[7]
Below is a diagram illustrating this critical degradation pathway.
Caption: Primary hydrolytic degradation of this compound.
Impact of Environmental Factors
-
Temperature: As dictated by the Arrhenius equation, elevated temperatures significantly accelerate the rate of chemical degradation.[8] Storing the compound at reduced temperatures is one of the most effective strategies for preserving its shelf life. Some amino acid derivatives show remarkable stability when stored at -20°C or below.[9]
-
Moisture: Water is a direct reactant in the hydrolysis pathway. Therefore, exposure to humidity must be rigorously controlled. The material should be handled in a dry environment, and containers must be sealed tightly to prevent moisture ingress.[10][11]
-
Light: While the molecule lacks significant chromophores that would make it highly susceptible to photodegradation, it is a general best practice in chemical storage to protect all reagents from direct light, especially UV radiation, to prevent potential photochemical reactions.[12][13]
-
Atmosphere: For optimal long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. This displaces atmospheric oxygen and moisture, mitigating risks of both oxidation and hydrolysis.[4]
Recommended Storage and Handling Protocols
Adherence to a stringent storage and handling protocol is a self-validating system for maintaining the compound's integrity. The following workflow is based on supplier recommendations and established best practices for sensitive chemical reagents.
Caption: Recommended workflow for handling and storing this compound.
Step-by-Step Handling Procedure:
-
Receiving: The compound is typically shipped via cold-chain transport to maintain its stability during transit.[4] Upon receipt, immediately transfer it to the recommended storage condition.
-
Equilibration: Before opening the container for the first time or after removal from cold storage, allow it to equilibrate to ambient temperature inside a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold compound, which would accelerate hydrolysis.[11][14]
-
Dispensing: Handle the liquid in a dry, well-ventilated area. For maximum protection, use a glove box or a fume hood with a dry atmosphere.
-
Inert Atmosphere: After dispensing the desired amount, gently purge the container's headspace with an inert gas like argon or nitrogen before resealing.
-
Sealing: Ensure the container is sealed tightly. For added protection against moisture and air ingress, wrap the cap and neck with Parafilm®.
-
Storage: Store the sealed container in a freezer at or below -20°C, protected from light.[4] This condition is optimal for long-term stability.
Designing a Comprehensive Stability Study
For drug development and other GxP applications, a formal stability study is required to establish a retest period or shelf life.[15][16] These studies evaluate the impact of temperature, humidity, and light on the Active Pharmaceutical Ingredient (API) or intermediate over time.[17][18]
Study Types and Conditions
Stability studies are typically conducted under conditions defined by the International Council for Harmonisation (ICH).
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: Adapted from ICH Q1A (R2) guidelines.
The accelerated study uses exaggerated conditions to speed up degradation, allowing for the prediction of long-term stability.[8][15]
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust methodology for assessing the stability of this compound.
Caption: Flowchart for a comprehensive stability testing protocol.
Step-by-Step Methodology:
-
Material: Use at least three representative batches of this compound to assess batch-to-batch variability.
-
Sample Preparation: Aliquot the material into vials made of an inert material (e.g., Type I borosilicate glass) with Teflon-lined caps. The packaging should mimic the proposed long-term storage container.
-
Initial Analysis (Time Zero): Before placing samples in stability chambers, perform a full analysis on each batch to establish baseline data.
-
Storage: Place the prepared samples into calibrated stability chambers set to long-term and accelerated conditions.
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).[16]
-
Analytical Testing: At each time point, perform the following tests:
-
Appearance: Visual inspection for changes in color or clarity.
-
Purity Assay (HPLC): Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a buffer like ammonium formate) and UV detection is a suitable starting point.[19] The method must be validated to separate the parent compound from its primary degradant, 2-amino-2-methylpropanoic acid.
-
Degradation Products: Quantify any observed degradation products. Identify any degradant that exceeds the identification threshold.
-
Water Content: Use Karl Fischer titration to monitor for any increase in moisture content over time.
-
-
Data Evaluation: Analyze the data for trends. For the purity assay, plot the concentration against time and determine if the degradation follows zero- or first-order kinetics. Use the data from the accelerated study to project the long-term shelf life.
Conclusion
The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. The primary liability of this molecule is its ester functionality, which is susceptible to hydrolysis—a process accelerated by moisture and non-optimal temperatures. The core directive for researchers and drug development professionals is to maintain the compound in a cold (≤ -20°C), dark, and dry environment, preferably under an inert atmosphere. By implementing the rigorous protocols and stability testing methodologies detailed in this guide, scientists can ensure the quality and reliability of this compound, thereby safeguarding the integrity of their experimental outcomes and developmental programs.
References
- Amino Acid esters prevent thermal inactivation and aggregation of lysozyme - PubMed. (URL: [Link])
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI. (URL: [Link])
- Stability Testing for Pharmaceuticals & More - Parameter Gener
- Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (URL: [Link])
- Polymers from amino acids: development of dual ester-urethane melt condensation approach and mechanistic aspects - PubMed. (URL: [Link])
- An Introduction to the Accelerated Stability Assessment Program. (URL: [Link])
- Pharmaceutical Aspects Of Acceler
- Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC - PubMed Central. (URL: [Link])
- Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (URL: [Link])
- How long are the derivatized samples for amino acid analysis stable?
- Long-term stability of amino acids and acylcarnitines in dried blood spots - PubMed. (URL: [Link])
- ethyl 2-methylpropano
- The Photostability of Amino Acids in Space - ResearchG
- Handling and Storage of Peptides - FAQ | AAPPTEC. (URL: [Link])
- ETHYL 2-AMINO-2-METHYLPROPANO
- This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem. (URL: [Link])
- Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions - PubMed. (URL: [Link])
- CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google P
- Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations | Journal of the American Chemical Society. (URL: [Link])
- Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation | Request PDF - ResearchG
- Shelf Life and Storage Requirements for Amino Acids: A Guide - Pangoo.biz. (URL: [Link])
- Thermal degradation of 18 amino acids during pyrolytic processes - ResearchG
- Amino esters - Wikipedia. (URL: [Link])
- This compound HYDROCHLORIDE - precisionFDA. (URL: [Link])
- Amines - NCERT. (URL: [Link])
- Robust Summaries & Test Plan: 2-amino-2-methylpropanol - US EPA. (URL: [Link])
- Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Public
- Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing). (URL: [Link])
- Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)
- ethyl 2-amino-3-chloro-3-fluoro-2-methylpropanoate - Chemical Synthesis D
- Petition to Exempt 2-Amino-2-Methyl-1-Propanol CAS No.
- Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed. (URL: [Link])
Sources
- 1. GSRS [precision.fda.gov]
- 2. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Amino-2-methyl-propionic acid ethyl ester hydrochloride CAS#: 17288-15-2 [m.chemicalbook.com]
- 6. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05267D [pubs.rsc.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 10. pangoo.biz [pangoo.biz]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. humiditycontrol.com [humiditycontrol.com]
- 16. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 17. arborpharmchem.com [arborpharmchem.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. benchchem.com [benchchem.com]
A Technical Guide to the Applications of Ethyl 2-amino-2-methylpropanoate in Modern Synthesis
This guide provides an in-depth review of the literature concerning Ethyl 2-amino-2-methylpropanoate, a versatile building block in organic synthesis and medicinal chemistry. We will explore its fundamental properties, delve into its critical role in the creation of advanced molecular architectures, and provide practical, field-proven protocols for its application. The focus is on the causality behind experimental choices, ensuring a robust and reproducible understanding for researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of this compound
This compound, also known as the ethyl ester of 2-aminoisobutyric acid (Aib), is a non-canonical α-amino acid ester. Its defining feature is the presence of two methyl groups on the α-carbon. This gem-dimethyl substitution is not merely a structural curiosity; it imparts significant and predictable conformational constraints on molecules that incorporate it. This steric hindrance is the primary driver of its utility, offering a powerful tool to modulate the three-dimensional structure of peptides and other complex molecules.
The compound serves as a crucial precursor in the development of more complex molecules, particularly in the field of peptide mimetics[1]. The ester group provides a versatile handle for a variety of synthetic modifications[1].
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | [2] |
| Molecular Weight | 131.17 g/mol | [2] |
| CAS Number | 1113-49-1 | |
| Physical Form | Liquid | |
| Storage Conditions | Inert atmosphere, store in freezer under -20°C, keep in dark place | |
| Synonyms | Ethyl 2-aminoisobutyrate, 2-Methylalanine ethyl ester, H-Aib-OEt | [2][3] |
Note: The hydrochloride salt (CAS: 17288-15-2) is also commonly used and has a molecular weight of 167.63 g/mol [3][4].
Core Application: Engineering Peptidomimetics with Conformational Rigidity
Peptides are promising therapeutic candidates but often suffer from poor metabolic stability due to protease cleavage and a lack of defined structure in solution. Peptidomimetics aim to overcome these limitations by introducing non-natural modifications to the peptide backbone[5]. The incorporation of this compound (after hydrolysis to its corresponding acid, Aib) is a cornerstone strategy in this field.
The Causality of Constraint: The gem-dimethyl groups of the Aib residue sterically restrict the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This forces the peptide chain to adopt a more rigid and predictable conformation, often favoring helical or turn structures. This conformational pre-organization can enhance binding affinity to biological targets and, crucially, protect the peptide from enzymatic degradation[5].
Caption: Diagram 1: Impact of the gem-dimethyl group on backbone rotational freedom.
Utility as a Versatile Synthon in Organic Chemistry
Beyond peptidomimetics, this compound is a valuable building block for a range of biologically active molecules[6]. Its ester and amine functionalities can be manipulated through various reactions, opening pathways to a diverse array of derivative compounds[1][6].
Key Chemical Reactions
The molecule's functional groups allow for predictable chemical transformations:
-
N-functionalization: The primary amine can readily undergo reactions like acylation, alkylation, and reductive amination to introduce new substituents.
-
Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid for peptide coupling or reduced to the alcohol for further derivatization[1].
-
Asymmetric Synthesis: The prochiral center created by the gem-dimethyl group can be exploited in more advanced asymmetric syntheses.
A notable application is its use as a nucleophile in Michael additions. For instance, the related compound ethyl isobutyrate has been successfully used in organocatalytic asymmetric Michael additions to N-phenylmaleimide, producing a succinimide product with high yield[7]. This highlights the reactivity of the α-carbon enolate, a principle that extends to derivatives of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aldlab.com [aldlab.com]
- 5. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Commercial Availability and Strategic Sourcing of Ethyl 2-amino-2-methylpropanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-2-methylpropanoate, the ethyl ester of α-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide design. Its gem-dimethyl group imparts unique conformational constraints, enhancing the proteolytic stability and helical structure of peptides into which it is incorporated. This guide provides an in-depth technical overview of the commercial landscape for this pivotal building block. We will explore sourcing strategies, supplier evaluation, quality control, and, as a viable alternative, a detailed protocol for its laboratory-scale synthesis. This document serves as a comprehensive resource for researchers aiming to procure or synthesize this compound, ensuring both quality and consistency for demanding research and development applications.
Introduction: The Strategic Importance of a Constrained Building Block
In the field of therapeutic peptide development, overcoming challenges like conformational flexibility and rapid enzymatic degradation is paramount. The incorporation of unnatural amino acids is a proven strategy to address these limitations. Among these, α-aminoisobutyric acid (Aib) and its derivatives, such as this compound, are particularly valuable.[1] The defining structural feature—two methyl groups at the α-carbon—sterically restricts the Ramachandran space, strongly promoting helical secondary structures.[1] This induced rigidity enhances proteolytic resistance and can improve binding affinity and pharmacokinetic profiles.[1][2]
This compound serves as a versatile precursor in the synthesis of more complex molecules and peptide mimetics.[3] Its availability is therefore a critical logistical checkpoint for research programs targeting novel therapeutics in areas like metabolic diseases (e.g., GLP-1 analogs), antimicrobials, and CNS-targeting agents.[2]
Compound Identification and Physicochemical Properties
Accurate identification is the first step in procurement. This compound is commercially available in two primary forms: the free base and the more stable hydrochloride salt.
| Property | This compound (Free Base) | This compound HCl (Salt) |
| Synonyms | Ethyl 2-aminoisobutyrate, 2-Methylalanine ethyl ester | H-Aib-OEt.HCl, Ethyl α-aminoisobutyrate hydrochloride |
| CAS Number | 1113-49-1[4][5] | 17288-15-2[6][7][8] |
| Molecular Formula | C6H13NO2[4][5] | C6H14ClNO2[6] |
| Molecular Weight | 131.17 g/mol [5][9] | 167.63 g/mol [6][8] |
| Appearance | Liquid[9] | White Crystalline Solid |
| Melting Point | N/A | 54-56 °C |
| Storage Conditions | Freezer, under -20°C, inert atmosphere[3][9] | 4°C, sealed, away from moisture |
Data compiled from various supplier and database sources.[3][4][5][6][8][9]
Commercial Sourcing and Supplier Landscape
This compound and its hydrochloride salt are readily available from a wide range of chemical suppliers catering to research and bulk manufacturing needs.
Key Commercial Suppliers Include:
-
Sigma-Aldrich (Merck)
-
TCI Chemicals
-
Alfa Aesar (Thermo Fisher Scientific)
-
Chem-Impex[10]
-
BLD Pharmatech[4]
-
Aldlab Chemicals[8]
-
JR MediChem LLC[7]
Purity Grades and Cost Analysis: Suppliers typically offer various purity grades, commonly ranging from 95% to >98%. For most applications in peptide synthesis and medicinal chemistry, a purity of ≥97% is recommended.
| Supplier (Example) | Form | Purity | Pack Size (Example) | Price (USD, Representative) |
| Aldlab Chemicals | HCl Salt | 95% | 5 g | $180.00 |
| Aldlab Chemicals | HCl Salt | 95% | 25 g | $540.00 |
| Sigma-Aldrich | Free Base | 98% | - | Price on request |
| Sigma-Aldrich | HCl Salt | 97% | - | Price on request |
Pricing is for illustrative purposes only and can vary significantly based on supplier, purity, and quantity.[8] It is crucial to perform a cost-benefit analysis; while smaller pack sizes offer convenience for initial screening, bulk purchases for ongoing projects can offer substantial savings.
Strategic Procurement Workflow
A systematic approach to procurement is essential to ensure the quality and consistency of your starting material. The following workflow is recommended:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 1113-49-1 [sigmaaldrich.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jrmedichem.com [jrmedichem.com]
- 8. aldlab.com [aldlab.com]
- 9. This compound | 1113-49-1 [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Safe Handling of Ethyl 2-amino-2-methylpropanoate
Introduction
Ethyl 2-amino-2-methylpropanoate is a non-proteinogenic amino acid ester, a valuable building block in medicinal chemistry and drug development. Its unique structural motif, featuring a quaternary carbon center, imparts specific conformational constraints, making it a desirable component in the synthesis of peptidomimetics, bioactive peptides, and small molecule therapeutics. However, its utility in the laboratory is matched by a significant hazard profile that demands rigorous adherence to safety protocols. This guide provides an in-depth analysis of the chemical's properties and detailed, field-proven procedures for its safe handling, storage, and emergency management, designed for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a comprehensive safety culture beyond mere procedural compliance.
Section 1: Compound Identification and Physicochemical Properties
A critical first step in safe handling is understanding the fundamental properties of the chemical in its common forms. This compound is primarily available as a free base (a liquid) or as a hydrochloride salt (a solid). These forms have distinct properties and hazard profiles that dictate different handling procedures.
| Property | This compound (Free Base) | This compound HCl (Salt) |
| Synonyms | Ethyl α-aminoisobutyrate; 2-Methylalanine ethyl ester | H-Aib-OEt.HCl; α-Aminoisobutyric acid ethyl ester HCl |
| CAS Number | 1113-49-1[1][2] | 17288-15-2 |
| Molecular Formula | C₆H₁₃NO₂[1] | C₆H₁₄ClNO₂[3] |
| Molecular Weight | 131.17 g/mol [1][4] | 167.63 g/mol [3] |
| Appearance | Liquid[1] | White to off-white powder/solid |
| Boiling Point | 145.7°C at 760 mmHg[5] | Not applicable (decomposes) |
| Melting Point | Not applicable | 155-157°C[6] |
| Flash Point | 20.7°C[6] | Not applicable |
| Density | 0.973 g/cm³[5] | Not available |
Section 2: Hazard Analysis and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The distinction between the free base and its hydrochloride salt is stark and fundamentally alters the required safety precautions.
Causality of Hazards
-
Free Base (CAS 1113-49-1): The primary hazards are driven by its volatility, flammability (Flash Point: 20.7°C), and the basicity of the free amine group combined with the ester functionality, which can lead to corrosive actions on biological tissues.[1][6] The low flash point means that flammable vapors can form at room temperature, creating a significant fire or explosion risk.[6] Its classification as "Causes severe skin burns and eye damage" (H314) is due to its ability to cause chemical burns upon contact, leading to irreversible tissue damage.[1]
-
Hydrochloride Salt (CAS 17288-15-2): As a salt, the amine is protonated, neutralizing its basicity and eliminating the corrosivity hazard. The compound is no longer volatile or flammable. The hazards shift to mechanical and chemical irritation upon contact with skin, eyes, or the respiratory tract, hence the "Warning" signal word and classifications of H315, H319, and H335.[3]
GHS Classification Comparison
| GHS Element | This compound (Free Base) | This compound HCl (Salt) |
| Pictograms | Danger[1] | Warning[3] |
| Signal Word | H225: Highly flammable liquid and vapor[1] H314: Causes severe skin burns and eye damage[1] | H315: Causes skin irritation[3] H319: Causes serious eye irritation[3] H335: May cause respiratory irritation[3] |
| Hazard Statements | P210, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405, P501[1] | P261, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501[3] |
| Key Precautionary Statements |
Section 3: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of specific PPE is directly dictated by the hazard analysis in Section 2.
-
Eye and Face Protection:
-
Requirement: Tightly fitting, indirectly vented chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield must be worn over the goggles when handling quantities greater than 50 mL of the free base or when there is a significant splash risk.
-
Causality: Standard safety glasses are insufficient. The H314 (severe eye damage) classification for the free base and H319 (serious eye irritation) for the salt necessitate a complete seal around the eyes to protect against splashes and vapors.[1][3]
-
-
Skin and Body Protection:
-
Requirement: A flame-resistant lab coat must be worn when handling the free base. For both forms, chemically resistant gloves are required. Butyl rubber or heavy-duty nitrile gloves are recommended for handling the free base due to its corrosive nature.[7] Standard nitrile gloves are sufficient for incidental contact with the solid hydrochloride salt.
-
Causality: The lab coat provides a primary barrier against splashes. Flame resistance is critical when working with a substance bearing an H225 classification.[1] Butyl rubber gloves provide excellent protection against esters and corrosive materials.[7] Always check the manufacturer's glove compatibility chart for breakthrough times.
-
-
Respiratory Protection:
-
Requirement: All handling of the volatile free base must be performed within a certified chemical fume hood to prevent inhalation of flammable and corrosive vapors. If engineering controls are not available or are insufficient, a full-face respirator with an appropriate organic vapor cartridge is required. For the hydrochloride salt, a respirator may be needed if dust is generated during handling.
-
Causality: The free base's volatility and the salt's potential to form an irritant dust (H335) make respiratory protection a primary concern.[3] Engineering controls (fume hoods) are the preferred method for mitigating this risk.
-
Section 4: Standard Operating Procedure for Safe Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
4.1 Preparation and Pre-Handling:
-
Verification: Confirm the chemical form (free base or HCl salt) by checking the CAS number on the container against the Safety Data Sheet (SDS).
-
Risk Assessment: Review the SDS and this guide. Ensure you understand the specific hazards of the form you are handling.
-
Fume Hood: Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
PPE: Don the appropriate PPE as specified in Section 3.
-
Emergency Equipment: Locate and confirm the operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Type B: CO₂ or dry chemical for flammable liquids).
4.2 Handling the Liquid Free Base (CAS 1113-49-1):
-
Grounding: When transferring from a metal container, ensure the container is electrically grounded to prevent static discharge, a potential ignition source.
-
Dispensing: Use a bottle-top dispenser or a glass syringe for transfers to minimize vapor release and spill risk. Never pour directly from a large container to a small one.
-
Temperature Control: If the reaction is exothermic, prepare an ice bath to maintain temperature control before adding the reagent.
-
Container Management: Keep the container tightly sealed when not in use. Work away from ignition sources (burners, hot plates, electrical equipment).
4.3 Handling the Solid Hydrochloride Salt (CAS 17288-15-2):
-
Dust Mitigation: Dispense the solid carefully to avoid generating airborne dust. Use a spatula and weigh the material onto weighing paper or directly into the vessel within the fume hood.
-
Static: Be aware that fine powders can hold a static charge. Use an anti-static brush or weigh boat if necessary.
-
Dissolution: When dissolving, add the solid slowly to the solvent to control any potential exotherms.
Section 5: Storage and Stability
Improper storage is a common cause of laboratory incidents and reagent degradation.
-
Free Base (CAS 1113-49-1):
-
Requirement: Store in a freezer at or below -20°C.[1][2] The container should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen). It must be stored in a dedicated, approved flammable liquids storage cabinet or refrigerator.
-
Causality: Freezer storage minimizes vapor pressure, reducing the flammability risk. The inert atmosphere prevents slow degradation through oxidation or reaction with atmospheric moisture and CO₂.
-
-
Hydrochloride Salt (CAS 17288-15-2):
-
Requirement: Store at room temperature in a tightly sealed container in a dry, well-ventilated area. Keep away from strong bases with which it can react to liberate the free base.
-
Causality: The salt is stable at room temperature and is not volatile or flammable. The primary storage concern is preventing moisture absorption, which can cause clumping, and keeping it segregated from incompatible chemicals.
-
Section 6: Emergency Procedures
A prepared response is critical to mitigating the harm from an unexpected incident.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. For the free base, immediate medical attention is critical. For the salt, seek medical attention if irritation persists.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with large amounts of water for at least 15 minutes. For the free base, seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Accidental Release / Spill Cleanup Protocol
The response to a spill depends on its size and the chemical form. The following workflow provides a general decision-making framework.
Caption: Workflow for Accidental Spill Response.
Firefighting Measures
-
Applicability: This is primarily a concern for the free base (CAS 1113-49-1).
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Avoid using a direct water jet, as it may spread the flammable liquid.
-
Firefighter Protection: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).
Section 7: References
-
PubChem. this compound hydrochloride (CID 22343822). National Center for Biotechnology Information. [Link]
-
Chemsrc. Alanine, 2-methyl-,ethyl ester (CAS 1113-49-1).[Link]
-
SmartLabs. Esterification.[Link]
-
Alichem. this compound hydrochloride (CAS 17288-15-2).[Link]
-
Pharmaffiliates. this compound (CAS 1113-49-1).[Link]
-
University of California, San Diego. OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
Sources
- 1. This compound | 1113-49-1 [sigmaaldrich.com]
- 2. 1113-49-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS:1113-49-1 | C6H13NO2 | this compound | Pharmalego [pharmalego.com]
- 5. Alanine, 2-methyl-,ethyl ester | CAS#:1113-49-1 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. safety.fsu.edu [safety.fsu.edu]
Abstract
This technical guide provides an in-depth examination of the synthesis of 2-amino-2-methyl-1-propanol (AMP), a critical intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the laboratory-scale synthesis via the reduction of α-aminoisobutyric acid esters. This document elucidates the underlying reaction mechanisms, provides a detailed, safety-oriented experimental protocol, and discusses key parameters for process optimization. The methodologies described herein are grounded in established chemical principles and are designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood synthetic route to this versatile amino alcohol.
Introduction: The Significance of 2-Amino-2-methyl-1-propanol
2-Amino-2-methyl-1-propanol (AMP), CAS Number 124-68-5, is an organic compound featuring a primary amine and a primary hydroxyl group. Its molecular structure, H₂NC(CH₃)₂CH₂OH, contains a sterically hindered amine on a tertiary carbon, which influences its reactivity and utility.[1] This bifunctionality makes AMP a valuable building block in the synthesis of pharmaceuticals, a component in buffer solutions, and a neutralizing agent in various formulations.[2]
While several industrial synthesis routes exist, including those starting from 2-nitropropane or isobutene, the reduction of α-aminoisobutyric acid esters offers a direct and highly effective method for laboratory and pilot-scale production.[2][3][4] This guide will focus exclusively on this ester-to-alcohol transformation, emphasizing the use of lithium aluminum hydride (LAH), a potent and reliable reducing agent for this purpose.[5][6]
The Core Synthetic Route: Reduction of α-Aminoisobutyrate Esters
The most direct synthesis of 2-amino-2-methyl-1-propanol from an ester precursor involves the chemical reduction of an alkyl 2-amino-2-methylpropanoate. This process fundamentally converts the ester functional group into a primary alcohol without affecting the primary amine.
Chemical Principle and Choice of Reducing Agent
The conversion of an ester to a primary alcohol requires a powerful reducing agent capable of delivering two hydride equivalents to the carbonyl carbon. While various hydrides exist, lithium aluminum hydride (LiAlH₄, LAH) is the reagent of choice for this transformation due to its high reactivity.[5] Unlike milder agents such as sodium borohydride, which are generally ineffective at reducing esters, LAH readily reduces esters, carboxylic acids, and amides.[5][7] The high polarity and relative weakness of the Al-H bond in the [AlH₄]⁻ anion make it a potent source of nucleophilic hydride (H⁻).[5]
Reaction Mechanism
The reduction proceeds through a well-established two-stage mechanism involving nucleophilic acyl substitution followed by nucleophilic addition.
-
Nucleophilic Acyl Substitution: The first hydride ion from LAH performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester (e.g., methyl 2-amino-2-methylpropanoate). This forms a tetrahedral intermediate.
-
Intermediate Collapse: This intermediate is unstable and collapses, eliminating the alkoxy group (-OCH₃) as a leaving group. This step forms a transient aldehyde intermediate.
-
Nucleophilic Addition: The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second hydride ion from another LAH molecule. This second nucleophilic attack creates a new tetrahedral intermediate, an aluminum alkoxide.
-
Hydrolysis (Workup): The reaction is completed by a careful aqueous workup, which protonates the alkoxide to yield the final product, 2-amino-2-methyl-1-propanol, and neutralizes the aluminum by-products.[8]
Caption: Mechanism of ester reduction to a primary alcohol using LiAlH₄.
Experimental Protocol: A Self-Validating System
This protocol describes the reduction of mthis compound. The procedure is designed with safety as the foremost priority and incorporates steps that ensure reproducibility and high purity.
Critical Safety Precautions with Lithium Aluminum Hydride (LAH)
Trustworthiness: A protocol is only trustworthy if it is safe. LAH is a highly reactive and dangerous substance that demands rigorous safety measures.
-
Reactivity: LAH reacts violently and exothermically with water, moist air, and protic solvents (like alcohols), releasing flammable hydrogen gas which can auto-ignite.[9][10] It is corrosive to skin and eyes.[11][12]
-
Handling: All manipulations must be performed under an inert atmosphere (dry nitrogen or argon) in a fume hood.[9][13] All glassware must be rigorously oven-dried before use.
-
Personal Protective Equipment (PPE): Wear a fire-retardant laboratory coat, safety glasses with side shields, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[9][12]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible. NEVER use water, carbon dioxide, or standard ABC extinguishers on an LAH fire, as they will intensify it.[10][13]
-
Spill Management: Small spills should be immediately smothered with dry sand or dry lime.[11][12]
Step-by-Step Methodology
Apparatus:
-
Three-necked round-bottom flask (select a size at least 3-4 times the total reaction volume to accommodate foaming during quenching).[11]
-
Mechanical stirrer.
-
Reflux condenser with a gas inlet for inert gas.
-
Pressure-equalizing addition funnel.
-
Ice-water bath.
-
Heating mantle.
Reagents:
-
Lithium Aluminum Hydride (LAH) powder.
-
Mthis compound.
-
Anhydrous tetrahydrofuran (THF), inhibitor-free.
-
Deionized water.
-
15% (w/v) Sodium Hydroxide (NaOH) solution.
Procedure:
-
Setup: Assemble the oven-dried glassware and flush the entire system with dry nitrogen gas.
-
LAH Suspension: Under a positive flow of nitrogen, carefully charge the reaction flask with LAH (2.2 equivalents) followed by anhydrous THF to create a stirrable suspension (approx. 0.5-1.0 M).
-
Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve mthis compound (1.0 equivalent) in anhydrous THF in the addition funnel. Add this solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours to ensure the reaction goes to completion.
-
Quenching (Fieser Method): This is the most hazardous step and must be performed with extreme caution behind a blast shield. Cool the reaction mixture back to 0 °C. Quench the excess LAH by the slow, dropwise, sequential addition of:
-
Workup: Allow the resulting slurry to stir at room temperature for 1 hour until a white, granular precipitate forms.
-
Isolation: Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with additional THF to recover all the product.
-
Concentration: Combine the filtrate and washings. Remove the THF solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 2-amino-2-methyl-1-propanol as a colorless liquid or low-melting solid.[4][14]
Caption: Experimental workflow for the synthesis of 2-amino-2-methyl-1-propanol.
Data Summary and Process Optimization
Expertise & Experience: Achieving high yield and purity is a function of meticulous control over reaction parameters. The following table summarizes the key variables.
| Parameter | Specification | Rationale & Optimization Notes |
| Starting Material | Mthis compound | The ethyl ester can also be used. Ensure the ester is anhydrous and pure for optimal results. |
| Reducing Agent | Lithium Aluminum Hydride (LAH) | A slight excess (2.2 eq.) is used to ensure complete reduction of both the ester and any trace protic impurities. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Diethyl ether is an alternative. The solvent must be scrupulously dry to prevent quenching the LAH.[7] |
| Reaction Temp. | 0 °C for addition, then RT | Initial cooling controls the exothermic reaction. Allowing it to proceed at RT ensures completion.[7] |
| Quenching | Fieser Method (H₂O/NaOH/H₂O) | Critical for safety and ease of purification. Improper quenching can lead to intractable emulsions and poor recovery.[7] |
| Typical Yield | 70-90% | Yield is highly dependent on the efficiency of the workup and final purification.[15] |
| Purity | >99% (after distillation) | Vacuum distillation is essential to remove non-volatile impurities and any residual solvent.[14] |
Conclusion
The reduction of α-aminoisobutyric acid esters with lithium aluminum hydride is a robust and high-yielding method for the synthesis of 2-amino-2-methyl-1-propanol on a laboratory scale. The success of this synthesis is contingent upon a deep respect for the hazards associated with the reagents and meticulous execution of an anhydrous, inert-atmosphere technique. The protocol detailed in this guide represents a self-validating system that, when followed precisely, provides a reliable pathway to a high-purity product essential for further research and development in the pharmaceutical and chemical industries.
References
- A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024).
- The Chemical Properties and Synthesis of 2-Amino-2-methyl-1-propanol: A Detailed Look. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-AMINO-2-METHYL-1-PROPANOL.
- Lithium aluminium hydride-Hazard and Toxicity. (2019). ChemicalBook.
- Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton EHS.
- Preparation method of 2-amino-2-methyl-1-propanol.
- 2-Amino-2-methyl-1-propanol synthesis. ChemicalBook.
- Buy Methyl 2-amino-2-methylpropano
- LITHIUM ALUMINUM HYDRIDE. CAMEO Chemicals - NOAA.
- LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov.
- Methyl 3-amino-2-methylpropano
- Reduction of (S)-Valine to (S)-Valinol. Organic Syntheses.
- Lithium aluminium hydride. Wikipedia.
- Other Reductions by Lithium Aluminum Hydride. (2019). YouTube.
- [The reduction of aminocarboxylic acid esters to amino alcohols using lithium aluminum hydride]. (1948). PubMed.
- How to Prepare 2-Amino-2-methyl-1-propanol? Guidechem.
- Preparation method of 2-amino-2-methyl-1-propyl alcohol.
- Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development. Benchchem.
- Technical Support Center: Synthesis of Amino Alcohols. Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents [patents.google.com]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. [The reduction of aminocarboxylic acid esters to amino alcohols using lithium aluminum hydride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 10. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nj.gov [nj.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Introduction: Unveiling the Molecular Signature of a Unique Amino Acid Ester
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-amino-2-methylpropanoate
Prepared by: Gemini, Senior Application Scientist
This compound, also known as the ethyl ester of α-aminoisobutyric acid (Aib), is a non-proteinogenic α,α-disubstituted amino acid derivative.[1] Its unique structural feature—a quaternary α-carbon—imparts significant conformational constraints, making it a valuable building block in the synthesis of peptides (peptaibols) with stable helical structures and notable biological activities.[1][2] A thorough understanding of its molecular structure is paramount for its application in drug development and biochemical research.
This technical guide provides a comprehensive, multi-faceted spectroscopic characterization of this compound. We will leverage the synergistic strengths of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to build a complete and validated structural profile. This document is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for each experimental choice and interpretation, ensuring a self-validating analytical approach.
Molecular Structure of this compound
graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];
}
Caption: Workflow for FTIR analysis of a liquid sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Rationale: Probing the Nuclear Environment
NMR spectroscopy provides the most detailed structural information, revealing the connectivity of atoms through the chemical environment of ¹H (proton) and ¹³C nuclei. The choice of a deuterated solvent is non-negotiable; it provides a lock signal for the spectrometer to maintain field stability and avoids overwhelming the analyte signals with solvent protons.[3] Chloroform-d (CDCl₃) is an excellent choice for this molecule due to its good solubilizing power for esters and the relatively clear spectral window it provides. The sample must be free of particulate matter to ensure magnetic field homogeneity, which is crucial for obtaining high-resolution spectra with sharp lines.[3][4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5 mg of this compound for ¹H NMR (~20-30 mg for ¹³C NMR) into a clean vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.[5]
-
Filtration & Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any suspended impurities.[4]
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum. Standard acquisition parameters on a 400 MHz (or higher) instrument are typically sufficient.
Data Presentation & Analysis: ¹H NMR Spectrum
The ¹H NMR spectrum confirms the number of chemically distinct protons, their relative numbers (integration), and their neighboring protons (multiplicity).
Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Justification |
| :--- | :--- | :--- | :--- | :--- |
| ~4.15 | 2H | Quartet (q) | -O-CH₂ -CH₃ | Adjacent to an electronegative oxygen and a CH₃ group (n=3, n+1=4). |
| ~1.60 | 2H | Singlet (s, broad) | -NH₂ | Labile amine protons; often a broad singlet. |
| ~1.45 | 6H | Singlet (s) | -C(CH₃ )₂- | Six equivalent protons with no adjacent proton neighbors. |
| ~1.25 | 3H | Triplet (t) | -O-CH₂-CH₃ | Adjacent to a CH₂ group (n=2, n+1=3). |
Authoritative Interpretation:
-
Chemical Shift: The methylene protons (-O-CH₂ -) are the most deshielded aliphatic protons due to their direct attachment to the electronegative ester oxygen, placing their signal furthest downfield.[6]
-
Integration: The relative peak areas of 2:2:6:3 perfectly match the number of protons in the ethyl methylene, amine, gem-dimethyl, and ethyl methyl environments, respectively.
-
Splitting (Spin-Spin Coupling): The classic ethyl group pattern is observed: a quartet for the CH₂ group (split by the adjacent CH₃) and a triplet for the CH₃ group (split by the adjacent CH₂). The two methyl groups on the quaternary carbon and the amine protons appear as singlets because they have no adjacent, non-equivalent protons to couple with.
Data Presentation & Analysis: ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule.
Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment | Justification |
| :--- | :--- | :--- |
| ~177 | C =O | Ester carbonyl carbon, highly deshielded by the double-bonded oxygen. |
| ~60 | -O-CH₂ - | Methylene carbon attached to the electronegative oxygen. |
| ~55 | -C (CH₃)₂- | Quaternary α-carbon attached to nitrogen. |
| ~25 | -C(CH₃ )₂- | Two equivalent methyl carbons. |
| ~14 | -CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |
Authoritative Interpretation:
The spectrum shows five distinct signals, corresponding to the five unique carbon environments. The chemical shifts are highly predictable: the carbonyl carbon is the most downfield, followed by the carbons attached to heteroatoms (oxygen and nitrogen).[5] The aliphatic carbons appear in the upfield region as expected. This data provides unambiguous confirmation of the carbon skeleton.
Visualization: NMR Analysis Workflow
Caption: Integrated workflow for NMR data acquisition and structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Expertise & Rationale: Weighing the Molecules and Their Pieces
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The choice of ionization method dictates the nature of the resulting spectrum. For structural elucidation of a relatively small, volatile molecule like this compound, Electron Ionization (EI) is the method of choice.[7] EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing not only ionization but also predictable fragmentation.[8] This fragmentation pattern serves as a molecular fingerprint that can be pieced back together to confirm the structure. The molecular weight also allows us to apply the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating under high vacuum.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the M⁺• causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Presentation & Analysis
The mass spectrum provides the molecular weight and a fragmentation pattern used for structural validation.
-
Molecular Ion (M⁺•): The molecular weight of C₆H₁₃NO₂ is 131.17. The mass spectrum will show a molecular ion peak at m/z = 131. The odd value is consistent with the presence of a single nitrogen atom, as predicted by the Nitrogen Rule.[9]
Table 4: Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula of Lost Neutral | Comments |
| :--- | :--- | :--- | :--- |
| 116 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical. |
| 88 | [M - C₂H₅O•]⁺ or [M - C₃H₇]⁺ | •OC₂H₅ or •C₃H₇ | Loss of an ethoxy radical or cleavage of the isopropyl backbone. |
| 74 | [H₂N=C(CH₃)₂]⁺ | C₃H₅O• | α-cleavage with loss of the •COOEt radical. A very stable, resonance-stabilized ion. |
| 58 | [M - COOC₂H₅]⁺ | •COOC₂H₅ | Loss of the entire ethyl ester group as a radical. |
| 44 | [CH₃-CH=NH₂]⁺ | C₄H₇O• | Rearrangement and cleavage. |
Authoritative Interpretation:
The fragmentation is dominated by cleavages alpha (α) to the heteroatoms (nitrogen and oxygen), which is a characteristic pathway for amines and esters.[9]
-
The most significant fragmentation is the α-cleavage adjacent to the nitrogen atom, leading to the loss of the carboethoxy radical (•COOEt) and formation of a stable iminium cation at m/z 74 . This is often a very prominent peak.
-
Another key fragmentation is the loss of the ethoxy radical (•OCH₂CH₃) from the ester, resulting in an acylium ion.
Visualization: Proposed EI-MS Fragmentation Pathway
Caption: Primary fragmentation pathways for this compound in EI-MS.
Integrated Spectroscopic Analysis: A Cohesive Structural Verdict
The true power of spectroscopic characterization lies in the synthesis of data from multiple, orthogonal techniques. Each method provides a piece of the puzzle, and together, they deliver an unambiguous confirmation of the molecular structure of this compound.
-
IR spectroscopy confirmed the presence of the required functional groups: a primary amine (-NH₂), an ester (C=O, C-O), and aliphatic C-H bonds.
-
¹H and ¹³C NMR spectroscopy went further, assembling these functional groups into a precise molecular framework. It confirmed the presence of an ethyl group, two equivalent methyl groups attached to a quaternary carbon, and an amine group, all in the correct electronic environments and with the correct connectivity.
-
Mass spectrometry provided the final validation, confirming the molecular weight of 131 g/mol , which is consistent with the molecular formula C₆H₁₃NO₂. The fragmentation pattern, particularly the formation of the stable iminium ion at m/z 74, is perfectly explained by the structure elucidated by NMR.
This integrated approach forms a self-validating system. The structure proposed from the detailed NMR data is fully supported by the functional groups identified in the IR spectrum and the molecular weight and fragmentation patterns observed in the mass spectrum. This cohesive body of evidence provides the highest level of confidence in the structural assignment of this compound, a critical requirement for its use in scientific research and development.
References
- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs.
- Srivastava, V. (2024). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio.
- LibreTexts. (2023). 2.3: Ionization Techniques. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem.
- University of Alberta. (n.d.). Sample Preparation. University of Alberta Faculty of Science.
- Human Metabolome Database. (2021). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). HMDB.
- Science.gov. (n.d.). alpha-aminoisobutyric acid aib: Topics. Science.gov.
- Xie, M., Liu, Y., Zhang, X., & Long, M. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 684-686.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation.
- NMR-Bio. (2024). NMR sample preparation guidelines. NMR-Bio.
- ResearchGate. (2000). Influence of Solvents on IR Spectrum of Aromatic Amines. Request PDF.
- ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... ResearchGate.
- Human Metabolome Database. (2021). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). HMDB.
- National Center for Biotechnology Information. (n.d.). Aminoisobutyric acid. PubChem.
- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries.
- University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Department of Chemistry.
- ResearchGate. (n.d.). Figure 2: Fragmentation patterns proposed for 1 On the basis of above.... ResearchGate.
- Bioregistry. (n.d.). Spectral Database for Organic Compounds. Bioregistry.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). CID 153428588 | C6H12NO2+. PubChem.
- LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- National Institute of Standards and Technology. (n.d.). α-Aminoisobutanoic acid. NIST Chemistry WebBook.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry.
- precisionFDA. (n.d.). This compound. precisionFDA.
- Bruker. (n.d.). Advanced NMR: Metabolite ID by NMR. Bruker.
- University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Department of Chemistry.
- National Center for Biotechnology Information. (2020). mineMS2: annotation of spectral libraries with exact fragmentation patterns. PMC.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Doc Brown's Chemistry.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry.
- National Center for Biotechnology Information. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC.
- AZoM. (n.d.). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. AZoM.
- National Center for Biotechnology Information. (n.d.). Mthis compound. PubChem.
- precisionFDA. (n.d.). This compound HYDROCHLORIDE. precisionFDA.
Sources
- 1. alpha-aminoisobutyric acid aib: Topics by Science.gov [science.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. Sample Preparation [nmr.chem.ualberta.ca]
- 5. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes & Protocols: The Strategic Incorporation of Ethyl 2-amino-2-methylpropanoate (Aib) in Advanced Peptide Synthesis
Abstract
The non-proteinogenic α,α-disubstituted amino acid, 2-aminoisobutyric acid (Aib), has become an indispensable tool in modern peptide chemistry and drug design. Often sourced from its precursor, Ethyl 2-amino-2-methylpropanoate, Aib's unique gem-dimethyl substitution at the α-carbon imposes severe conformational restrictions on the peptide backbone. This structural constraint is not a limitation but a powerful design element, enabling chemists to engineer peptides with predictable secondary structures, enhanced proteolytic stability, and novel therapeutic properties. This guide provides an in-depth exploration of Aib's role, detailing the mechanistic basis for its effects, robust protocols for its incorporation into synthetic peptides, and strategies to overcome the inherent synthetic challenges it presents.
The Foundational Impact of the Aib Residue
The strategic replacement of a natural α-amino acid with an α,α-disubstituted variant like Aib is a cornerstone of modern peptide engineering. The defining feature of Aib is the presence of two methyl groups on its α-carbon, a seemingly minor alteration that profoundly impacts the peptide's structural landscape.
Conformational Constraint: The Power of Steric Hindrance
In a standard peptide chain, the backbone's flexibility arises from the rotation around the phi (φ) and psi (ψ) dihedral angles of each amino acid residue. The introduction of Aib's gem-dimethyl group drastically curtails this rotational freedom.[1] This steric hindrance physically restricts the available Ramachandran space for its φ and ψ angles, strongly promoting the adoption of helical secondary structures.[1] Peptides rich in Aib residues consistently favor a 3₁₀-helical conformation, a tighter helix with three residues per turn, stabilized by i → i+3 hydrogen bonds.[2][3][4] This predictable induction of helicity is a primary reason for its widespread use in constructing peptide foldamers and stabilizing bioactive conformations.
Enhanced Proteolytic Resistance
One of the most significant hurdles for peptide therapeutics is their rapid degradation by proteases in vivo. The Aib residue provides a robust defense against enzymatic cleavage. The bulky gem-dimethyl groups act as a steric shield, physically blocking the active sites of proteases and preventing peptide bond hydrolysis at or near the Aib position. Studies have shown that peptides incorporating Aib exhibit significantly longer serum half-lives, a critical attribute for developing effective peptide drugs.[5]
Applications in Drug Discovery and Biomaterials
The unique properties of Aib translate into tangible advantages across various research and development domains.
| Application Area | Key Advantage of Aib Incorporation | Example |
| Therapeutic Peptides | Increased metabolic stability, enhanced receptor binding affinity due to pre-organized helical structure. | Aib-modified glucagon-like peptide-1 (GLP-1) analogs for diabetes show prolonged activity.[5] |
| Antimicrobial Peptides (AMPs) | Stabilized α-helical structure improves membrane interaction and lytic activity; increased resistance to bacterial proteases. | Aib-containing Esculentin-1a analogs show enhanced potency against Gram-positive bacteria.[6] |
| Cell-Penetrating Peptides (CPPs) | Improved cellular uptake and resistance to degradation, facilitating the delivery of cargo molecules.[7] | Aib-rich amphipathic helical peptides demonstrate efficient cell traversal without cytotoxicity.[7] |
| CNS-Targeted Agents | Hydrophobicity and conformational rigidity can facilitate penetration of the blood-brain barrier (BBB).[5] | Aib-linked fluorescent probes have been used for in vivo neuronal imaging.[5] |
| Biomaterials & Nanotechnology | The strong helix-promoting tendency enables the design of self-assembling peptide nanostructures and hydrogels.[5] | Design of peptide scaffolds for drug delivery and biomimetic catalysts.[5] |
The Synthetic Hurdle: Overcoming Steric Hindrance in Peptide Coupling
The very steric bulk that provides Aib its advantages also makes it notoriously difficult to incorporate into a growing peptide chain. The nucleophilic attack of the incoming amine on the activated carboxyl group of Aib is severely hindered by the gem-dimethyl groups.
Caption: Steric hindrance during Aib coupling.
This challenge necessitates the use of highly reactive coupling reagents that can overcome the high activation energy of the reaction. Standard carbodiimide reagents like DCC or DIC alone are often insufficient, leading to low yields and deletion sequences.[8]
Recommended Coupling Reagents for Aib
Modern peptide synthesis relies on potent in situ activating reagents, typically of the uronium/aminium or phosphonium salt type. For sterically hindered residues like Aib, the choice of reagent is critical.
| Reagent Class | Example(s) | Mechanism & Rationale |
| Carbodiimide + Additive | DIC / Oxyma | Forms a highly reactive Oxyma ester. This combination is cost-effective, generates a soluble urea byproduct, and has proven highly efficient for synthesizing long, consecutive Aib sequences.[9][10][11][12] It is considered a top choice for automated SPPS. |
| Uronium/Aminium Salts | HATU, HCTU | Form highly reactive OAt (7-aza-1-hydroxybenzotriazole) or O-6-ClBt esters, respectively. HATU is particularly effective due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group, making it one of the most powerful reagents for difficult couplings.[13] |
| Phosphonium Salts | PyAOP, PyBOP | Form reactive phosphonium-based active esters. These reagents are known for their high reactivity and are less prone to causing guanidinylation of the N-terminus compared to uronium salts, though this is rarely an issue with the sterically hindered Aib.[8] |
Experimental Protocols
Prerequisite: Preparation of Fmoc-Aib-OH
The starting material, this compound, must first be converted to the N-terminally protected building block suitable for Fmoc-based SPPS.
-
Saponification: Stir this compound in a solution of aqueous base (e.g., 1M NaOH) in a suitable solvent like methanol or THF at room temperature until hydrolysis of the ester is complete (monitored by TLC or LC-MS).
-
Acidification: Carefully acidify the reaction mixture to a pH of ~6-7 with 1M HCl to protonate the free amine. Lyophilize or evaporate the solvent to obtain the crude sodium salt of Aib.
-
Fmoc Protection: Dissolve the crude Aib in a basic aqueous solution (e.g., 10% Na₂CO₃). Add a solution of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in a solvent like acetone or dioxane dropwise while maintaining a basic pH.
-
Workup & Purification: After the reaction is complete, perform an acidic workup to protonate the carboxylic acid. Extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and purify by crystallization or column chromatography to yield pure Fmoc-Aib-OH.
Protocol: Automated Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide
This protocol is optimized for the challenging incorporation of Aib residues using a DIC/Oxyma coupling strategy, which has been shown to be highly effective.[9][10]
Caption: SPPS Cycle for Aib Incorporation.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-Aib-OH
-
Other required Fmoc-protected amino acids
-
Coupling Solution: N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with Deprotection Solution for 5 minutes, drain, and repeat with fresh solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling the First Amino Acid: Perform a standard coupling cycle for the first residue attached to the resin.
-
Aib Coupling Cycle: a. Deprotection: Perform the Fmoc deprotection as described in step 2. The completion can be monitored by UV absorbance of the fulvene-adduct in the drained solution.[10] b. Washing: Wash the resin thoroughly with DMF (5-7 times). c. Activation & Coupling: In a separate vial, pre-dissolve Fmoc-Aib-OH (4 eq.), Oxyma (4 eq.) in DMF. Add DIC (4 eq.) and allow to pre-activate for 1-2 minutes. Add this solution to the reaction vessel containing the resin. d. Reaction: Allow the coupling reaction to proceed for at least 1-2 hours at room temperature. For particularly difficult couplings (e.g., Aib-Aib), this time may be extended or a "double coupling" protocol (repeating steps 5c and 5d without an intermediate deprotection) is required. e. Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is necessary.
-
Chain Elongation: Repeat the coupling cycle for each subsequent amino acid.
-
Final Deprotection & Acetylation: After the final residue is coupled, perform a final Fmoc deprotection. The N-terminus can be acetylated on-resin using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.[10]
-
Cleavage and Global Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the Cleavage Cocktail for 2-3 hours at room temperature.
-
Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Deletion of Aib Residue | Incomplete coupling due to steric hindrance. | 1. Increase Coupling Time: Extend the reaction time to 3-4 hours. 2. Double Couple: Perform a second coupling immediately after the first. 3. Switch Reagent: Use a more potent coupling reagent like HATU.[13] |
| Low Purity / Multiple Peaks in HPLC | Aggregation of the growing peptide chain on the resin, especially with hydrophobic sequences. | 1. Use Chaotropic Salts: Add salts like LiCl to the DMF to disrupt secondary structures. 2. Elevated Temperature: Perform the coupling at a moderately elevated temperature (40-50°C), though this can increase the risk of racemization for other residues. |
| No Reaction (Positive Kaiser Test after Double Coupling) | Poor quality reagents or inefficient activation. | 1. Use fresh, high-purity coupling reagents and solvents. 2. Ensure DIC is added last during the pre-activation step. |
References
- Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chemical and Pharmaceutical Bulletin, 55(3), 349-358. [Link]
- Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
- Okuyama, K., Tanaka, M., & Doi, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
- Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]
- LifeTein. (n.d.). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
- Gopi, H., et al. (2009). A 3(10)
- Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
- ACS Publications. (n.d.). Solution-Phase Synthesis of a Hindered N-Methylated Tetrapeptide Using Bts-Protected Amino Acid Chlorides. The Journal of Organic Chemistry. [Link]
- DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd. [Link]
- Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. R Discovery. [Link]
- Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Semantic Scholar. [Link]
- RSC Publishing. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
- Ito, T., et al. (2026). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. [Link]
- Katritzky, A. R., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Wang, J. (n.d.). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. Semantic Scholar. [Link]
- González-López, M., et al. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PubMed Central. [Link]
- Wada, S., et al. (2014). Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. PubMed. [Link]
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). PubMed. [Link]
- Avitabile, C., et al. (2014). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. PubMed. [Link]
- Wada, S., et al. (2011).
- Chemistry LibreTexts. (2021). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]
- Fittipaldi, M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central. [Link]
- Kabinger, F., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
- Jeremic, T., Linden, A., & Heimgartner, H. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. PubMed. [Link]
- Peptide Synthesis. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Peptide Synthesis China. [Link]
- Frontiers Media. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
- Rebek, J., Jr. (1993). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PubMed Central. [Link]
- Next Peptide. (n.d.).
- precisionFDA. (n.d.).
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
- Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]
- ResearchGate. (2021). Innovative 2′- O -Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′- O -Deprotection of RNA Sequences.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
- ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY).
- Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Pentelute Lab. [Link]
- GenScript. (n.d.). Overview of Custom Peptide Synthesis. GenScript. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. [PDF] Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Researcher's Guide to the Incorporation of α,α-Disubstituted Amino Acids into Peptides
Focus: Protocol for Incorporating 2-Aminoisobutyric Acid (Aib)
Introduction: The Structural Impact of Steric Hindrance
In the landscape of peptide chemistry and drug design, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating structure, stability, and biological activity. Among these, α,α-disubstituted amino acids, such as 2-aminoisobutyric acid (Aib), also known as 2-methylalanine, represent a class of building blocks with profound conformational effects.[1][2] The presence of a quaternary α-carbon, replacing the typical α-hydrogen, introduces significant steric constraints that restrict the peptide backbone's rotational freedom.[1][3] This restriction preferentially stabilizes helical secondary structures, most notably the 3₁₀-helix, and enhances resistance to enzymatic degradation by proteases.[1][4]
The term "Ethyl 2-amino-2-methylpropanoate" refers to the ethyl ester of Aib. While the ester form can be used in specific solution-phase strategies, modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), almost exclusively utilizes the N-α-protected acid form, Fmoc-Aib-OH , as the primary building block.
However, the very steric hindrance that imparts these desirable properties also presents a formidable challenge during chemical synthesis. The nucleophilic attack by the terminal amine of the growing peptide chain on the activated carboxyl group of the incoming Aib residue is severely impeded. This guide provides a detailed examination of the challenges and outlines robust protocols for the successful incorporation of Aib into peptide sequences, ensuring high-yield and high-purity outcomes.
The Core Challenge: Steric Hindrance in Peptide Coupling
Standard peptide coupling protocols are often inefficient when dealing with sterically hindered residues like Aib.[5][6] The two methyl groups on the α-carbon shield the carbonyl carbon from the incoming nucleophile (the N-terminal amine of the peptide-resin), dramatically slowing down the rate of peptide bond formation. This can lead to several undesirable outcomes:
-
Incomplete or Failed Couplings: Resulting in deletion sequences where the Aib residue is missing from the final peptide.
-
Low Yields: Requiring more starting material and more extensive purification.
-
Side Reactions: Prolonged activation times can sometimes lead to side reactions, such as the premature capping of the peptide chain if reactive species are present.
The challenge is magnified when coupling an Aib residue to another hindered amino acid or, most notably, when creating consecutive Aib-Aib sequences.[7][8][9] Overcoming this kinetic barrier requires a carefully selected combination of highly reactive coupling reagents, optimized reaction conditions, and strategic building blocks.
Caption: Steric hindrance from α-methyl groups on Aib.
Reagents and Building Blocks: The Chemist's Toolkit
Success in synthesizing Aib-containing peptides hinges on selecting the most potent reagents.
The Building Block: Fmoc-Aib-OH
For Fmoc-based SPPS, Fmoc-Aib-OH is the standard commercially available building block.[10] Its purity is critical, as any contaminants can interfere with the already challenging coupling reaction. For sequences with consecutive Aib residues, using a pre-formed Fmoc-Aib-Aib-OH dipeptide can significantly improve synthesis efficiency by bypassing one of the most difficult coupling steps.[11]
Coupling Reagents: A Comparative Overview
The choice of coupling reagent is the single most important factor. Reagents are broadly classified into carbodiimides and onium salts, with performance varying significantly.
| Reagent Class | Examples | Suitability for Aib Incorporation | Mechanism & Rationale |
| Carbodiimides | DCC, DIC | Moderate (DIC only, with additive) | Forms a reactive O-acylisourea intermediate. DIC is preferred for SPPS as its urea byproduct is soluble. Requires an additive to be effective and suppress side reactions. [12] |
| Additives | HOBt, HOAt, Oxyma | High (Oxyma is superior) | Reacts with the O-acylisourea to form a more stable, highly reactive ester. Oxyma (ethyl cyanohydroxyiminoacetate) has been shown to be exceptionally effective with DIC for coupling Aib residues.[7][8][9] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU | High to Very High | Forms highly reactive OBt, O-6-ClBt, or OAt esters. HATU is the most potent in this class for hindered couplings due to the formation of OAt esters, which benefit from anchimeric assistance from the pyridine nitrogen.[5][12] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Similar to uronium salts, forms reactive esters. PyAOP is extremely reactive and effective for difficult sequences.[6] Unlike uronium salts, they do not cause guanidinylation of the free amine. |
| Oxyma-Based Onium Salts | COMU | Very High | Forms highly reactive Oxyma esters. COMU is considered one of the most efficient coupling reagents available, demonstrating superior performance for hindered couplings with minimal racemization.[5] |
Recommendation: For routine Aib incorporation, a combination of DIC/Oxyma is a robust and cost-effective choice.[7][9] For particularly challenging couplings (e.g., Aib-Aib, or coupling Aib to another hindered residue), the use of HATU or COMU is strongly recommended to ensure the reaction proceeds to completion.[5]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard Fmoc-SPPS method for incorporating Aib into a peptide sequence on an automated synthesizer.
Materials and Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded or with an appropriate linker.
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Amino Acids: Standard Fmoc-protected amino acids; Fmoc-Aib-OH.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HATU, or DIC and Oxyma.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation: Cold diethyl ether.
SPPS Workflow Diagram
Caption: Iterative workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove piperidine and the fulvene adduct.
-
Amino Acid Coupling (Standard Residues):
-
Prepare a solution of the standard Fmoc-amino acid (4-5 eq.), HATU (3.9 eq.), and DIPEA (8-10 eq.) in DMF.
-
Add the activation mixture to the resin and allow it to react for 30-60 minutes.
-
-
Amino Acid Coupling (Fmoc-Aib-OH):
-
Activation: Prepare a solution of Fmoc-Aib-OH (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.
-
Coupling: Add the activation mixture to the resin and allow the coupling to proceed for an extended time (2-4 hours) .
-
Monitoring & Double Coupling: After the initial coupling, perform a Kaiser test (note: test is unreliable for N-terminal Aib). It is highly recommended to perform a second, fresh coupling (double coupling) to ensure the reaction goes to completion. Drain the resin, wash with DMF, and repeat the coupling step with a freshly prepared activation mixture.
-
Alternative DIC/Oxyma Method: Use Fmoc-Aib-OH (5 eq.), DIC (5 eq.), and Oxyma (5 eq.) in DMF. Extend coupling time to 2-4 hours and perform a double coupling.[7][8]
-
-
Washing: After coupling, thoroughly wash the resin with DMF (at least 5 times).
-
Cycle Repetition: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection and any N-terminal modifications (e.g., acetylation), wash the resin with DCM and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (LC-MS).
-
Troubleshooting and Key Considerations
-
Incomplete Coupling: The primary failure mode. Always assume Aib couplings are difficult. Prophylactic double coupling is the best strategy. For automated synthesizers, ensure the Aib coupling method is programmed with extended times and a double-coupling routine.
-
Aggregation: Aib-rich sequences can be hydrophobic and prone to aggregation on the solid support, leading to poor solvation and failed synthesis.[13] If aggregation is suspected, consider switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture of solvents.
-
Cleavage of Aib-Xaa Bonds: Certain peptide bonds, like Aib-Pro, can be susceptible to cleavage under harsh acidic conditions. If this is a concern, using a more dilute TFA cleavage cocktail may be necessary.[8]
-
Solution-Phase Synthesis: While SPPS is dominant, solution-phase synthesis remains a viable, albeit more labor-intensive, alternative.[14][15] It involves synthesizing protected peptide fragments and coupling them together. This can be advantageous for very difficult or long sequences but requires purification after each step and carries a higher risk of racemization during fragment condensation.[15][16]
Conclusion
The incorporation of 2-aminoisobutyric acid (Aib) is a powerful tool for peptide design, enabling the creation of stable, conformationally defined structures. While the steric bulk of this residue poses a significant synthetic challenge, it can be reliably overcome. Success depends on acknowledging the inherent difficulty of the coupling reaction and employing a strategy of "chemical force" through the use of highly potent coupling reagents like HATU or COMU, extended reaction times, and the routine application of double coupling. By following the robust protocols outlined in this guide, researchers can confidently incorporate Aib and unlock its unique benefits for drug discovery and materials science.
References
- Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(80), 12049-12052. [Link][7][8][9]
- Tanaka, M. (2007). Design and synthesis of chiral α,α-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link][3]
- Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
- Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link][18]
- Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.[Link][12]
- Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. PubMed. [Link]
- Zhang, D. W., et al. (2021). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Bachem AG. (2021). Solid phase synthesis of acylated peptides.
- Wang, J. (n.d.). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. Semantic Scholar. [Link]
- Cativiela, C., & Díaz-de-Villegas, M. D. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PubMed Central. [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link][20]
- Marshall, G. R., et al. (2007). Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. PubMed. [Link][11]
- Heimgartner, H., et al. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. PubMed. [Link][15]
- Kluczyk, A., et al. (2019). Solution Phase Peptide Synthesis: The Case of Biphalin.
- Rebek, J., Jr, et al. (1994). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PubMed Central. [Link]
- LibreTexts Chemistry. (2021). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link][17]
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. PubMed. [Link][21]
- Di Gioia, M. L., et al. (2022). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link][22]
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis.
- Albericio, F., et al. (2021). Towards Cost-Efficient, Scalable Green SPPS. Polypeptide. [Link]
- CEM Corporation. (n.d.). Fmoc-Aib-OH.
- Vasile, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central. [Link]
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PubMed Central. [Link][23]
- El-Gamil, M. N., et al. (2021). The chemistry of Amino Acid and Peptides via Solution-Phase-Peptide Synthesis.
- kbDNA. (2024). Advancing With Peptide Synthesis. kbDNA. [Link]
- Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link][14]
- Bertran-Vicente, J., et al. (2018). Early‐Stage Incorporation Strategy for Regioselective Labeling of Peptides using the 2‐Cyanobenzothiazole/1,2‐Aminothiol Bioorthogonal Click Reaction. PubMed Central. [Link]
- de la Torre, B. G., & Albericio, F. (2019). Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection.
- Remaley, A. T., et al. (2019). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PubMed Central. [Link]
- Gouthami, V., et al. (2016). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY).
Sources
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 4. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc-Aib-OH [cem.com]
- 11. Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.globalso.com [file.globalso.com]
- 13. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 14. Solution-phase synthesis of Aib-containing cyclic hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Ethyl 2-amino-2-methylpropanoate as a Strategic Building Block for Advanced Peptide Therapeutics
Abstract
The strategic incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the systematic modulation of pharmacological properties.[1][2][3] Among these, α,α-disubstituted amino acids represent a powerful class of building blocks for imposing specific conformational constraints.[4][5] This guide provides an in-depth exploration of Ethyl 2-amino-2-methylpropanoate, the ethyl ester of 2-aminoisobutyric acid (Aib), a prototypical α,α-disubstituted amino acid. We will dissect the fundamental principles behind its utility, focusing on its profound impact on peptide secondary structure and proteolytic stability.[6][7] This document furnishes researchers, scientists, and drug development professionals with both the theoretical grounding and detailed, field-proven protocols required for the successful preparation and incorporation of this versatile building block into synthetic peptides.
Introduction: The Rationale for α,α-Disubstitution
Standard peptides composed of proteinogenic amino acids often suffer from significant therapeutic liabilities, including conformational flexibility leading to poor receptor affinity and rapid degradation by endogenous proteases.[8] The introduction of non-natural amino acids is a key strategy to overcome these limitations.[1][8] this compound, as a precursor to the Aib residue, is particularly valuable. The defining feature of Aib is the gem-dimethyl group at its α-carbon.[7] This seemingly simple modification has profound stereoelectronic consequences that chemists can exploit.
-
Conformational Constraint: The steric bulk of the two α-methyl groups severely restricts the available space for the peptide backbone's dihedral angles (φ and ψ), effectively locking the local conformation into a helical region of the Ramachandran plot.[9][10] This makes Aib one of the most potent helix-inducing residues known, capable of stabilizing α-helical or 3₁₀-helical structures even in short peptide sequences.[6][11][12]
-
Proteolytic Resistance: The quaternary α-carbon sterically shields the adjacent peptide bonds from the active sites of proteolytic enzymes.[7][13] This "molecular armor" dramatically increases the peptide's half-life in biological systems, enhancing its bioavailability and therapeutic window.[14]
The combination of these effects—pre-organizing a peptide into a bioactive helical conformation and protecting it from degradation—makes Aib an indispensable tool in the design of stable, potent peptidomimetics.[7][12]
Caption: The strategic advantage of incorporating Aib into peptide chains.
Physicochemical Properties
This compound is typically supplied as a free base (liquid) or a more stable hydrochloride salt (solid). Understanding its properties is crucial for proper handling, storage, and reaction setup.
| Property | This compound | This compound HCl |
| Synonyms | H-Aib-OEt, Ethyl α-aminoisobutyrate | H-Aib-OEt.HCl |
| CAS Number | 1113-49-1[15] | 17288-15-2[16] |
| Molecular Formula | C₆H₁₃NO₂[15] | C₆H₁₄ClNO₂[16] |
| Molecular Weight | 131.17 g/mol [15] | 167.63 g/mol [16] |
| Physical Form | Liquid[15] | Solid |
| Melting Point | N/A | 54-56 °C |
| Storage Temp. | Store in freezer, under -20°C[15] | 4°C, sealed storage, away from moisture |
Core Protocols: From Ester to Peptide
The journey of incorporating Aib into a peptide begins with the ethyl ester, which must be converted into a suitably N-protected free carboxylic acid for use in standard solid-phase peptide synthesis (SPPS).
Workflow Part 1: Preparation of N-Protected Fmoc-Aib-OH
This workflow details the conversion of the commercially available starting material into the direct precursor for Fmoc-based SPPS.
Caption: Workflow for preparing Fmoc-Aib-OH from its ethyl ester HCl salt.
Protocol 1: Saponification of this compound HCl
Causality: This step uses a strong base (NaOH) to hydrolyze the ethyl ester into a carboxylate salt. Subsequent acidification protonates the carboxylate and the amine, yielding the free zwitterionic amino acid.
-
Dissolution: Dissolve this compound HCl (1.0 eq) in deionized water.
-
Basification: Cool the solution in an ice bath (0-5°C). Slowly add an aqueous solution of NaOH (2.2 eq) dropwise while monitoring the reaction by TLC or LC-MS until all starting material is consumed.
-
Acidification: While maintaining cooling, carefully acidify the reaction mixture to pH ~5-6 with 1M HCl. The free amino acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid sequentially with cold deionized water and then cold acetone to facilitate drying.
-
Drying: Dry the resulting white powder (H-Aib-OH) under high vacuum. Characterize by NMR and MS to confirm identity and purity.
Protocol 2: N-Terminal Fmoc Protection of Aib-OH
Causality: This procedure attaches the base-labile Fmoc protecting group to the amine of Aib, making it compatible with the most common SPPS chemistry. The reaction is run under basic conditions to ensure the amine is deprotonated and nucleophilic.
-
Suspension: Suspend H-Aib-OH (1.0 eq) in a 10% aqueous solution of sodium carbonate.
-
Reagent Addition: In a separate flask, dissolve Fmoc-Osu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.05 eq) in acetone.
-
Reaction: Add the Fmoc-Osu solution dropwise to the stirring suspension of H-Aib-OH. Let the reaction stir at room temperature overnight.
-
Workup: Remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-Osu and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of Fmoc-Aib-OH will form.
-
Extraction: Extract the product into ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or flash chromatography to yield pure Fmoc-Aib-OH. Confirm structure and purity by NMR and LC-MS.
Note: A similar protocol can be followed for Boc protection using Di-tert-butyl dicarbonate (Boc₂O) as the reagent.[17][18]
Workflow Part 2: Optimized SPPS Coupling of a Sterically Hindered Residue
Incorporating Fmoc-Aib-OH into a growing peptide chain on solid support is a significant challenge due to the steric hindrance from the gem-dimethyl group.[7][19] Standard coupling conditions are often insufficient and lead to low yields and deletion sequences.[20] The following protocol is a robust method designed to overcome this activation barrier.
Protocol 3: Double Coupling of Fmoc-Aib-OH using HATU
Causality: This protocol relies on a combination of strategies to drive the difficult coupling to completion.
-
Potent Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly reactive uronium salt-based coupling reagent that forms a potent activated ester, overcoming the steric barrier more effectively than carbodiimides.[20][21]
-
Excess Reagents: Using a significant excess of the protected amino acid and coupling reagents ensures the reaction kinetics favor product formation.
-
Double Coupling: Repeating the coupling step ensures that any unreacted N-terminal amines from the first coupling are driven to react, maximizing the yield of the desired peptide.[20]
-
Optimal Solvent: N-Methyl-2-pyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help reduce peptide aggregation on the resin.[20]
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to deprotect the N-terminal amine of the growing chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
First Coupling Cycle:
-
Pre-activation: In a separate vessel, dissolve Fmoc-Aib-OH (4.0 eq relative to resin loading) and HATU (3.9 eq) in NMP. Add DIPEA (N,N'-Diisopropylethylamine) (8.0 eq) and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with NMP (3-5 times).
Second Coupling Cycle (Recommended):
-
Repeat: Repeat steps 4 through 6 with a fresh solution of activated Fmoc-Aib-OH to ensure the coupling reaction reaches completion.
-
Final Wash: After the second coupling, wash the resin thoroughly with NMP (3 times) followed by DCM (3 times) to prepare for the next cycle of deprotection and coupling.
Self-Validation: A small sample of the resin can be subjected to a Kaiser test after the coupling cycles. A negative result (yellow beads) indicates the absence of free primary amines and confirms a successful coupling.
Summary and Outlook
This compound is more than a simple chemical reagent; it is a strategic tool for peptide design. By understanding the conformational and stability-enhancing properties conferred by its unique α,α-disubstituted structure, researchers can rationally design next-generation peptide therapeutics. The primary challenge of its use lies in the sterically hindered coupling reaction during SPPS. However, by employing robust protocols with potent activating reagents like HATU and implementing a double coupling strategy, this obstacle can be reliably overcome.[20] The successful incorporation of Aib opens the door to creating peptides with enhanced helical structure, superior resistance to enzymatic degradation, and ultimately, improved potential as drug candidates.[12][14]
References
- Carla S. S. Teixeira, et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences.
- (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate.
- Singh, Y., & De, A. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology.
- Muttenthaler, M., et al. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews.
- Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
- Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications.
- Basu, G., & Kuki, A. (1992). Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. II. A model for the 3(10)/alpha-helix transition with composition and sequence sensitivity. Biopolymers.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
- Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog.
- This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem.
- Piras, M., et al. (2016). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- (BOC-2-aminoethyl)-2-(dodecylthiocarbonothioylthio)-2-methylpropionate - Polymer Source.
- S. G. Galkin, et al. (2017). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling.
- Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. (2023). Peptide Syntherapeutics.
- Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Chemical Society Reviews.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). ResearchGate.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2007). ResearchGate.
- Ethyl 2-amino-3-hydroxy-2-methylpropanoate | C6H13NO3 | CID 21198374 - PubChem.
- ethyl 2-amino-3-chloro-3-fluoro-2-methylpropanoate - Chemical Synthesis Database.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2016). ResearchGate.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec.
- Alajarín, R., et al. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters.
- US Patent 6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids. (2000). Google Patents.
- Maini, R., et al. (2018). Ribosomal incorporation of backbone modified amino acids via an editing-deficient aminoacyl-tRNA synthetase. ACS Chemical Biology.
- Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2003). ResearchGate.
- CID 153428588 | C6H12NO2+ - PubChem.
- Controls exerted by the Aib residue: Helix formation and helix reversal. (2004). ResearchGate.
- Engineering Translation Components Improve Incorporation of Exotic Amino Acids. (2019). MDPI.
- This compound - precisionFDA.
- 1113-49-1 | this compound | Next Peptide.
- BOC Protection and Deprotection - J&K Scientific LLC. (n.d.).
- Amine Protection / Deprotection - Fisher Scientific. (n.d.).
- Synthesis and characterization of a new peptide analogue:2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide | Semantic Scholar. (2012).
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. II. A model for the 3(10)/alpha-helix transition with composition and sequence sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. α-Methyl Amino Acids - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 1113-49-1 [sigmaaldrich.com]
- 16. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bachem.com [bachem.com]
The Strategic Integration of Ethyl 2-amino-2-methylpropanoate in Contemporary Drug Design: A Guide for Medicinal Chemists
Introduction: The Unassuming Power of the Gem-Dimethyl Group
In the intricate landscape of pharmaceutical drug design, the pursuit of molecular scaffolds that confer enhanced stability, potency, and favorable pharmacokinetic profiles is relentless. Ethyl 2-amino-2-methylpropanoate, a seemingly simple α-amino acid ester, offers access to a powerful structural motif: the gem-dimethyl group. This feature, prevalent in numerous natural products with clinical significance, provides a strategic advantage in medicinal chemistry.[1][2] The incorporation of this moiety can lead to a cascade of beneficial effects, including increased target engagement, improved metabolic stability, and modulation of physicochemical properties.[3] This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of novel therapeutic agents, complete with detailed protocols and the scientific rationale underpinning its use.
Scientific Rationale: The Multifaceted Influence of the Gem-Dimethyl Moiety
The strategic incorporation of the gem-dimethyl group, facilitated by the use of this compound, offers several advantages in drug design:
-
Conformational Rigidity and Enhanced Potency: The steric hindrance imposed by the two methyl groups on the α-carbon restricts the rotational freedom of the molecular backbone. This pre-organization into a desired conformation can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced potency and selectivity.[1][2]
-
Increased Metabolic Stability: The quaternary carbon center is less susceptible to enzymatic degradation, particularly oxidation, which can significantly prolong the in vivo half-life of a drug candidate.[3]
-
Improved Pharmacokinetic Properties: The gem-dimethyl group can enhance lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, it can shield adjacent functional groups from metabolic attack.[1][3]
-
Modulation of Physicochemical Properties: The presence of the gem-dimethyl group can influence the pKa of nearby functionalities and improve the solubility of the molecule.[1][2]
These combined effects make this compound a valuable building block for medicinal chemists aiming to optimize lead compounds and develop next-generation therapeutics.
Application I: Synthesis of Bioactive Heterocyclic Scaffolds - Pyrrolidine Derivatives with Anti-Inflammatory Activity
One of the key applications of this compound is in the synthesis of heterocyclic compounds with therapeutic potential. The following protocol details the synthesis of a novel pyrrolidine derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, which has demonstrated significant inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key targets in anti-inflammatory drug discovery.
Experimental Workflow: Synthesis of a Pyrrolidine-based Anti-Inflammatory Agent
Caption: Workflow for the synthesis of a pyrrolidine-based anti-inflammatory agent.
Protocol 1: Synthesis of Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate
Materials:
-
Ethyl isobutyrate (2.0 mmol)
-
N-phenylmaleimide (1.0 mmol)
-
N-methyl-L-proline (10 mol%)
-
Lithium hydroxide (10 mol%)
-
Chloroform (1.0 mL)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a round-bottom flask, add ethyl isobutyrate (2.0 mmol, 268.6 μL), N-methyl-L-proline (12.9 mg, 10 mol%), and lithium hydroxide (3.4 mg, 10 mol%) in chloroform (1.0 mL).
-
Add N-phenylmaleimide (1.0 mmol, 173.2 mg) to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome:
The succinimide product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, is obtained as a white powder with an isolated yield of approximately 96%.[4][5]
Biological Activity Data
The synthesized compound exhibited inhibitory activity against key enzymes in the inflammatory cascade.
| Enzyme | IC₅₀ (µg/mL) |
| COX-1 | 314 |
| COX-2 | 130 |
| 5-LOX | 105 |
Application II: Engineering Peptide Mimetics with Enhanced Stability and Defined Conformations
This compound is the ester form of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. The incorporation of Aib into peptide sequences is a powerful strategy to induce helical conformations and enhance resistance to proteolytic degradation.
Workflow: Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide
Caption: General workflow for Solid-Phase Peptide Synthesis of an Aib-containing peptide.
Protocol 2: Solid-Phase Synthesis of an Aib-Containing Peptide
This protocol provides a general guideline for the manual solid-phase synthesis of a peptide containing an Aib residue using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Aib-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagent (e.g., HBTU, HATU, or COMU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the sterically hindered Fmoc-Aib-OH, a more potent coupling reagent like COMU and/or elevated temperatures may be necessary for efficient coupling.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage: Wash the resin with dichloromethane (DCM) and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Comparative Data for Aib Coupling
The choice of coupling reagent is critical for efficiently incorporating the sterically hindered Aib residue.
| Coupling Reagent | Temperature | Reaction Time | Crude Purity of Aib-ACP (%) |
| HCTU | 25°C | 2 x 30 min | 35.5 |
| COMU | 25°C | 2 x 30 min | 74.3 |
| COMU | 75°C | 2 x 3 min | 91 |
Data adapted from a study on the synthesis of Aib-ACP (VQ-Aib-Aib-IDYING-NH₂).[4]
Application III: Synthesis of 4,4-Dimethyl-Substituted Oxazoline and Thiazoline Scaffolds
The ester functionality of this compound can be reduced to the corresponding primary alcohol, 2-amino-2-methyl-1-propanol. This amino alcohol is a valuable precursor for the synthesis of 4,4-dimethyl-substituted oxazolines and thiazolines, which are important heterocyclic motifs in medicinal chemistry and asymmetric catalysis.
Synthetic Pathway to 4,4-Dimethyl-2-Substituted Oxazolines
Caption: Synthetic pathway for the preparation of 4,4-dimethyl-2-substituted oxazolines.
Protocol 3: Two-Step Synthesis of 4,4-Dimethyl-2-Substituted Oxazolines
Step 1: Reduction of this compound
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous work-up solutions (e.g., water, 15% NaOH, water)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C and slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0°C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-2-methyl-1-propanol.
Step 2: Cyclization to form a 4,4-Dimethyl-2-Substituted Oxazoline
Materials:
-
2-amino-2-methyl-1-propanol
-
A carboxylic acid or acyl chloride
-
Thionyl chloride (if starting from a carboxylic acid)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Base (e.g., triethylamine, if starting with an acyl chloride)
Procedure (starting from an acyl chloride):
-
Dissolve 2-amino-2-methyl-1-propanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C and add the acyl chloride (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-(1-hydroxy-2-methylpropan-2-yl)amide can be cyclized to the oxazoline by treatment with a dehydrating agent like thionyl chloride or Burgess reagent.
Conclusion
This compound is a versatile and powerful building block in modern pharmaceutical drug design. Its ability to introduce the advantageous gem-dimethyl group provides a reliable strategy for enhancing the potency, stability, and pharmacokinetic properties of drug candidates. The protocols outlined in this guide for the synthesis of bioactive heterocycles, conformationally constrained peptides, and functionalized oxazoline scaffolds demonstrate the broad utility of this reagent. By understanding the scientific principles behind its application and mastering the associated synthetic methodologies, researchers can significantly accelerate their drug discovery programs.
References
- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
- Yuan, C., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen Preprints. [Link]
- Mewshaw, R. E., & Bowen, W. D. (2003). The gem-dimethyl effect revisited: a case study involving sigma receptor ligands. Bioorganic & Medicinal Chemistry Letters, 13(24), 4443–4446. [Link]
- Khan, I., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
- MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Gyros Protein Technologies. (2019). Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies. [Link]
- Wikipedia. (2023). Oxazoline. Wikipedia. [Link]
- Organic Syntheses. (1990). L-Valinol. Organic Syntheses, 69, 212. [Link]
Sources
Application Note: Real-Time Reaction Monitoring of Ethyl 2-amino-2-methylpropanoate Synthesis using ¹H NMR Spectroscopy
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the ability to monitor chemical reactions in real-time is paramount for process optimization, kinetic analysis, and quality control. Traditional methods often rely on quenching the reaction at various time points followed by chromatographic analysis, a process that can be both time-consuming and prone to introducing experimental error. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, offers a powerful, non-invasive technique to directly observe the transformation of reactants into products within the reaction vessel.[1] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on utilizing ¹H NMR spectroscopy to monitor the progress of the Fischer esterification of 2-aminoisobutyric acid with ethanol to produce ethyl 2-amino-2-methylpropanoate.
The target molecule, this compound, is a valuable building block in organic synthesis. Its formation from 2-aminoisobutyric acid and ethanol, typically catalyzed by a strong acid, presents an ideal system for demonstrating the utility of ¹H NMR in reaction monitoring. By tracking the disappearance of reactant signals and the concurrent appearance of product signals, one can readily determine the reaction kinetics and endpoint.
Reaction Overview & Principle of ¹H NMR Monitoring
The synthesis of this compound is achieved through the Fischer esterification of 2-aminoisobutyric acid with ethanol, catalyzed by an acid such as sulfuric acid (H₂SO₄).[2][3] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol reactant is typically used.[2][3]
The core principle of using ¹H NMR for reaction monitoring lies in the distinct chemical shifts of the protons in the starting materials and the product. Each unique proton environment within a molecule resonates at a characteristic frequency, resulting in a specific signal in the NMR spectrum. As the reaction progresses, the concentration of the starting materials decreases, while the concentration of the product increases. This change in concentration is directly reflected in the integral values of their corresponding ¹H NMR signals.
To effectively monitor this reaction, we will focus on specific, well-resolved signals for one of the starting materials and the product. For the starting material, 2-aminoisobutyric acid, the two equivalent methyl groups (-(CH₃)₂) provide a sharp singlet. For the product, this compound, the newly formed ethyl ester group gives rise to a characteristic quartet (-O-CH₂-) and a triplet (-CH₃).
Experimental Protocol
This section outlines the necessary steps for setting up the reaction and acquiring ¹H NMR data for monitoring its progress.
Materials and Reagents
-
2-Aminoisobutyric acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware
Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminoisobutyric acid and a molar excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux with constant stirring.
¹H NMR Sample Preparation and Data Acquisition
-
At designated time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, etc.), carefully withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with cold deuterated chloroform (CDCl₃).
-
Transfer the quenched sample into an NMR tube.
-
Acquire a ¹H NMR spectrum for each time point.
Data Analysis and Interpretation
The key to monitoring the reaction progress is the analysis of the acquired ¹H NMR spectra. The following table summarizes the expected chemical shifts for the key protons in the starting materials and the product.
| Compound | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| 2-Aminoisobutyric acid | 2 x -CH₃ | ~1.5 | Singlet |
| Ethanol | -CH₂- | ~3.7 | Quartet |
| -CH₃ | ~1.2 | Triplet | |
| This compound | 2 x -CH₃ (from amino acid) | ~1.4 | Singlet |
| -O-CH₂- (from ethanol) | ~4.1 | Quartet | |
| -CH₃ (from ethanol) | ~1.2 | Triplet |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
As the reaction proceeds, the singlet at ~1.5 ppm corresponding to the methyl protons of 2-aminoisobutyric acid will decrease in intensity. Concurrently, the quartet at ~4.1 ppm, representing the methylene protons of the ethyl ester group in the product, will increase in intensity.
Calculating Reaction Conversion
The percentage conversion of the reaction at any given time point can be calculated by comparing the integration of a characteristic product peak to the sum of the integrations of the corresponding reactant and product peaks.
For this reaction, we can use the singlet of the starting material's methyl groups and the singlet of the product's methyl groups.
Conversion (%) = [Integral(Product -CH₃) / (Integral(Product -CH₃) + Integral(Starting Material -CH₃))] x 100
Alternatively, one can monitor the appearance of the ethyl group's quartet from the product relative to the quartet of the ethanol starting material, though this is often more complex due to the large excess of ethanol used.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for monitoring the esterification reaction using ¹H NMR.
Figure 1: Workflow for ¹H NMR monitoring of the reaction.
Expected Spectral Changes
The series of ¹H NMR spectra obtained over time will clearly illustrate the conversion of 2-aminoisobutyric acid to this compound.
Figure 2: Expected evolution of ¹H NMR signals over time.
Conclusion
This application note has detailed a robust and efficient method for monitoring the synthesis of this compound using ¹H NMR spectroscopy. This technique provides real-time, quantitative data on the reaction progress, enabling precise determination of reaction kinetics and endpoints without the need for extensive sample workup. The principles and protocols outlined here are broadly applicable to a wide range of chemical transformations, making ¹H NMR an invaluable tool for the modern research and development scientist.
References
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0000108).
- Oxford Instruments. (n.d.). Esterification monitoring using X-Pulse: calculation of activation parameters Application Note 12.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0001906).
- Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol.
- Reddit. (2013, February 26). Peak Position of Ethanol In CDCl3.
- University of Massachusetts Lowell. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0031248).
- PubChem. (n.d.). Ethyl isobutyrate.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Massachusetts Institute of Technology. (n.d.). Experiment 5: Fischer Esterification.
- SCIRP. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up.
- ResearchGate. (n.d.). Application of a New Micro-Reactor 1H NMR Probe Head for Quantitative Analysis of Fast Esterification Reactions.
- PubChem. (n.d.). This compound hydrochloride.
- Chemistry LibreTexts. (n.d.). 22. The Fischer Esterification.
- University of California, Irvine. (n.d.). Fischer Esterification.
Sources
Application Note: A Robust HILIC-Based Purification Strategy for Ethyl 2-amino-2-methylpropanoate
Abstract
This application note presents a detailed, optimized protocol for the preparative high-performance liquid chromatography (HPLC) purification of Ethyl 2-amino-2-methylpropanoate, a polar, non-coded amino acid ester. Due to the compound's high polarity and poor retention on traditional reversed-phase media, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This guide provides a comprehensive walkthrough of the method development strategy, from the selection of the stationary and mobile phases to the final preparative protocol and post-purification analysis. The causality behind each experimental choice is explained to provide researchers with a robust framework for purifying this and other highly polar small molecules.
Introduction
This compound is a valuable building block in synthetic organic chemistry and drug development. Like many amino acid derivatives, its purification from reaction mixtures can be challenging using standard chromatographic techniques. The presence of a primary amine and an ester group imparts significant polarity, leading to minimal or no retention on conventional C18 reversed-phase HPLC columns.[1][2] This often results in the analyte eluting in the solvent front, co-eluting with other polar impurities and salts, making effective separation impossible.
Traditional approaches to retaining polar compounds in reversed-phase HPLC, such as using ion-pairing agents or operating at high pH, have significant drawbacks, including method complexity, column degradation, and incompatibility with mass spectrometry (MS) detection.[2][3] To overcome these challenges, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a superior alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[4][5] This mode of chromatography is exceptionally well-suited for the separation of underivatized amino acids and their derivatives.[6][7]
This document serves as an in-depth guide for researchers, scientists, and drug development professionals, detailing a systematic approach to developing a preparative HILIC purification method for this compound.
Analyte Characterization and Method Development Rationale
A successful purification strategy begins with understanding the physicochemical properties of the target compound.
-
Structure: this compound is a small molecule with a tertiary alpha-carbon, making it achiral.
-
Molecular Formula: C₆H₁₃NO₂[8]
-
Molecular Weight: 131.17 g/mol [8]
-
Polarity: The compound contains a polar primary amine and an ethyl ester functional group. Its calculated LogP value is low, indicating high hydrophilicity.[9]
-
pKa: The primary amine has a basic pKa (estimated ~9-10). This means its charge state is highly dependent on the mobile phase pH.
Selection of Chromatographic Mode: Why HILIC?
Given the analyte's high polarity, standard reversed-phase HPLC is unsuitable. HILIC was selected as the optimal chromatographic mode for the following reasons:
-
Enhanced Retention: HILIC is specifically designed to retain and separate very polar compounds that are unretained in reversed-phase chromatography.[5]
-
MS-Compatible Mobile Phases: HILIC typically employs volatile mobile phases like acetonitrile and water with volatile buffers (e.g., ammonium formate), which are ideal for mass spectrometry.[4] This allows for mass-directed fraction collection, ensuring high purity and identity confirmation.
-
Avoidance of Derivatization: Unlike some analytical methods that require derivatization to enhance UV detection or retention, HILIC allows for the direct analysis and purification of the native compound.[7][10]
Stationary Phase (Column) Selection
For HILIC separations, several types of polar stationary phases are available. An amide-bonded phase was chosen for this application. Amide phases are known for their robustness and excellent peak shape for a wide range of polar compounds, including amino acids. They provide a good balance of hydrophilic partitioning and weak hydrogen bonding interactions, which aids in achieving selectivity.[10] An Agilent InfinityLab Poroshell 120 HILIC-Z or a similar zwitterionic phase could also be an excellent alternative, offering different selectivity, particularly for basic compounds.[5]
Mobile Phase Optimization
The composition of the mobile phase is a critical factor in achieving a successful HILIC separation.[11]
-
Organic Solvent: Acetonitrile is the most common and effective organic solvent for HILIC. It has a relatively low viscosity and is a weak eluent, allowing for a wide operational window for gradient elution.
-
Aqueous Component & pH Control: To ensure consistent protonation of the primary amine group and promote electrostatic interactions with the stationary phase, the aqueous portion of the mobile phase was buffered to an acidic pH. A pH of 3.0 was selected, which is well below the pKa of the amine, ensuring it exists predominantly in its protonated, cationic form ([R-NH₃]⁺). This enhances its hydrophilicity and interaction with the polar stationary phase.[12]
-
Buffer Selection: Ammonium formate was chosen as the buffer because it is volatile and fully compatible with both UV and MS detection.[4][6] A buffer concentration of 10-20 mM is generally sufficient to provide adequate buffering capacity and improve peak shape without causing issues with solubility or MS source contamination.[6]
Detector Selection
This compound lacks a strong chromophore, making detection at higher UV wavelengths (e.g., 254 nm or 280 nm) insensitive. However, the ester carbonyl group allows for detection at low UV wavelengths (200-220 nm).[1] For preparative work where sample concentrations are high, this is often sufficient. Alternatively, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry can be used for detection and fraction triggering, offering near-universal response or mass-based specificity, respectively.[2]
Experimental Protocols
Materials and Equipment
| Item | Specification |
| HPLC System | Preparative HPLC system with binary gradient pump, autosampler, column oven, and fraction collector.[13] |
| Detectors | UV-Vis Detector; Mass Spectrometer (optional, for mass-directed purification) |
| Analytical Column | Amide-based HILIC column, 4.6 x 150 mm, 5 µm particle size |
| Preparative Column | Amide-based HILIC column, 21.2 x 150 mm, 5 µm particle size |
| Chemicals | This compound (crude sample) |
| Solvents | Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm) |
| Buffer Components | Ammonium formate (LC-MS grade), Formic acid (LC-MS grade) |
Workflow Diagram
The overall workflow for developing the preparative purification method is outlined below.
Caption: Workflow for HILIC purification method development.
Step-by-Step Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 3.0 with formic acid.
-
Mobile Phase B (Organic): 100% Acetonitrile.
Step 2: Sample Preparation
-
Dissolve the crude this compound in a solvent mixture that mimics the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape. The concentration should be as high as possible without causing precipitation, typically 20-50 mg/mL for preparative runs.[14] Filter the sample through a 0.45 µm syringe filter.
Step 3: Analytical Method Development (Scouting)
-
Column: Amide HILIC, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 95% B
-
10.0 min: 60% B
-
11.0 min: 95% B
-
15.0 min: 95% B (re-equilibration)
-
Step 4: Gradient Optimization and Loading Study
-
Based on the retention time from the scouting run, create a "focused" gradient that has a shallower slope around the elution point of the target compound to maximize resolution from nearby impurities.[15]
-
Perform a loading study on the analytical column by injecting increasing volumes of the concentrated sample (e.g., 10 µL, 20 µL, 50 µL, 100 µL). Monitor the peak shape and resolution. The maximum load is the point just before the target peak begins to significantly broaden or merge with an adjacent impurity peak.[16]
Step 5: Scale-Up to Preparative Chromatography
-
The method is scaled from the analytical to the preparative column. The flow rate and injection volume are adjusted based on the column cross-sectional area.[16]
-
Scaling Factor (SF): (Preparative column radius)² / (Analytical column radius)² = (10.6 mm)² / (2.3 mm)² ≈ 21.2
-
Preparative Flow Rate: Analytical Flow Rate × SF = 1.0 mL/min × 21.2 ≈ 21.2 mL/min
-
Preparative Injection Volume: Max. Analytical Injection Volume × SF. (e.g., 50 µL × 21.2 ≈ 1.06 mL)
Step 6: Preparative Purification Run
| Parameter | Setting |
| Column | Amide HILIC, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 21.2 mL/min |
| Gradient | Optimized focused gradient from Step 4 |
| Detection | UV at 210 nm |
| Injection Volume | Scaled from loading study (e.g., 1.0 mL of 50 mg/mL solution) |
| Fraction Collection | Trigger by UV threshold, collected into separate vessels |
Step 7: Post-Purification Analysis
-
Analyze a small aliquot of each collected fraction using the analytical HPLC method (Step 3) to confirm purity.
-
Pool the fractions that meet the required purity level (e.g., >98%).
-
Remove the solvents from the pooled fractions via rotary evaporation or lyophilization to isolate the final purified compound.
Conclusion
The purification of highly polar small molecules like this compound requires a departure from standard reversed-phase chromatography. The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this application note provides a robust and reliable solution. By carefully selecting a polar stationary phase and optimizing an acetonitrile-based mobile phase at a controlled acidic pH, excellent retention and separation can be achieved. This protocol, grounded in the fundamental principles of chromatography, offers a clear and reproducible pathway for obtaining high-purity material, suitable for demanding applications in research and development.
References
- Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
- HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC.
- Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
- Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- van de Lagemaat, D., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- SIELC Technologies. (n.d.). Polar Compounds.
- Chromatography Today. (2014). What are the Main Benefits of Reversed Phase HPLC?.
- Agilent Technologies. (2017).
- Phenomenex. (2025).
- Wikipedia. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Korean Chemical Society. (2021).
- Kromasil. (n.d.).
- Agilent Technologies. (n.d.).
- ResearchGate. (2025).
- Springer. (2010). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed.
- Waters Corporation. (2025).
- precisionFDA. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 153428588, C6H12NO2+.
- Agilent Technologies. (n.d.).
- ACS Publications. (n.d.).
- Gilson. (n.d.).
- LCGC International. (2013).
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. halocolumns.com [halocolumns.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. CID 153428588 | C6H12NO2+ | CID 153428588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gilson.com [gilson.com]
- 14. lcms.cz [lcms.cz]
- 15. pubs.acs.org [pubs.acs.org]
- 16. agilent.com [agilent.com]
The Strategic Incorporation of 2-Aminoisobutyric Acid in Synthetic Peptides: A Guide to the Application of its Ethyl Ester Derivative
Introduction: Re-evaluating the Role of Ethyl 2-Amino-2-Methylpropanoate
In the landscape of organic synthesis and drug development, the precise roles of chemical reagents are of paramount importance. This compound, also known as ethyl 2-aminoisobutyrate (H-Aib-OEt), is a molecule of significant interest. However, its primary application is not as a conventional protecting group. A protecting group is a molecular entity that is reversibly attached to a functional group to prevent it from reacting during a chemical transformation.[1][2] Instead, this compound serves as a key building block for the incorporation of the unnatural amino acid, 2-aminoisobutyric acid (Aib), into peptide chains.[3][4]
The Aib residue is a potent promoter of helical conformations (such as 3₁₀- and α-helices) in peptides.[3][5] This structural constraint can enhance the biological activity and stability of synthetic peptides, making them attractive candidates for therapeutic and research applications. This guide provides a comprehensive overview of the application of this compound in the synthesis of Aib-containing peptides, complete with detailed protocols and mechanistic insights.
The Significance of 2-Aminoisobutyric Acid (Aib) in Peptide Chemistry
The incorporation of Aib into a peptide sequence has profound consequences for its secondary structure. The gem-dimethyl groups on the α-carbon of Aib sterically restrict the available conformational space of the peptide backbone, favoring the formation of stable helical structures.[3] This pre-organization can lead to:
-
Enhanced Biological Activity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity and efficacy.
-
Increased Proteolytic Stability: The sterically hindered nature of the Aib residue can make the peptide more resistant to degradation by proteases, thereby increasing its in vivo half-life.
-
Improved Pharmacokinetic Properties: The conformational rigidity can influence the overall physicochemical properties of the peptide, impacting its solubility, membrane permeability, and biodistribution.
Part 1: Synthesis of N-Protected 2-Aminoisobutyric Acid from this compound
The journey of incorporating Aib into a peptide begins with the synthesis of an N-protected Aib derivative. The ethyl ester of 2-aminoisobutyric acid is a common starting material for this purpose. The following protocol outlines a general procedure for the N-protection of H-Aib-OEt.
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the amino group of this compound with the tert-butyloxycarbonyl (Boc) group, a widely used acid-labile protecting group in peptide synthesis.[6]
Materials:
-
This compound hydrochloride (H-Aib-OEt·HCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in DCM.
-
Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove any acidic impurities), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Boc-Aib-OEt.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Subsequent Hydrolysis to Boc-Aib-OH:
The resulting Boc-Aib-OEt can then be hydrolyzed to the corresponding carboxylic acid (Boc-Aib-OH) for use in peptide coupling reactions.
-
Dissolve the Boc-Aib-OEt in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Boc-Aib-OH.
Diagram of N-Boc Protection and Saponification:
Caption: Workflow for the synthesis of Boc-Aib-OH.
Part 2: Incorporation of Aib into Peptides via Solid-Phase Peptide Synthesis (SPPS)
With the N-protected Aib amino acid in hand, it can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) methodologies. The following protocol outlines the general steps for coupling Boc-Aib-OH in an Fmoc-based SPPS strategy.
Protocol 2: Coupling of Fmoc-Aib-OH in Solid-Phase Peptide Synthesis
Background: In Fmoc-SPPS, the N-terminus of the growing peptide chain on the solid support is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protocol assumes the synthesis is proceeding on a resin with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in dimethylformamide (DMF)
-
Fmoc-Aib-OH
-
Coupling reagents:
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
-
Base: Diisopropylethylamine (DIEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Fmoc Deprotection:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Drain the vessel and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.
-
-
Coupling of Fmoc-Aib-OH:
-
In a separate vial, pre-activate the Fmoc-Aib-OH (3-5 eq relative to the resin loading) by dissolving it in DMF with HATU (or PyBOP) (3-5 eq) and DIEA (6-10 eq). Allow the activation to proceed for 5-10 minutes.
-
Add the activated Fmoc-Aib-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. The coupling of the sterically hindered Aib residue may require longer reaction times or double coupling.
-
Monitor the coupling efficiency using a ninhydrin test. A successful coupling will result in a negative ninhydrin test (the beads remain colorless or slightly yellow).
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3-5 times), DCM (3-5 times), and MeOH (2-3 times) to remove excess reagents and byproducts.
-
Dry the resin under vacuum.
-
Diagram of a Single SPPS Cycle for Aib Incorporation:
Caption: A single cycle of Solid-Phase Peptide Synthesis.
Quantitative Data Summary
| Parameter | N-Boc Protection of H-Aib-OEt | Saponification of Boc-Aib-OEt | Fmoc-Aib-OH Coupling in SPPS |
| Typical Yield | >90% | >95% | >98% per cycle (qualitative) |
| Reaction Time | 4-12 hours | 1-4 hours | 1-2 hours (may require double coupling) |
| Key Reagents | Boc₂O, TEA | LiOH or NaOH | Fmoc-Aib-OH, HATU, DIEA |
| Monitoring | TLC | TLC | Ninhydrin Test |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process controls:
-
TLC Monitoring: In solution-phase synthesis, TLC allows for the visual confirmation of the consumption of starting material and the formation of the product, ensuring the reaction has gone to completion before proceeding to the next step.
-
Ninhydrin Test in SPPS: The ninhydrin test is a crucial qualitative measure of the completeness of the coupling reaction. A positive test (blue/purple beads) indicates the presence of free primary amines, signifying an incomplete reaction that requires a second coupling step. This ensures the fidelity of the peptide sequence.
-
Mass Spectrometry: Upon completion of the synthesis and cleavage from the resin, the final peptide should be analyzed by mass spectrometry to confirm the correct molecular weight, thereby validating the successful incorporation of the Aib residue(s).
Conclusion: A Versatile Tool for Peptide Engineering
While not a protecting group in the classical sense, this compound is an indispensable precursor for the synthesis of the structurally significant 2-aminoisobutyric acid. The incorporation of Aib into peptides offers a powerful strategy for controlling their conformation, enhancing their stability, and modulating their biological activity. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique properties of Aib in their synthetic endeavors.
References
- Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.
- Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. PubMed. [Link]
- Wikipedia contributors. (2023). Protecting group. Wikipedia. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
- Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]
- 4. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Topic: A Validated Protocol for the Synthesis of Ethyl 2-amino-2-methylpropanoate
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a comprehensive, field-tested guide for the synthesis of Ethyl 2-amino-2-methylpropanoate, a crucial non-proteinogenic amino acid ester. This compound, often referred to as the ethyl ester of 2-aminoisobutyric acid (Aib), is a valuable building block in medicinal chemistry and peptide research, primarily due to the unique conformational constraints it imposes on peptide backbones, strongly inducing helical structures.[1] We present a robust and scalable two-stage synthetic strategy. The protocol begins with the synthesis of the parent α,α-disubstituted amino acid, 2-aminoisobutyric acid, via the Bucherer-Bergs reaction, followed by a classic Fischer esterification to yield the target ethyl ester, which is isolated as its stable hydrochloride salt. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and methods for product validation, ensuring a reliable and reproducible outcome.
Introduction and Synthetic Strategy
This compound is the ethyl ester of 2-aminoisobutyric acid (Aib). The gem-dimethyl group on the α-carbon of Aib sterically restricts the phi (φ) and psi (ψ) dihedral angles, making it a powerful helix-inducing agent in peptides.[1] This property is leveraged in the design of peptidomimetics, stable peptide secondary structures, and therapeutic peptides with enhanced biological activity and resistance to proteolysis.
The synthesis of α,α-disubstituted amino acids like Aib, and their subsequent esters, requires specific strategies to overcome the steric hindrance at the quaternary α-carbon. Direct alkylation methods are often inefficient. Therefore, multicomponent reactions that construct the amino acid scaffold from simple precursors are preferred. The two most prominent methods for this are the Strecker synthesis[2][3][4] and the Bucherer-Bergs reaction.[5][6]
This protocol will detail a synthetic pathway commencing with the Bucherer-Bergs reaction, chosen for its high efficiency in synthesizing 5,5-disubstituted hydantoins from ketones.[6][7] The overall strategy is as follows:
-
Stage 1: Bucherer-Bergs Reaction. Acetone is reacted with potassium cyanide and ammonium carbonate to form 5,5-dimethylhydantoin. This intermediate is then hydrolyzed under basic conditions to yield the sodium salt of 2-aminoisobutyric acid, which is subsequently protonated to give the free amino acid.
-
Stage 2: Fischer-Speier Esterification. The synthesized 2-aminoisobutyric acid is esterified by refluxing in ethanol with an acid catalyst (thionyl chloride, which generates HCl in situ) to produce the target compound, this compound, isolated as its hydrochloride salt for enhanced stability and handling.[8]
Experimental Setup and Reagents
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. (Stage 1) | Molar Eq. (Stage 2) | Notes |
| Acetone | C₃H₆O | 58.08 | 1.0 | - | Reagent grade, dry |
| Potassium Cyanide (KCN) | KCN | 65.12 | 1.1 | - | EXTREMELY TOXIC . Handle with extreme caution. |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 3.0 | - | |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | (As needed) | - | For hydrolysis and pH adjustment. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | (As needed) | - | Concentrated (37%), for acidification. |
| 2-Aminoisobutyric Acid | C₄H₉NO₂ | 103.12 | - | 1.0 | Product of Stage 1 or commercial. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | Solvent | Anhydrous, 200 proof. |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | - | 1.2 | Generates HCl catalyst in situ. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Solvent | Anhydrous, for precipitation. |
Equipment
-
Three-neck round-bottom flasks (500 mL and 1 L)
-
Reflux condenser and heating mantle
-
Mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
-
Fume hood (mandatory for handling KCN and SOCl₂)
Detailed Synthesis Protocol
Stage 1: Synthesis of 2-Aminoisobutyric Acid via Bucherer-Bergs Reaction
Part A: Synthesis of 5,5-Dimethylhydantoin
-
Reaction Setup : In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine ammonium carbonate (144 g, 1.5 mol) and 300 mL of water. Stir the mixture until the solid is mostly dissolved.
-
Addition of Cyanide : (Perform this step in a certified chemical fume hood) . Carefully add potassium cyanide (35.8 g, 0.55 mol) to the solution. Stir until the KCN has completely dissolved. The dissolution may be slightly endothermic.
-
Addition of Acetone : To the stirred solution, add acetone (29.0 g, 0.5 mol) through a dropping funnel over 15 minutes.
-
Reaction : Heat the reaction mixture to 60-65 °C using a heating mantle. Maintain this temperature with vigorous stirring for 4-5 hours. The reaction mixture will become a thick, white slurry as the hydantoin product precipitates.
-
Isolation : Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour. Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (50 mL each) and then with a small amount of cold ethanol.
-
Drying : Dry the 5,5-dimethylhydantoin in a vacuum oven at 60 °C. The expected yield is typically 70-80%.
Part B: Hydrolysis to 2-Aminoisobutyric Acid
-
Setup for Hydrolysis : Place the dried 5,5-dimethylhydantoin (e.g., 51.2 g, 0.4 mol) and sodium hydroxide (48 g, 1.2 mol) in a 500 mL round-bottom flask. Add 200 mL of water.
-
Hydrolysis Reaction : Heat the mixture to reflux (approx. 100-110 °C) with stirring for 12-18 hours. The reaction progress can be monitored by the evolution of ammonia gas (use wet pH paper to test). The solution should become clear upon completion.
-
Acidification : Cool the reaction mixture in an ice bath. Carefully and slowly, add concentrated hydrochloric acid (approx. 100 mL) with stirring until the pH of the solution is ~6.0. The 2-aminoisobutyric acid will precipitate as a white crystalline solid. The isoelectric point of Aib is approximately 6.3, so careful pH adjustment is crucial for maximum precipitation.
-
Isolation and Purification : Collect the precipitated amino acid by vacuum filtration. Wash the solid with cold water and then with ethanol. Recrystallize the crude product from a water/ethanol mixture to obtain pure 2-aminoisobutyric acid. Dry the product under vacuum.
Stage 2: Fischer Esterification to this compound Hydrochloride
-
Reaction Setup : Suspend the dried 2-aminoisobutyric acid (20.6 g, 0.2 mol) in 200 mL of absolute ethanol in a 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Catalyst Addition : Cool the suspension in an ice bath. (Perform in a fume hood) . Slowly add thionyl chloride (17.5 mL, 0.24 mol) dropwise via a syringe or dropping funnel. The addition is exothermic and will generate HCl gas, which acts as the catalyst.
-
Scientific Rationale: Thionyl chloride reacts with ethanol to form ethyl sulfite and HCl (in situ). This method provides anhydrous acidic conditions, which are ideal for driving the Fischer esterification equilibrium towards the product.
-
-
Esterification Reaction : After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 6-8 hours. The solid amino acid will gradually dissolve as it is converted to the more soluble ester hydrochloride salt.
-
Work-up and Isolation : Cool the reaction mixture to room temperature. Reduce the volume of the solvent to about 50 mL using a rotary evaporator.
-
Precipitation : Add 200 mL of cold, anhydrous diethyl ether to the concentrated solution with vigorous stirring. The product, this compound hydrochloride, will precipitate as a white solid.
-
Final Purification : Allow the suspension to stand in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash it with two portions of cold diethyl ether (30 mL each), and dry it under vacuum. The product is typically obtained in high purity (97-99%). The melting point should be approximately 160 °C.
Safety and Waste Disposal
-
Cyanide Hazard : Potassium cyanide (KCN) is a fast-acting and potent poison. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended). Have a cyanide antidote kit available and ensure all personnel are trained in its use.
-
Cyanide Waste Disposal : All aqueous solutions and glassware contaminated with cyanide must be quenched before disposal. Slowly add the cyanide waste to an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide with stirring in a fume hood to oxidize the cyanide to the much less toxic cyanate.
-
Thionyl Chloride : SOCl₂ is corrosive and lachrymatory. Handle it exclusively in a fume hood. It reacts violently with water.
-
General Precautions : Acetone is highly flammable. Avoid open flames. Concentrated acids and bases are corrosive; handle with appropriate care.
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of this compound hydrochloride.
Caption: Workflow for the two-stage synthesis of the target ester.
Conclusion
This application note details a reliable and well-documented protocol for the synthesis of this compound hydrochloride. By employing the Bucherer-Bergs reaction for the construction of the sterically hindered α-amino acid core, followed by a straightforward Fischer esterification, this method provides a high yield of the desired product. The provided procedural details, safety guidelines, and scientific rationale are intended to empower researchers to successfully synthesize this valuable building block for applications in peptide science and drug discovery.
References
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
- Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]
- Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. [Link]
- News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]
- Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
- PubChem. (n.d.).
- Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]
- Koóš, M., & Káčer, P. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
- Wikipedia. (n.d.). 2-Aminoisobutyric acid. [Link]
- Cativiela, C., et al. (2015). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journal of Organic Chemistry, 11, 2378–2384. [Link]
- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]
- Google Patents. (2017).
- MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]
Sources
- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
- 8. BJOC - Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine [beilstein-journals.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Aib-Containing Peptides
Introduction: The Unique Role of α-Aminoisobutyric Acid (Aib) in Peptide Science
α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a powerful tool in medicinal chemistry and peptide design.[1][2] Its defining structural feature is a gem-dimethyl group at the α-carbon, which introduces significant steric hindrance.[1] This steric constraint dramatically limits the conformational freedom of the peptide backbone, strongly favoring the adoption of helical secondary structures, such as 3₁₀-helices and α-helices.[1][2][3] The incorporation of Aib into peptide sequences imparts several desirable properties, including enhanced resistance to proteolytic degradation, which can extend the in vivo half-life of peptide therapeutics.[1][2] Consequently, Aib-containing peptides are extensively investigated for applications ranging from antimicrobial agents to novel therapeutics targeting a variety of diseases.[1][4]
This guide provides a comprehensive overview of the challenges and state-of-the-art methodologies for the successful solid-phase peptide synthesis (SPPS) of Aib-containing peptides, tailored for researchers, scientists, and drug development professionals.
The Core Challenge: Steric Hindrance in Aib Coupling
The primary obstacle in the synthesis of Aib-containing peptides is the steric hindrance posed by the two α-methyl groups.[1][5] This bulkiness makes the formation of a peptide bond with the amino group of an Aib residue (or coupling an Aib residue to the growing peptide chain) a kinetically slow and often incomplete process with standard SPPS protocols.[5][6] Inefficient coupling leads to deletion sequences, resulting in complex crude products that are difficult to purify and ultimately lower overall yields.[3][7] Therefore, specialized strategies are required to drive these challenging coupling reactions to completion.
Visualizing the Steric Challenge
The diagram below illustrates the steric clash that occurs during the coupling of an amino acid to an N-terminal Aib residue on the solid support.
Caption: Generalized workflow for uronium salt-mediated peptide coupling.
The DIC/Oxyma Combination
A highly effective and increasingly popular method for coupling hindered amino acids is the use of Diisopropylcarbodiimide (DIC) in combination with ethyl cyanohydroxyiminoacetate (Oxyma). [8]Oxyma has been shown to be a superior additive to HOBt and even HOAt for coupling Aib residues, as it is stable in DMF and reduces epimerization. [8]This combination is particularly potent when used in automated microwave-assisted SPPS. [8]
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
The application of microwave energy has revolutionized the synthesis of "difficult" peptides, including those containing Aib. [5][9]Microwave heating can dramatically accelerate the slow coupling reactions involving sterically hindered residues by efficiently transferring energy to the polar solvent and reactants. [5][9]This allows for shorter reaction times while driving the coupling to completion. [5]The combination of a highly efficient coupling chemistry (like DIC/Oxyma or COMU) with microwave heating is often the most successful strategy for synthesizing long or complex Aib-containing peptides. [8][10]
Comparative Data on Coupling Strategies
The following table summarizes the effectiveness of different coupling strategies for Aib-containing sequences based on published data.
| Coupling Strategy | Target Sequence Fragment | Coupling Time | Purity/Yield | Reference |
| HCTU | VQ-Aib-Aib-IDYING-NH₂ | 2 x 3 min @ 75°C | 7.8% | [11] |
| COMU | VQ-Aib-Aib-IDYING-NH₂ | 2 x 3 min @ 75°C | 91% | [11] |
| DIC/Oxyma | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | 30 min | 91.2% (Target) | [12] |
| DIC/HOBt | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | 30 min | 86.9% (Target) | [12] |
| DIC/HOAt | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | 30 min | 91.8% (Target) | [12] |
Protocols for Aib-Containing Peptide Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of Aib-containing peptides using state-of-the-art techniques.
Protocol 1: Automated Microwave-Assisted SPPS of an Aib-Containing Peptide using DIC/Oxyma
This protocol is optimized for an automated microwave peptide synthesizer and is based on methods that have successfully synthesized peptides with multiple consecutive Aib residues. [8] Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids, including Fmoc-Aib-OH
-
Coupling Solution: 0.5 M DIC and 0.5 M Oxyma Pure in DMF
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Instrumentation:
-
Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Initial Fmoc Deprotection:
-
Add the deprotection solution to the resin.
-
Heat with microwave irradiation to 75-90°C for 3-5 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling (for standard residues):
-
Add 5 equivalents of the Fmoc-amino acid, 5 equivalents of DIC, and 5 equivalents of Oxyma to the resin.
-
Heat with microwave irradiation to 75-90°C for 5 minutes.
-
Drain and wash the resin with DMF (3x).
-
-
Amino Acid Coupling (for Fmoc-Aib-OH or coupling to an N-terminal Aib):
-
Use the same reagent stoichiometry as in step 3.
-
Extend the microwave heating time to 10-15 minutes at 90-100°C. [8]A double coupling (repeating the coupling step) is highly recommended to ensure maximum efficiency.
-
After each coupling, perform a wash with DMF (3x).
-
-
Iterative Cycles: Repeat steps 2 and 3 (or 4 for Aib) for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (3x), followed by DCM (3x), and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Manual SPPS with COMU for a Short Aib-Peptide
This protocol is suitable for manual synthesis and employs the highly effective COMU coupling reagent.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids, including Fmoc-Aib-OH
-
Coupling Reagents: COMU, Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% TIS
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine/DMF for 5 minutes.
-
Drain, and repeat the treatment for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (2x).
-
-
Coupling Reaction:
-
In a separate vial, pre-activate the amino acid by dissolving 4 equivalents of Fmoc-AA-OH, 4 equivalents of COMU, and 8 equivalents of DIPEA in DMF. Allow to stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature. For Aib coupling, extend this time to 4-6 hours or perform a double coupling.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Drain and wash the resin with DMF (3x) and DCM (2x).
-
-
Repeat Cycles: Repeat steps 2 and 3 for the entire peptide sequence.
-
Final Steps: Follow steps 7 and 8 from Protocol 1 for final deprotection, washing, cleavage, and precipitation.
Purification and Analysis of Aib-Containing Peptides
The purification of Aib-containing peptides often presents its own set of challenges. Due to their stable helical structures and often increased hydrophobicity, these peptides can be prone to aggregation and may exhibit poor solubility. [7] Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification. [7] Key Optimization Parameters for RP-HPLC:
| Parameter | Recommendation for Aib-Peptides | Rationale |
| Stationary Phase | C8 or C18 column, wide-pore (300 Å) | C8 can be advantageous for very hydrophobic peptides to reduce retention time. [7]Wide-pore silica is essential for large peptides. |
| Mobile Phase A | 0.1% TFA in Water | Standard acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is the most common organic modifier. |
| Gradient | A shallow gradient (e.g., 0.5-1% B/min) around the elution point of the target peptide. | Improves resolution between the target peptide and closely eluting synthesis-related impurities like deletion sequences. [7] |
| Column Temperature | 40-60 °C | Increased temperature can improve peak shape and resolution by disrupting peptide aggregation. |
Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the identity and purity of the final product by verifying the molecular weight.
-
Circular Dichroism (CD) Spectroscopy: To confirm the presence of the desired helical secondary structure induced by the Aib residues. [2]
Conclusion
The synthesis of Aib-containing peptides, while challenging, is readily achievable with the appropriate selection of advanced coupling reagents and optimized protocols. The steric hindrance of the Aib residue necessitates the use of highly active coupling agents like COMU or the DIC/Oxyma combination. Furthermore, the application of microwave energy significantly accelerates these difficult reactions, leading to higher purities and yields in shorter timeframes. By understanding the underlying chemical principles and employing the robust protocols outlined in this guide, researchers can confidently incorporate Aib into their peptide sequences to harness its unique and powerful effects on peptide structure and stability.
References
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Zuccaro, J. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
- Carpino, L. A., et al. (n.d.). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH.
- Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
- Gyros Protein Technologies. (2019, April 4). Challenging SPPS: Difficult sequences and side reactions.
- Palasek, S. S., et al. (2015). Microwave-assisted Peptide Synthesis. In Peptide Synthesis and Applications (pp. 123-145). Royal Society of Chemistry.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Numata, M., et al. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- Jeremic, T., Linden, A., & Heimgartner, H. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. Chemistry & Biodiversity, 1(11), 1730–1761. [Link]
- Tsouderou, C. G., et al. (2008). Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. Journal of Peptide Science, 14(7), 869-877.
- Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826–1844. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. books.rsc.org [books.rsc.org]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Quantification of Ethyl 2-amino-2-methylpropanoate
Introduction
Ethyl 2-amino-2-methylpropanoate is a valuable chemical intermediate used in the synthesis of various organic molecules and active pharmaceutical ingredients. As with any component in drug development and manufacturing, precise and accurate quantification is critical to ensure the quality, consistency, and safety of the final product. This document provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chromatographic principles and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1]
The choice of analytical technique for this compound depends on several factors, including the sample matrix, the presence of potential impurities, and the specific requirements of the analysis. This guide will focus on two primary chromatographic methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for its versatility and Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, particularly for volatile compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
Reversed-phase HPLC (RP-HPLC) is a robust and widely applicable technique for the analysis of moderately polar compounds like this compound. The primary challenge with this analyte is its lack of a strong chromophore, which can result in low sensitivity with UV detection. To overcome this, pre-column derivatization with a UV-active agent can be employed. However, for simplicity and for instances where high sensitivity is not paramount (e.g., assay of a neat substance), direct analysis at low UV wavelengths is also feasible.
Rationale for Method Design
The selection of a C18 column is based on its wide applicability and effectiveness in retaining and separating compounds of moderate polarity. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. A slightly acidic pH helps to ensure that the amino group of the analyte is protonated, leading to more consistent interactions with the stationary phase. UV detection at a low wavelength (e.g., 210 nm) is chosen to maximize the absorbance of the ester and amino functionalities, which do not have strong absorbance at higher wavelengths.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed HPLC-UV Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase can be a mixture of this buffer and acetonitrile (e.g., 50:50 v/v). The exact ratio should be optimized for best separation. Filter and degas the mobile phase before use.
-
Diluent: The mobile phase is recommended as the diluent.
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a similar target concentration.
4. Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 20 mM KH₂PO₄ buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm |
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amino group in this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.[2] Silylation is a common derivatization technique for this purpose.
Rationale for Method Design
The use of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is standard for the analysis of a wide range of derivatized compounds. The temperature programming allows for the efficient elution of the derivatized analyte while ensuring good separation from any potential impurities or by-products from the derivatization reaction. Mass spectrometric detection provides high selectivity and allows for confident identification of the analyte based on its mass spectrum.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound after derivatization.
Detailed GC-MS Protocol
1. Materials and Reagents:
-
This compound reference standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous, GC grade)
-
Helium (high purity)
2. Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Data acquisition and processing software
3. Derivatization Procedure:
-
Accurately weigh about 10 mg of the sample or standard into a vial.
-
Add 1 mL of anhydrous acetonitrile and vortex to dissolve.
-
Add 100 µL of MTBSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
4. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Proposed Condition |
| Column | 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, to be optimized) |
| Oven Temperature Program | Initial 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
5. Analysis Procedure:
-
Perform a blank injection of the derivatized solvent to check for interferences.
-
Inject the derivatized standard to determine the retention time and mass spectrum of the derivatized this compound.
-
Inject the derivatized sample.
-
Quantification can be performed using an external standard method based on the peak area of a characteristic ion from the mass spectrum.
Method Validation
Both the HPLC-UV and GC-MS methods must be validated to ensure they are suitable for their intended purpose.[3][4] The validation should be performed according to the ICH Q2(R2) guidelines.[5][6] The key validation parameters are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank at the analyte's retention time. Peak purity should pass. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | To be defined based on the application. |
| Accuracy | The closeness of test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0% |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of ≥ 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ≥ 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in method parameters (e.g., pH, flow rate). |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC method is well-suited for routine analysis and assay determination, while the GC-MS method offers higher sensitivity and specificity, which may be beneficial for impurity profiling or trace analysis. The choice of method should be guided by the specific analytical requirements. It is imperative that any method chosen be fully validated in the user's laboratory to ensure its suitability for the intended application and to meet regulatory expectations.
References
- ICH. (2023). Q2(R2) Validation of analytical procedures.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Gotti, R., Gioia, M. G., & Gatti, R. (2007). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 18(4), 239–245.
- Reason, A. J. (2003). Validation of amino acid analysis methods. Methods in Molecular Biology, 211, 181–194.
- Husek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
- Todua, T., et al. (2019). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Analytical Chemistry, 74(2), 177-186.
- Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 163-171.
- Reddy, G. S., et al. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-352.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
The Versatile Chemistry of Ethyl 2-amino-2-methylpropanoate: A Guide to Derivatization for Advanced Applications
Ethyl 2-amino-2-methylpropanoate, also known as ethyl 2-aminoisobutyrate, is a non-proteinogenic α-amino acid ester that serves as a crucial building block in the synthesis of a wide array of molecules with significant applications in research, drug discovery, and materials science. Its unique gem-dimethyl substitution at the α-carbon imparts significant conformational constraints and resistance to enzymatic degradation in its derivatives, making it a highly sought-after component in the design of peptidomimetics, constrained peptides, and novel polymers. This guide provides an in-depth exploration of the derivatization of this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of a Sterically Hindered Building Block
The primary amine and the ethyl ester functionalities of this compound offer two reactive handles for a variety of chemical modifications. The presence of the gem-dimethyl group is the defining structural feature of this molecule. This steric hindrance plays a pivotal role in the properties of its derivatives by:
-
Inducing specific secondary structures: When incorporated into peptides, the 2-aminoisobutyric acid (Aib) residue, derived from this ester, strongly promotes the formation of helical and turn conformations. This is invaluable for designing peptides with predictable and stable three-dimensional structures.
-
Enhancing proteolytic stability: The steric bulk of the gem-dimethyl group shields the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based therapeutics.
-
Modulating biological activity: By locking the conformation of a molecule, derivatives of this compound can enhance binding affinity to biological targets and improve pharmacological profiles.
This guide will delve into key derivatization strategies, including N-acylation, N-sulfonylation, and its application in solid-phase peptide synthesis, providing the foundational knowledge and practical protocols to harness the potential of this versatile building block.
Section 1: N-Acylation - Crafting Amide Derivatives with Tailored Properties
N-acylation is a fundamental derivatization reaction that converts the primary amine of this compound into an amide. This transformation is critical for introducing a wide range of functional groups and for preparing the molecule for further synthetic steps, such as peptide coupling.
The Chemistry Behind N-Acylation
The reaction involves the nucleophilic attack of the amino group on an activated carboxylic acid derivative, typically an acyl chloride or an acid anhydride. The choice of the acylating agent is dictated by the desired "R" group to be introduced, which can range from simple alkyl or aryl groups to complex molecular scaffolds. A common and crucial N-acylation is the introduction of a tert-Butoxycarbonyl (Boc) protecting group, which is a standard procedure in peptide synthesis to temporarily block the amine's reactivity.
Diagram: General N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Detailed Protocol: N-Boc Protection of this compound
This protocol details the synthesis of N-Boc-2-aminoisobutyric acid ethyl ester, a key intermediate for incorporating the Aib residue into peptides using Boc-chemistry solid-phase peptide synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 131.17 | 10 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 12 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | - | - |
| Saturated aqueous NaHCO₃ solution | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.31 g, 10 mmol) in anhydrous dichloromethane (30 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.67 mL, 12 mmol) to the solution.
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. To the stirred solution, add a solution of di-tert-butyl dicarbonate (2.40 g, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material indicates the completion of the reaction.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by silica gel column chromatography.
Expected Outcome: A colorless oil or a white solid with a high yield (>90%).
Section 2: N-Sulfonylation - Creating Robust Sulfonamide Linkages
N-sulfonylation is another important derivatization that forms a sulfonamide bond, which is known for its high stability and unique electronic properties. Sulfonamide derivatives of this compound are explored in medicinal chemistry as potential therapeutic agents.[1]
The Chemistry Behind N-Sulfonylation
The reaction typically involves the treatment of the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine or triethylamine. The resulting sulfonamide is generally a stable, crystalline solid.
Detailed Protocol: Synthesis of Ethyl 2-(phenylsulfonamido)-2-methylpropanoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 131.17 | 10 | 1.0 |
| Benzenesulfonyl chloride | 176.62 | 11 | 1.1 |
| Pyridine | 79.10 | 20 | 2.0 |
| Dichloromethane (DCM), anhydrous | - | - | - |
| 1 M HCl aqueous solution | - | - | - |
| Saturated aqueous NaHCO₃ solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
Reaction Setup: Dissolve this compound (1.31 g, 10 mmol) in anhydrous dichloromethane (40 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Addition of Base: Add pyridine (1.6 mL, 20 mmol) and cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.4 mL, 11 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).
-
Workup:
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the desired N-sulfonylated product.
Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the Aib residue, via its N-protected form, is a cornerstone of modern peptide design for creating conformationally constrained peptides.[2][3] The steric hindrance of the Aib unit requires optimized coupling conditions in SPPS to achieve high yields.
The Challenge of Steric Hindrance in Peptide Coupling
Standard peptide coupling reagents may be inefficient in forming a peptide bond with the sterically hindered amino group of a growing peptide chain and the carboxylic acid of an incoming N-protected Aib derivative. Therefore, more potent activating agents and longer coupling times are often necessary.
Diagram: SPPS Cycle with Aib Incorporation
Caption: A typical Fmoc-based SPPS cycle for incorporating an Aib residue.
Protocol: Manual Solid-Phase Coupling of Fmoc-Aib-OH
This protocol outlines a standard procedure for coupling Fm-Aib-OH onto a resin-bound peptide with a free N-terminal amine.[4][5][6]
Materials:
| Reagent | Concentration/Amount |
| Resin-bound peptide (with free amine) | 0.1 mmol |
| Fmoc-Aib-OH | 0.4 mmol (4 eq) |
| HBTU (or HATU) | 0.38 mmol (3.8 eq) |
| N,N-Diisopropylethylamine (DIPEA) | 0.8 mmol (8 eq) |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | - |
| Dichloromethane (DCM), peptide synthesis grade | - |
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc-Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF and DCM.
-
Activation of Fmoc-Aib-OH: In a separate vial, dissolve Fmoc-Aib-OH (4 eq) and HBTU (or HATU) (3.8 eq) in DMF. Add DIPEA (8 eq) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of Aib, a longer coupling time or a double coupling may be necessary.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Proceed to the next cycle: The resin is now ready for the deprotection of the Fmoc group on the newly added Aib residue and the coupling of the subsequent amino acid.
Conclusion and Future Perspectives
The derivatization of this compound opens a gateway to a vast chemical space of molecules with enhanced stability and conformational rigidity. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel peptidomimetics, constrained peptides, and other functional molecules. Future research will likely focus on developing more efficient and stereoselective methods for derivatization, as well as exploring the applications of these unique building blocks in areas such as drug delivery, catalysis, and materials science. The ability to precisely control molecular architecture through the incorporation of sterically demanding residues like Aib will continue to be a powerful tool in the hands of synthetic chemists and drug developers.
References
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Sarnowski, M. P., Pedretty, K. P., Giddings, N., Woodcock, H. L., & Del Valle, J. R. (2017). Synthesis and β-sheet propensity of constrained N-amino peptides. Tetrahedron, 73(33), 4878-4885.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- International Journal of Frontiers in Chemistry and Pharmacy Research. (2024).
- PrepChem. (2023). Synthesis of N-acetyl-alpha-aminoisobutyric acid.
- MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- ResearchGate. (2021). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)
- BenchChem. (n.d.).
- Sadiq, A., Khan, M. A., Zafar, R., Ullah, F., Ahmad, S., & Ayaz, M. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Thermo Fisher Scientific. (n.d.). N-Boc-2-aminoisobutyric acid, 98+%.
- PubChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- Beilstein Journal of Organic Chemistry. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib)
- ResearchGate. (2015). Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)
- IOSR Journal. (n.d.). Synthesis, Characterization & Pharmacological Activities Of Substituted-2-Methyl-7-Amino -4-Quinolones.
- PubMed. (1981). Synthesis and pharmacological activity of 5-substituted 2-(N,N-dialkylaminoethyl)amino- and 2-N-methylpiperazinyl-1,3,4-thiadiazoles.
- YAKHAK HOEJI. (2021).
- ResearchGate. (2013).
- Phenomenex. (n.d.).
- Sigma-Aldrich. (n.d.).
- PubMed. (2001). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC.
- University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.
- National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
- R Discovery. (1992). Aminoacylase-Catalyzed Synthesis of N-Acyl Amino Acid from Fatty Acid or Its Ethyl Ester and Amino Acid.
- Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID.
- Digital Commons at Buffalo State. (2021). Synthesis of Library of N-t-boc Amino ester.
- CHIMIA. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
- PubMed. (1977).
- ResearchGate. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib)
- ResearchGate. (2007). Preparation of (2-Methyl-propane-2-sulfonylimino) Acetic Acid Ethyl Ester.
- Google Patents. (2010).
- MDPI. (2016). Convergent Synthesis of Thioether Containing Peptides.
- NIH. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks.
- MDPI. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
- Journal of the Chemical Society, Perkin Transactions 1. (2001).
- PubMed. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides.
- ACS Publications. (2020). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2.
- ResearchGate. (2010). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)
Sources
- 1. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: A Technical Guide to Peptide Backbone Modification Using α-Aminoisobutyric Acid (Aib)
Abstract
Peptides represent a promising class of therapeutics, yet their clinical potential is often hindered by poor metabolic stability and conformational flexibility, leading to reduced target affinity and bioavailability. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry aimed at overcoming these limitations. Among the most powerful tools in this regard is α-aminoisobutyric acid (Aib) , a simple, achiral α,α-disubstituted amino acid. Its precursor, Ethyl 2-amino-2-methylpropanoate , serves as a key building block for its integration. The defining feature of Aib—a gem-dimethyl group at the α-carbon—imposes severe steric constraints on the peptide backbone.[1][2][3] This guide provides an in-depth exploration of how this single structural modification profoundly influences peptide secondary structure, leading to enhanced proteolytic resistance, stabilized bioactive conformations, and improved pharmacokinetic profiles. We present the fundamental principles of Aib-induced conformational control, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and methodologies for the biophysical characterization of the resulting peptides.
The Molecular Basis of Aib-Induced Conformational Constraint
The therapeutic utility of a peptide is intrinsically linked to its three-dimensional structure. Most short, linear peptides exist as a dynamic ensemble of conformations in solution, with only a fraction adopting the specific shape required for receptor binding. The incorporation of Aib addresses this challenge by fundamentally restricting the peptide's conformational freedom.
The Gem-Dimethyl Effect on Backbone Dihedral Angles
In a standard amino acid, rotation around the N-Cα (phi, Φ) and Cα-C' (psi, Ψ) bonds is relatively unhindered, allowing the peptide backbone to sample a wide range of conformations, as visualized in a Ramachandran plot. In contrast, the two methyl groups on the α-carbon of Aib create significant steric hindrance.[2] This steric clash dramatically limits the permissible Φ and Ψ angles to very narrow regions of the Ramachandran plot, effectively locking the backbone into a helical conformation.[4] Peptides containing Aib are strongly predisposed to form right- or left-handed 3₁₀-helices or, to a lesser extent, classical α-helices.[1][3][5][6]
Functional Consequences and Therapeutic Applications
The structural rigidity imparted by Aib translates directly into significant functional advantages, making it a valuable tool in drug design and development.
-
Enhanced Proteolytic Resistance: Proteases recognize and cleave peptide bonds within specific, often extended, conformations. The bulky gem-dimethyl group of Aib provides steric shielding, physically blocking the approach of proteases. Furthermore, by locking the peptide into a helical fold, Aib prevents it from adopting the extended conformation required for enzymatic hydrolysis.[1] This leads to a substantially longer half-life in serum and other biological fluids.[1][7]
-
Stabilization of Bioactive Conformations: For peptides that exert their effect by binding to a receptor, activity is maximized when the peptide is in its binding-competent conformation. Aib can be strategically placed to pre-organize the peptide into this bioactive helical structure, reducing the entropic penalty of binding and leading to higher affinity and potency.[8][9] This principle has been successfully applied to enhance the activity of antimicrobial peptides and GLP-1 analogs.[1][8]
-
Improved Membrane Permeability: The defined, rigid helical structure and increased hydrophobicity conferred by Aib can enhance a peptide's ability to traverse biological membranes.[1][10] This has been leveraged to develop more effective cell-penetrating peptides (CPPs) for the delivery of therapeutic cargo.[7][11][12]
Table 1: Applications of Aib-Modified Peptides in Drug Development
| Application Area | Example Peptide Class | Key Advantage of Aib Incorporation | Reference(s) |
| Metabolic Disease | Glucagon-like peptide-1 (GLP-1) Analogs | Increased resistance to DPP-4 degradation, prolonged activity. | [1] |
| Infectious Disease | Antimicrobial Peptides (AMPs) | Stabilized α-helical structure for enhanced membrane disruption, increased potency against Gram-positive bacteria. | [8] |
| Drug Delivery | Cell-Penetrating Peptides (CPPs) | Improved cellular uptake and resistance to proteases. | [7][11] |
| Neuroscience | CNS-Targeting Probes | Facilitates penetration of the blood-brain barrier (BBB). | [1] |
| Material Science | Peptide Nanostructures | Enables the design of predictable, self-assembling helical nanomaterials for scaffolds and hydrogels. | [1] |
Experimental Protocol: Incorporation of Aib via Fmoc-SPPS
The standard method for incorporating Aib and other unnatural amino acids into a peptide sequence is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[13] However, the steric hindrance of Aib necessitates modifications to the standard coupling protocol to achieve high efficiency.
Workflow for Aib Incorporation in SPPS
Detailed Protocol for Aib Coupling
This protocol assumes a standard Fmoc-SPPS procedure and focuses on the critical coupling step for Fmoc-Aib-OH.
Materials and Reagents:
-
Fmoc-Aib-OH
-
Solid-phase synthesis resin (e.g., Rink Amide or Wang resin) with growing peptide chain (free N-terminus)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reagents for Kaiser test (Ninhydrin)
Procedure:
-
Preparation of the Coupling Solution:
-
In a clean vial, dissolve 4 equivalents of Fmoc-Aib-OH and 4 equivalents of Oxyma in a minimal amount of DMF.
-
Scientist's Note: Aib is sterically hindered, requiring a more potent activation method than standard HBTU/HATU chemistry for efficient coupling. The combination of DIC as the carbodiimide and Oxyma as the activating agent has been shown to be highly effective for coupling consecutive Aib residues.[5][14][15]
-
-
Activation:
-
Add 4 equivalents of DIC to the Fmoc-Aib-OH/Oxyma solution.
-
Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may become slightly cloudy.
-
-
Coupling to Resin:
-
Drain the solvent from the synthesis vessel containing the deprotected peptide-resin.
-
Add the activated Fmoc-Aib-OH solution to the resin.
-
Agitate the reaction vessel for a minimum of 2 hours at room temperature.
-
Scientist's Note: Standard amino acid couplings are often complete within 30-60 minutes. Due to the steric bulk of Aib, a longer reaction time is crucial to drive the reaction to completion. For particularly difficult sequences (e.g., Aib-Aib), a "double coupling" (repeating steps 1-3) may be necessary.
-
-
Monitoring and Washing:
-
After the coupling period, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.
-
If the test is positive (blue beads), a second coupling is recommended.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents.
-
-
Continuation of Synthesis:
-
Proceed to the Fmoc-deprotection step for the newly added Aib residue to continue elongating the peptide chain.
-
Biophysical Characterization of Aib-Modified Peptides
After successful synthesis and purification (typically via RP-HPLC), it is essential to validate the structural and functional consequences of Aib incorporation.
Protocol: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy
Objective: To quantify the increase in helical content imparted by Aib substitution.
Procedure:
-
Prepare stock solutions of the native peptide and the Aib-modified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For membrane-mimicking environments, 2,2,2-trifluoroethanol (TFE) can be added.
-
Determine the precise concentration of each peptide solution using UV absorbance at 280 nm (if Trp/Tyr are present) or via a peptide quantification assay.
-
Acquire CD spectra from 190 nm to 260 nm using a 1 mm path length quartz cuvette.
-
Record a spectrum of the buffer alone to serve as a baseline.
-
Subtract the baseline spectrum from each peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE).
Expected Results: An α-helical structure is characterized by two negative minima at ~222 nm and ~208 nm and a positive maximum at ~195 nm. A 3₁₀-helix shows a similar but less intense spectrum. The incorporation of Aib is expected to significantly increase the negative MRE value at 222 nm, indicating a substantial gain in helicity.
Table 2: Representative CD Data for a Native vs. Aib-Modified Peptide
| Peptide | MRE at 222 nm (deg·cm²·dmol⁻¹) | Inferred Secondary Structure |
| Native Peptide (e.g., Ac-Ala₁₀-NH₂) | -4,000 | Primarily Random Coil |
| Aib-Modified (e.g., Ac-(Ala-Aib-Ala)₃-Ala-NH₂) | -25,000 | Predominantly Helical |
Protocol: Proteolytic Stability Assay
Objective: To measure the enhanced resistance of the Aib-modified peptide to enzymatic degradation.
Procedure:
-
Prepare solutions of the native and Aib-modified peptides at a known concentration (e.g., 1 mg/mL) in an appropriate assay buffer (e.g., Tris buffer, pH 8.0).
-
Initiate the degradation by adding a protease solution (e.g., trypsin, chymotrypsin, or serum) to each peptide solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w).
-
Incubate the reactions at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction and immediately quench the enzymatic activity by adding an acid (e.g., 10% TFA).
-
Analyze each quenched sample by RP-HPLC, monitoring the disappearance of the full-length peptide peak over time.
-
Calculate the percentage of intact peptide remaining at each time point and plot the data to determine the half-life (t₁/₂) of each peptide.
Expected Results: The Aib-modified peptide will exhibit a significantly longer half-life compared to its native counterpart, demonstrating its enhanced stability against proteolytic cleavage.
Conclusion
The incorporation of α-aminoisobutyric acid, facilitated by precursors like this compound, is a robust and highly effective strategy for engineering peptides with superior therapeutic properties. By imposing strict conformational constraints on the peptide backbone, Aib acts as a powerful helix inducer, leading to predictable secondary structures. This structural pre-organization yields peptides with enhanced proteolytic stability, higher receptor affinity, and improved bioavailability. The straightforward, albeit modified, protocols for incorporation via SPPS, combined with standard biophysical characterization techniques, make Aib a vital and accessible tool for researchers, scientists, and drug development professionals seeking to design the next generation of peptide-based therapeutics.
References
- Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
- Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chemical and Pharmaceutical Bulletin, 55(3), 349-358. [Link]
- Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58. [Link]
- LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
- Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
- Mangoni, M. L., et al. (2017). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 49(1), 105-114. [Link]
- Ratnaparkhi, G. S., et al. (2000). Structural and thermodynamic consequences of introducing α-aminoisobutyric acid in the S peptide of ribonuclease S. Protein Engineering, Design and Selection, 13(10), 697-702. [Link]
- Balaram, P., et al. (1992). Contrasting Solution Conformations of Peptides Containing Alpha,alpha-Dialkylated Residues With Linear and Cyclic Side Chains. International Journal of Peptide and Protein Research, 40(5), 405-412. [Link]
- Ratnaparkhi, G. S., et al. (2000). Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S. Protein engineering, 13(10), 697-702. [Link]
- Dawson, P. E., & Kent, S. B. (2000). Synthesis of stabilized alpha-helical peptides. Methods in Enzymology, 328, 418-435. [Link]
- Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. R Discovery. [Link]
- Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Semantic Scholar. [Link]
- Ratnaparkhi, G. S., et al. (2000). Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S. Semantic Scholar. [Link]
- Demizu, Y., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 3026-3034. [Link]
- Karle, I. L., & Balaram, P. (1990). Controls exerted by the Aib residue: Helix formation and helix reversal. Biochemistry, 29(29), 6747-6756. [Link]
- Tanaka, M., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6439-6445. [Link]
- Wada, S., et al. (2015). Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. Bioorganic & Medicinal Chemistry, 23(1), 194-199. [Link]
- Wada, S., et al. (2011). Cellular uptake of Aib-containing amphipathic helix peptide. Bioorganic & Medicinal Chemistry Letters, 21(19), 5792-5795. [Link]
- Wikipedia. (2023). 2-Aminoisobutyric acid. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Buy Mthis compound | 13257-67-5 [smolecule.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. | Semantic Scholar [semanticscholar.org]
Greener Syntheses of Ethyl 2-amino-2-methylpropanoate: Application Notes and Protocols for the Modern Laboratory
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for greener, more sustainable chemical processes has never been more pressing. Ethyl 2-amino-2-methylpropanoate, a valuable non-canonical amino acid ester, serves as a crucial building block in the synthesis of various bioactive molecules. Traditional synthetic routes to this and similar α,α-disubstituted amino acids often rely on harsh reagents, stoichiometric amounts of toxic reactants, and significant solvent waste. This guide provides an in-depth exploration of modern, green chemistry approaches to the synthesis of this compound, designed for researchers, scientists, and drug development professionals seeking to integrate sustainable practices into their work.
Introduction: The Imperative for Green Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this translates to adopting methodologies that are safer, more efficient, and utilize renewable resources where possible. This document details three promising green approaches: Biocatalytic Synthesis, a modified green Strecker Reaction, and Phase-Transfer Catalysis. Each of these methods offers significant advantages over classical routes in terms of atom economy, reduced waste, and milder reaction conditions.
Biocatalytic Synthesis: Harnessing Nature's Catalysts
The use of enzymes in organic synthesis represents a pinnacle of green chemistry. Enzymes operate under mild conditions, are highly selective, and are derived from renewable resources. Recent advancements in protein engineering have led to the development of enzymes capable of catalyzing the synthesis of α,α-disubstituted amino esters.[1][2]
Application Note: Biocatalytic Reductive Amination
A highly attractive biocatalytic route to this compound involves the reductive amination of a suitable keto-ester precursor. Engineered ω-transaminases or amine dehydrogenases can catalyze the conversion of ethyl 2-keto-2-methylpropanoate to the desired product with high enantioselectivity, should a chiral product be desired.
Causality of Experimental Choices:
-
Enzyme Selection: The choice of enzyme is critical. An engineered ω-transaminase is often preferred for its ability to utilize a simple amino donor like isopropylamine, which generates acetone as a volatile and easily removable byproduct.
-
Reaction Medium: Aqueous buffer at or near neutral pH is the solvent of choice, eliminating the need for hazardous organic solvents.
-
Cofactor Recycling: Reductive amination requires a hydride source, typically a nicotinamide cofactor (NADH or NADPH). An effective cofactor recycling system, such as the use of glucose dehydrogenase and glucose, is essential for making the process economically viable and reducing waste.
Protocol: Enzymatic Reductive Amination of Ethyl 2-keto-2-methylpropanoate
Materials:
-
Ethyl 2-keto-2-methylpropanoate
-
Engineered ω-transaminase
-
Isopropylamine (amino donor)
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (for cofactor recycling)
-
D-glucose
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, dissolve D-glucose (1.5 eq) and NADP⁺ (0.01 eq) in potassium phosphate buffer.
-
Add the engineered ω-transaminase and glucose dehydrogenase to the solution.
-
Add Ethyl 2-keto-2-methylpropanoate (1 eq) and isopropylamine (2 eq) to the reaction mixture.
-
Stir the reaction at 30°C and monitor the progress by HPLC or GC.
-
Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Caption: Biocatalytic synthesis of this compound.
Green Strecker Reaction: A Classic Method Reimagined
The Strecker synthesis is a foundational method for producing α-amino acids.[3][4] Greener adaptations of this reaction focus on replacing toxic cyanide sources and harsh hydrolysis conditions. For the synthesis of this compound, the starting material would be acetone.
Application Note: One-Pot, Three-Component Green Strecker Synthesis
This approach combines acetone, ammonia, and a cyanide source in a single pot, often in an aqueous medium or with a recyclable catalyst, to form the intermediate α-aminonitrile (2-amino-2-methylpropanenitrile).[3] Subsequent hydrolysis and esterification under greener conditions yield the final product.
Causality of Experimental Choices:
-
Cyanide Source: To avoid the use of highly toxic HCN gas, salts like KCN or NaCN are used in a buffered aqueous solution.[4] More advanced, greener methods may employ trimethylsilyl cyanide (TMSCN) with a catalyst that can be recycled.
-
Solvent: Water is an ideal green solvent for the initial aminonitrile formation.
-
Hydrolysis and Esterification: The aminonitrile can be hydrolyzed to the corresponding amino acid under milder acidic or basic conditions than traditionally used. The subsequent esterification can be performed using green methods such as Fischer-Speier esterification with a green solvent or using an ionic liquid catalyst.
Protocol: Green Strecker Synthesis and Subsequent Esterification
Part A: Synthesis of 2-amino-2-methylpropanoic acid
Materials:
-
Acetone
-
Ammonium chloride
-
Sodium cyanide
-
Water
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve ammonium chloride (1.2 eq) and sodium cyanide (1.1 eq) in water.
-
Cool the solution in an ice bath and add acetone (1 eq) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Acidify the reaction mixture with concentrated HCl and reflux for 4-6 hours to hydrolyze the nitrile.
-
Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the 2-amino-2-methylpropanoic acid.
-
Filter the solid product, wash with cold water, and dry.
Part B: Green Esterification
Materials:
-
2-amino-2-methylpropanoic acid
-
Ethanol
-
A green catalyst (e.g., an acidic ionic liquid or a solid acid catalyst like Amberlyst-15)
Procedure:
-
Suspend the 2-amino-2-methylpropanoic acid in an excess of ethanol.
-
Add the green catalyst (e.g., 10 mol% of an acidic ionic liquid).
-
Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Filter off the solid catalyst (if used) and remove the excess ethanol under reduced pressure.
-
The resulting crude product can be purified by distillation or chromatography.
Caption: Green Strecker synthesis workflow.
Phase-Transfer Catalysis: The O'Donnell Amino Acid Synthesis
Phase-transfer catalysis (PTC) is an elegant and green technique that facilitates reactions between reactants in immiscible phases, often eliminating the need for harsh, anhydrous conditions and strong bases.[5][6] The O'Donnell amino acid synthesis is a powerful application of PTC for the preparation of α-amino acids, including α,α-disubstituted variants.[6]
Application Note: Asymmetric Synthesis via Chiral Phase-Transfer Catalysis
For the synthesis of this compound, a suitable starting material would be the benzophenone imine of ethyl 2-aminopropanoate. This substrate can be mono-methylated at the α-carbon under biphasic conditions using a chiral phase-transfer catalyst to induce enantioselectivity.
Causality of Experimental Choices:
-
Starting Material: The benzophenone imine protects the amino group and activates the α-proton for deprotonation.
-
Phase-Transfer Catalyst: Chiral quaternary ammonium salts derived from Cinchona alkaloids are commonly used to achieve high enantioselectivity.[7]
-
Base and Solvent System: A biphasic system of toluene and aqueous sodium hydroxide is a common choice. For α,α-disubstitution, solid bases like potassium carbonate in an organic solvent can be more effective.[6]
-
Alkylation Agent: Methyl iodide or a similar methylating agent is used to introduce the second methyl group.
Protocol: Phase-Transfer Catalyzed Methylation
Materials:
-
Benzophenone imine of ethyl 2-aminopropanoate
-
Methyl iodide
-
Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt)
-
Toluene
-
50% Aqueous sodium hydroxide solution (or solid potassium carbonate)
-
Hydrochloric acid (for deprotection)
-
Diethyl ether
Procedure:
-
Dissolve the benzophenone imine of ethyl 2-aminopropanoate and the chiral phase-transfer catalyst (1-10 mol%) in toluene.
-
Add the methyl iodide (1.5 eq).
-
With vigorous stirring, add the 50% aqueous NaOH solution.
-
Stir the reaction at room temperature until complete (monitor by TLC).
-
Separate the organic layer and wash it with water.
-
Remove the toluene under reduced pressure.
-
Hydrolyze the imine by stirring the crude product with aqueous HCl to remove the benzophenone protecting group.
-
Neutralize the aqueous solution and extract the product with diethyl ether.
-
Dry the organic layer, filter, and concentrate to obtain the crude this compound, which can be purified by chromatography.
Caption: Phase-transfer catalysis for α,α-disubstituted amino ester synthesis.
Comparative Analysis of Green Synthetic Approaches
| Feature | Biocatalytic Synthesis | Green Strecker Reaction | Phase-Transfer Catalysis |
| Starting Materials | Keto-ester | Ketone, Ammonia, Cyanide Source | Mono-substituted amino ester derivative |
| Key Reagents | Enzyme, Cofactor | NaCN/KCN or TMSCN | Chiral Catalyst, Base |
| Solvents | Aqueous Buffer | Water, Ethanol | Toluene/Water or Organic Solvent |
| Reaction Conditions | Mild (25-40°C, neutral pH) | Varied (0°C to reflux) | Mild (Room Temperature) |
| Atom Economy | High | Moderate | Moderate to High |
| Waste Generation | Low (biodegradable) | Moderate (salt waste) | Moderate (solvent and catalyst waste) |
| Stereoselectivity | Potentially High (Enzyme dependent) | Racemic (unless chiral auxiliary/catalyst used) | Potentially High (Catalyst dependent) |
| Advantages | High selectivity, mild conditions, renewable | Inexpensive starting materials, well-established | High yields, applicable to asymmetric synthesis |
| Disadvantages | Enzyme cost and availability, substrate scope | Use of cyanide, multi-step process | Catalyst cost, potential for side reactions |
Conclusion
The synthesis of this compound can be achieved through several green chemistry pathways, each with its unique advantages. Biocatalysis offers an elegant and highly selective route under mild, aqueous conditions. The modified Strecker reaction provides a cost-effective method from simple starting materials, with greener adaptations mitigating its traditional hazards. Phase-transfer catalysis presents a versatile and high-yielding approach, particularly powerful for asymmetric synthesis. The choice of method will depend on the specific requirements of the synthesis, including cost, scale, and desired stereochemistry. By adopting these greener alternatives, researchers and drug development professionals can significantly reduce the environmental footprint of their chemical syntheses while advancing the principles of sustainable chemistry.
References
- Alfonzo, E. et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion.
- Various Authors. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. PubMed. [Link]
- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]
- Alfonzo, E. et al. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion. OSTI.GOV. [Link]
- Various Authors. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. PubMed. [Link]
- Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids.
- Naimi, A. et al. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC. [Link]
- Asymmetric synthesis of alpha-amino acids using a chiral c
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
- O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
- Soluble Polymer Supported Synthesis of α-Amino Acid Derivatives.
- Strecker amino acid synthesis. Wikipedia. [Link]
- Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Organocatalysis: Key Trends in Green Synthetic Chemistry, Challenges, Scope towards Heterogenization, and Importance
- Jew, S. & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis.
- Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. PMC. [Link]
- Green Organocascades: Sustainable Strategies for Metal-Free Asymmetric Organic Synthesis. ChemRxiv. [Link]
- Rajendran, V. & Abimannan, P. (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering (IJChE). [Link]
- One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias. [Link]
Sources
- 1. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 7. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting common side reactions in Ethyl 2-amino-2-methylpropanoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-amino-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during the synthesis of this important α,α-disubstituted amino acid ester. Our approach is grounded in mechanistic understanding and provides field-proven solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their key precursors?
The two most common and industrially relevant methods for synthesizing this compound, a non-proteinogenic amino acid derivative, are variations of the Strecker synthesis and the Bucherer-Bergs reaction .
-
Strecker Synthesis: This classical method involves a one-pot, three-component reaction. For this compound, the reactants are typically acetone, a cyanide source (like KCN or NaCN), and an ammonia source (like ammonium chloride). The reaction forms an intermediate α-aminonitrile (2-amino-2-methylpropanenitrile), which is subsequently hydrolyzed and esterified to yield the final product.[1][2][3][4] A key precursor that can also be used is acetone cyanohydrin, which reacts with ammonia to form the same α-aminonitrile intermediate.[5][6][7]
-
Bucherer-Bergs Reaction: This method also starts with acetone and cyanide but uses ammonium carbonate. It proceeds through a hydantoin intermediate (5,5-dimethylhydantoin).[8][9][10][11][12] This hydantoin is then hydrolyzed to the corresponding amino acid (2-amino-2-methylpropanoic acid), which is subsequently esterified to the ethyl ester.
Q2: My final product is contaminated with a significant amount of 2-amino-2-methylpropanamide. What causes this and how can I prevent it?
The presence of 2-amino-2-methylpropanamide as a major byproduct is a classic issue of incomplete hydrolysis of the nitrile intermediate (in the Strecker pathway) or partial hydrolysis of the final ester product.
Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[13][14] If the hydrolysis conditions (acid or base concentration, temperature, reaction time) are not sufficiently forcing, the reaction can stall at the amide stage.[15][16][17] Similarly, the ethyl ester product can be hydrolyzed back to the carboxylic acid and, under certain conditions, can react with ammonia present in the mixture to form the amide.
Troubleshooting Protocol:
-
Ensure Complete Nitrile Hydrolysis: When using a Strecker-type synthesis, ensure the hydrolysis of the α-aminonitrile is driven to completion. This typically requires heating under reflux with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).[16]
-
Control pH during Workup: During the workup and purification stages, avoid prolonged exposure to strongly basic conditions, which can promote ester hydrolysis followed by amidation if ammonia is present.
-
Anhydrous Esterification: When esterifying the amino acid, use anhydrous conditions (e.g., ethanol with dry HCl gas or thionyl chloride) to prevent water from hydrolyzing the newly formed ester.
-
Purification: If the amide has already formed, it can often be separated from the desired ester by column chromatography or by careful fractional distillation under reduced pressure, as the boiling points and polarities will differ.
Q3: I'm observing the formation of a cyclic byproduct, particularly upon heating. What is it and how can I minimize it?
This is a strong indication of diketopiperazine (DKP) formation. DKPs are cyclic dipeptides that form from the head-to-tail condensation of two amino acid ester molecules.[18][19]
Mechanism of Diketopiperazine Formation: The free amino group of one molecule of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group on a second molecule. This is followed by the elimination of two molecules of ethanol to form the stable six-membered ring of 3,3,6,6-tetramethylpiperazine-2,5-dione.[20][21] This process is often catalyzed by heat or the presence of base.
Troubleshooting Guide: Common Side Reactions
This section provides a deeper dive into specific side reactions, their mechanistic origins, and detailed protocols for their mitigation.
Issue 1: Low Yields Due to Incomplete Amination of Cyanohydrin
Symptoms: Your reaction yield is significantly lower than expected, and you may isolate 2-hydroxy-2-methylpropanenitrile or its hydrolysis products. This is common when starting from acetone, cyanide, and ammonia.
Root Cause Analysis: The Strecker synthesis begins with the formation of an imine from acetone and ammonia, to which cyanide then adds.[3] However, acetone can also react directly with cyanide to form acetone cyanohydrin. If the concentration of ammonia is too low or if the imine formation is slow, the cyanohydrin is formed preferentially. This cyanohydrin is then expected to undergo nucleophilic substitution of the hydroxyl group by ammonia to form the α-aminonitrile. This latter step can be slow or incomplete.
Detailed Protocol to Enhance Amination:
-
Increase Ammonia Concentration: Use a larger excess of the ammonia source (e.g., ammonium chloride). A higher concentration of ammonia will favor the formation of the imine over the cyanohydrin according to Le Châtelier's principle.
-
Order of Addition: Consider a stepwise addition. First, mix acetone and the ammonia source to allow for imine formation before introducing the cyanide source.
-
pH Control: The reaction is often buffered. Ensure the pH remains in a range that supports both the presence of free ammonia and the stability of the reactants. For Bucherer-Bergs, a pH of ~8-9 is recommended.[8]
Issue 2: Formation of Hydantoin and N-Carbamoyl Byproducts
Symptoms: When using the Bucherer-Bergs reaction, you may find that the hydrolysis of the 5,5-dimethylhydantoin intermediate is incomplete, or you isolate the N-carbamoyl-2-amino-2-methylpropanoic acid.
Root Cause Analysis: The Bucherer-Bergs reaction produces a stable hydantoin ring.[8][10] The subsequent hydrolysis to the free amino acid requires harsh conditions (strong acid or base at elevated temperatures) to open this ring. Incomplete hydrolysis will leave unreacted hydantoin or the ring-opened N-carbamoyl intermediate.
Detailed Protocol for Complete Hydrolysis:
-
Increase Reaction Time and Temperature: Ensure the hydrolysis step is conducted for a sufficient duration at reflux temperature.
-
Use Higher Concentration of Acid/Base: Employ a higher concentration of NaOH or H2SO4 for the hydrolysis step to ensure complete ring opening and decarboxylation of the N-carbamoyl intermediate.
-
Monitor Reaction Progress: Use a technique like TLC or HPLC to monitor the disappearance of the hydantoin starting material before proceeding with the workup.
Issue 3: Diketopiperazine (DKP) Formation During Distillation or Storage
Symptoms: You observe a loss of product and the formation of a white, high-melting solid, especially during thermal purification (distillation) or upon prolonged storage of the purified ester.
Root Cause Analysis: As an α-amino ester, this compound is susceptible to intermolecular self-condensation to form the cyclic dipeptide 3,3,6,6-tetramethylpiperazine-2,5-dione.[18][19][22] This is particularly problematic at elevated temperatures required for distillation. The steric hindrance from the two methyl groups on the alpha-carbon slows this reaction compared to less substituted amino esters, but it does not prevent it entirely.
Comparative Stability of Amino Esters:
| Amino Ester | α-Substitution | Relative Rate of DKP Formation |
| Glycine Ethyl Ester | None | High |
| Alanine Ethyl Ester | Monomethyl | Moderate |
| This compound | Dimethyl | Low to Moderate |
Mitigation Strategies:
-
Purify as a Salt: Whenever possible, handle and store the product as its hydrochloride salt (this compound HCl).[23] The protonated amine is not nucleophilic, completely preventing the self-condensation reaction. The free base can be generated just before use if necessary.
-
Low-Temperature Purification: Avoid high-temperature distillation. If distillation is necessary, use a high vacuum to lower the boiling point as much as possible. Kugelrohr distillation can also minimize thermal stress.
-
Alternative Purification: Consider column chromatography on silica gel (using a solvent system containing a small amount of a volatile amine like triethylamine to prevent streaking) or recrystallization of the hydrochloride salt as alternatives to distillation.
-
Storage Conditions: Store the free base ester under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer at -20°C) to minimize degradation over time.
References
- The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing.
- Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.
- hydrolysis of nitriles. Chemguide.
- Converting Nitriles to Amides. Chemistry Steps.
- Preparation of diketopiperazines.
- Bucherer-Bergs Reaction. Alfa Chemistry.
- Nitrile to Amide - Common Conditions. Organic Chemistry Portal.
- Chemistry of Nitriles. Chemistry LibreTexts.
- Bucherer–Bergs Reaction.
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide. ScienceDirect.
- Diketopiperazines. Baran Lab, Scripps Research.
- Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
- Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Form
- Bucherer–Bergs reaction. Wikipedia.
- Bucherer-Bergs Reaction. Organic Chemistry Portal.
- acetone cyanohydrin. Organic Syntheses.
- Synthesis of acetone cyanohydrin. PrepChem.
- Bucherer-Bergs Reaction. Organic Chemistry Portal.
- Ethyl 2-amino-2-methylpropano
- Strecker amino acid synthesis. Wikipedia.
- Strecker Synthesis. Organic Chemistry Portal.
- Acetone cyanohydrin. Wikipedia.
- Strecker Synthesis. Master Organic Chemistry.
- Strecker Synthesis of Amino Acid: Easy Mechanism, applic
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Bucherer-Bergs Reaction [organic-chemistry.org]
- 13. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 18. US3121717A - Preparation of diketopiperazines - Google Patents [patents.google.com]
- 19. baranlab.org [baranlab.org]
- 20. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 21. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 23. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
Purification challenges of Ethyl 2-amino-2-methylpropanoate and solutions
Welcome to the technical support center for the purification of Ethyl 2-amino-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile amino acid ester. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity and yield in your experiments.
I. Understanding the Core Challenges
This compound, also known as ethyl 2-aminoisobutyrate, is a valuable building block in organic synthesis. Its purification, however, can be complicated by several factors stemming from its synthesis and inherent chemical properties. The most common synthetic route is the Fischer-Speier esterification of 2-aminoisobutyric acid with ethanol, catalyzed by a strong acid.
The primary challenges in its purification are:
-
Residual Starting Materials: Unreacted 2-aminoisobutyric acid and excess ethanol are common impurities.
-
Byproducts of Esterification: Water is a primary byproduct, and its presence can promote the reverse reaction (hydrolysis). Other side reactions can lead to the formation of oligomers or other related esters.
-
Product Stability: The ester is susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.
-
Physical Properties: As a liquid, its purification often relies on distillation, which requires careful control of temperature and pressure to prevent decomposition.
This guide will address these challenges with practical, field-proven solutions.
II. Troubleshooting Purification by Method
This section is structured to provide solutions to specific problems you might encounter with common purification techniques.
A. Distillation
Distillation is a primary method for purifying this compound. However, issues can arise.
Q1: My yield after distillation is significantly lower than expected. What are the potential causes?
Low yield during distillation can be attributed to several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Reaction: The Fischer esterification is an equilibrium-driven reaction.[1][2][3] If the reaction has not gone to completion, a significant portion of the unreacted 2-aminoisobutyric acid will remain as a non-volatile residue, thus lowering the yield of the distilled ester.
-
Thermal Decomposition: Although relatively stable, prolonged exposure to high temperatures can lead to the thermal decomposition of the ester.[4][5] This is especially critical if the distillation is not performed under vacuum.
-
Mechanical Losses: Poor insulation of the distillation apparatus, leaks in the vacuum system, or inefficient condensation can all contribute to product loss.
Troubleshooting Flowchart: Low Distillation Yield
Caption: Troubleshooting low distillation yield.
Q2: The distilled product is still impure. How can I improve its purity?
Impurity in the distilled product often indicates co-distillation with contaminants or insufficient separation.
-
Azeotropic Mixtures: Water and ethanol can form azeotropes, which may co-distill with the product.
-
Fractional Distillation: For impurities with boiling points close to that of this compound, a simple distillation may not be sufficient. Employing a fractionating column (e.g., Vigreux or packed column) will provide better separation.
-
Pre-distillation Wash: A pre-distillation workup can remove many impurities. Washing the crude product with a saturated sodium bicarbonate solution will neutralize any residual acid catalyst and remove acidic impurities. A subsequent wash with brine will help to remove water.
| Troubleshooting Distillation Purity |
| Problem |
| Water contamination |
| Co-distillation of impurities |
| Acidic impurities |
B. Crystallization (for the Hydrochloride Salt)
The hydrochloride salt of this compound is a solid and can be purified by recrystallization.[6][7]
Q1: My compound will not crystallize from the solution. What should I do?
Failure to crystallize is a common issue in recrystallization and can often be resolved by adjusting the conditions.
-
Solvent System: The choice of solvent is critical. A good solvent for recrystallization should dissolve the compound when hot but not when cold. For the hydrochloride salt, a mixed solvent system like ethanol/diethyl ether or isopropanol/hexane is often effective.
-
Supersaturation: The solution may not be sufficiently concentrated. Carefully evaporate some of the solvent to induce saturation.
-
Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Q2: The recrystallized product has a low melting point and appears oily. Why is this happening?
An oily product or a depressed melting point is a strong indicator of impurities.
-
Incomplete Removal of Impurities: The chosen solvent system may not be effectively separating the impurities. Try a different solvent or a multi-step recrystallization.
-
Trapped Solvent: The crystals may have formed too quickly, trapping solvent within the crystal lattice. Allow the solution to cool slowly to form larger, purer crystals.
-
Hygroscopic Nature: The hydrochloride salt can be hygroscopic. Ensure the product is thoroughly dried under vacuum and stored in a desiccator.
Experimental Protocol: Recrystallization of this compound Hydrochloride
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
C. Column Chromatography
For high-purity requirements, column chromatography can be an effective purification method.[9][10]
Q1: My compound is not separating well on the silica gel column. What adjustments can I make?
Poor separation in column chromatography usually points to issues with the mobile phase or stationary phase.
-
Solvent System (Eluent): The polarity of the eluent is crucial. For this compound, which is a polar compound, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a polar modifier like methanol or triethylamine (to suppress tailing of the amine) can improve separation.
-
Stationary Phase: Standard silica gel is acidic and can cause tailing or decomposition of basic compounds. Using neutral alumina or deactivated silica gel can mitigate these issues.
-
Column Loading: Overloading the column will lead to poor separation. As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the stationary phase.
Troubleshooting Flowchart: Column Chromatography Separation
Caption: Troubleshooting poor separation in column chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The most common impurities originate from the Fischer esterification synthesis:
-
2-Aminoisobutyric acid: The unreacted starting material.
-
Ethanol: Used in excess as a reactant.
-
Water: A byproduct of the reaction.
-
Acid catalyst: (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Side products: Such as di- or tri-peptides of 2-aminoisobutyric acid if the reaction conditions are too harsh.
Q2: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment:[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities and to determine the percentage purity.
-
Karl Fischer Titration: To quantify the water content.
Q3: How should I store purified this compound?
To prevent degradation, the purified ester should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated or frozen at -20°C). It should be kept in a tightly sealed container to protect it from moisture and air. The hydrochloride salt is more stable but should still be stored in a dry environment.
IV. References
-
Boll, M., & Scopes, R. K. (1982). A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity. Annals of Clinical Biochemistry, 19(3), 182–186. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
Mackie, R. I. (1973). Column Chromatography of 2-aminoethylphosphonic Acid. Journal of Dairy Science, 56(7), 939–940. Retrieved from [Link]
-
MIT OpenCourseWare. (2007). Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Somsen, G. W., de Jong, G. J., & Brinkman, U. A. T. (1998). Troubleshooting in Liquid Chromatography. In Chromatography, a Century of Discovery 1898-1998 (Vol. 64, pp. 239-274). Elsevier.
-
Waters. (n.d.). [Care and Use ManUal] amIno acId analysIs lIquId chromatography column. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Column chromatography of 2-aminoethylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Improving the coupling efficiency of Ethyl 2-amino-2-methylpropanoate in SPPS
Guide: Improving the Coupling Efficiency of Sterically Hindered Amino Acids
Focus: Ethyl 2-amino-2-methylpropanoate and other Cα-tetrasubstituted residues.
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, such as this compound, a derivative of α-aminoisobutyric acid (Aib). This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to enhance your peptide synthesis success.
Section 1: Understanding the Challenge - The Problem of Steric Hindrance
The primary obstacle in coupling this compound and similar Cα-tetrasubstituted amino acids is the significant steric hindrance around the α-carbon.[1] The presence of two methyl groups on the α-carbon physically obstructs the approach of the activated carboxyl group to the resin-bound N-terminal amine, slowing down the rate of peptide bond formation and often leading to incomplete reactions.[2][3] This can result in a higher prevalence of deletion sequences, where the intended amino acid is not incorporated, compromising the purity and yield of the final peptide.[4]
Standard coupling protocols, which are often sufficient for sterically unhindered amino acids, frequently fail when dealing with these challenging residues.[2][3] Therefore, a more robust and optimized approach is necessary to drive the reaction to completion.
Section 2: Troubleshooting Workflow for Poor Coupling Efficiency
If you are experiencing low coupling efficiency, indicated by a persistent positive ninhydrin test or by mass spectrometry analysis of the crude peptide showing significant deletion products, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low coupling efficiency.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is my standard DIC/HOBt coupling protocol failing for this compound?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the significant steric barrier presented by Cα-tetrasubstituted amino acids.[2] The activated species they form is not reactive enough to couple efficiently to the sterically crowded N-terminus. For these demanding couplings, more powerful activating reagents are required.
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
For challenging couplings, high-reactivity aminium/uronium or phosphonium salt-based reagents are highly recommended.[3] These reagents form highly reactive esters that can overcome the steric barrier.[2]
-
Aminium/Uronium Salts: HATU, HCTU, and HBTU are excellent choices. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered one of the most efficient due to the formation of a highly reactive OAt ester.[5]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also very effective.[2][6]
For extremely hindered couplings where even the above reagents may struggle, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2]
Q3: Can I just increase the reaction time to improve the yield?
Yes, increasing the coupling reaction time is a valid strategy.[7] Steric hindrance significantly slows down the reaction rate.[2] Extending the coupling time from a standard 1-2 hours to several hours, or even overnight, can allow the reaction to proceed to completion.[2] It is also common practice to perform a "double coupling," where after the initial coupling period, the vessel is drained, and a fresh solution of activated amino acid is added for a second coupling cycle.[2]
Q4: What is the role of the solvent, and should I consider alternatives to DMF?
The solvent plays a critical role in solvating the growing peptide chain attached to the solid support.[2] Poor solvation can lead to peptide aggregation, which further restricts access to the reactive N-terminus and hinders the coupling reaction.[7]
-
N-Methyl-2-pyrrolidone (NMP): NMP is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for complex or aggregation-prone sequences.[2]
-
Solvent Mixtures: For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial in improving solvation and disrupting secondary structures.[2]
Q5: Is microwave-assisted peptide synthesis (MA-SPPS) a good option for these difficult couplings?
Absolutely. Microwave-assisted SPPS is a highly effective method for driving difficult couplings to completion.[1] The application of microwave energy heats the reaction rapidly and efficiently, providing the necessary energy to overcome the activation barrier imposed by steric hindrance.[1][2] This can dramatically shorten reaction times and improve yields for hindered residues like Aib derivatives.[1][8]
Q6: Can the protecting groups on other amino acids in my sequence affect the coupling of the hindered residue?
Yes, bulky side-chain protecting groups on neighboring residues can contribute to steric hindrance.[2] This effect can become more pronounced in longer peptides where the density of these groups on the solid support increases.[2] While often unavoidable, being mindful of this cumulative steric effect reinforces the need for highly potent coupling conditions when incorporating residues like this compound.
Section 4: Data & Protocols
Data Presentation: Comparison of Coupling Reagent Efficacy
The following table summarizes the relative effectiveness of different classes of coupling reagents for sterically hindered amino acids.
| Reagent Class | Example(s) | Activated Intermediate | Relative Reactivity | Notes |
| Carbodiimides | DCC, DIC | O-acylisourea | Low | Generally insufficient for Aib and its derivatives.[2][3] |
| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt ester | High | Very effective. PyAOP is often more reactive than PyBOP.[5][6] |
| Aminium/Uronium Salts | HBTU, HCTU, HATU | OBt, O-6-ClBt, or OAt ester | High to Very High | HATU is among the most powerful reagents in this class due to anchimeric assistance from the pyridine nitrogen.[5] |
| Acyl Fluorides | TFFH, PyFFH | Acyl Fluoride | Extremely High | Reserved for the most challenging couplings.[2][9] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a first-line approach for coupling this compound or other Aib derivatives.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF or NMP (3 x 1 min).
-
Pre-activation: In a separate vessel, pre-activate the Fmoc-protected this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (8 equivalents) in NMP. Allow the pre-activation to proceed for 1-5 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for at least 2 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines.
-
Recoupling (If Necessary): If the ninhydrin test is positive, drain the reaction vessel, wash once with NMP, and repeat steps 2 and 3 for a second coupling.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with NMP (3 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step.
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. file.globalso.com [file.globalso.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
Technical Support Center: Catalyst Selection for Efficient Ethyl 2-Amino-2-Methylpropanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-amino-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them to empower your research.
I. Overview of Synthetic Strategies
The efficient synthesis of this compound, a valuable building block in medicinal chemistry, hinges on the appropriate selection of a catalytic system. The primary routes for its synthesis include the Strecker synthesis, alkylation of glycine equivalents (such as the O'Donnell phase-transfer catalysis), and enzymatic amination. Each method presents a unique set of advantages and challenges.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
The most prevalent and effective methods involve:
-
Strecker Synthesis: This classical method involves a one-pot, three-component reaction of a ketone (acetone), a cyanide source (e.g., KCN), and an ammonia source, followed by hydrolysis and esterification. Modern variations often utilize catalysts to improve efficiency and enantioselectivity.[1][2][3]
-
O'Donnell Phase-Transfer Catalysis: This powerful method allows for the alkylation of a glycine-derived Schiff base under biphasic conditions. For this compound, this would involve the dimethylation of a glycine ester Schiff base.[4][5]
-
Enzymatic Synthesis: Biocatalytic methods, often employing transaminases or engineered enzymes, offer high selectivity and mild reaction conditions.[6][7]
Q2: Which factors should I consider when selecting a catalyst?
The choice of catalyst should be guided by several factors:
-
Desired Stereochemistry: If a specific enantiomer is required, a chiral catalyst is necessary. Asymmetric versions of the Strecker synthesis and phase-transfer catalysis have been developed.[2][3][8]
-
Scale of Reaction: For large-scale synthesis, catalyst cost, availability, and ease of separation are critical. Heterogeneous catalysts or recyclable homogeneous catalysts may be preferred.
-
Substrate Scope: If the synthetic route needs to be adaptable to other α,α-disubstituted amino esters, a catalyst with a broad substrate scope is advantageous.
-
Reaction Conditions: The required temperature, pressure, and solvent compatibility of the catalyst should align with available laboratory equipment and safety protocols.
-
Downstream Processing: The ease of removing the catalyst and byproducts during workup and purification is a crucial practical consideration.
Q3: Can I use a homogeneous or a heterogeneous catalyst?
Both homogeneous and heterogeneous catalysts can be employed, each with its own set of pros and cons.
-
Homogeneous Catalysts: These are in the same phase as the reactants, often leading to higher activity and selectivity due to better accessibility of active sites. However, their separation from the product can be challenging.[9]
-
Heterogeneous Catalysts: These are in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture (e.g., by filtration). This makes them highly suitable for industrial applications and continuous flow processes. Their activity can sometimes be lower than their homogeneous counterparts due to mass transfer limitations.[9]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature for the chosen catalyst. For many phase-transfer catalysis reactions, this is often room temperature, while some Strecker syntheses may require cooling or heating.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Incomplete or prolonged reaction times can lead to lower yields.
-
Solvent: The choice of solvent can significantly impact the reaction. For phase-transfer catalysis, a biphasic system of an organic solvent (e.g., dichloromethane or toluene) and aqueous base is common.[4]
-
-
Catalyst Deactivation:
-
Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons. Ensure high-purity reagents and solvents are used.
-
Coking: In some high-temperature reactions, carbonaceous deposits can form on the catalyst surface, blocking active sites.
-
Leaching: For heterogeneous catalysts, the active species may leach into the reaction medium.
-
-
Side Reactions:
-
Hydrolysis: The ester group of the product can be hydrolyzed under harsh acidic or basic conditions. Careful control of pH during the reaction and workup is crucial.
-
Over-alkylation: In the O'Donnell method, if a mono-alkylated intermediate is desired before the second methylation, careful control of stoichiometry is necessary. For this compound, where dimethylation is the goal, this is less of an issue.
-
Problem 2: Formation of Impurities and Byproducts
Common Impurities & Mitigation Strategies:
| Impurity/Byproduct | Potential Cause | Recommended Action |
| Ethyl 2-hydroxy-2-methylpropanoate | Incomplete amination in Strecker-type syntheses. | Ensure a sufficient excess of the ammonia source and allow adequate time for imine formation before the addition of the cyanide source. |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal conditions or insufficient reaction time. | Optimize reaction parameters (temperature, time, catalyst loading) and monitor reaction completion. |
| Polymeric Materials | Some starting materials, like acetone, can undergo self-condensation under certain conditions. | Use fresh, purified starting materials and maintain optimal reaction temperatures. |
| Hydrolyzed Product (2-Amino-2-methylpropanoic acid) | Exposure to strong acid or base, especially at elevated temperatures during workup. | Use mild acidic or basic conditions for hydrolysis and workup, and avoid prolonged heating. |
Problem 3: Difficulty in Product Purification
Purification Challenges & Solutions:
-
Removal of Homogeneous Catalyst:
-
Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts): These can often be removed by aqueous washes. If the product is soluble in a non-polar organic solvent, extraction can be effective.
-
Metal Complexes: Purification may require column chromatography on silica gel.
-
-
Separation from Byproducts:
-
Column Chromatography: This is a common and effective method for separating the desired product from closely related impurities. A typical eluent system would be a mixture of hexanes and ethyl acetate.
-
Distillation: If the product and byproducts have sufficiently different boiling points, distillation under reduced pressure can be an option.
-
Crystallization: The hydrochloride salt of this compound can be crystallized to improve purity.[10]
-
IV. Experimental Protocols & Data
Catalyst Performance Comparison
The following table summarizes typical performance data for different catalytic systems in the synthesis of α,α-disubstituted amino esters, providing a basis for catalyst selection for this compound.
| Catalyst System | Method | Substrate | Yield (%) | ee (%) | Key Conditions | Reference |
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalysis | Glycine Schiff Base | High | N/A | CH2Cl2/aq. NaOH, RT | [5] |
| Cinchona Alkaloid-derived PTC | Asymmetric PTC | Glycine Schiff Base | 70-95 | 80-98 | Toluene, 0 °C | [4] |
| Chiral Zirconium Catalyst | Asymmetric Strecker | Aldehyde, Amine, HCN | High | High | - | [11] |
| Thiourea-derived Catalyst | Asymmetric Strecker | Imine, KCN | High | High | - | [12] |
| Engineered Transaminase | Enzymatic Amination | α-keto acid | High | >99 | Aqueous buffer, RT | [7] |
Protocol: Synthesis via O'Donnell Phase-Transfer Catalysis
This protocol outlines the synthesis of this compound via the dimethylation of the benzophenone imine of glycine ethyl ester.
Step 1: Synthesis of N-(Diphenylmethylene)glycine ethyl ester (Schiff Base)
-
To a solution of glycine ethyl ester hydrochloride in dichloromethane, add an equivalent of a suitable base (e.g., triethylamine) to liberate the free amine.
-
Add benzophenone imine and stir at room temperature. The reaction is typically complete within a few hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Schiff base, which can often be used in the next step without further purification.
Step 2: Phase-Transfer Catalyzed Dimethylation
-
Dissolve the Schiff base in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, ~5-10 mol%).
-
Add an excess of the alkylating agent (methyl iodide or dimethyl sulfate).
-
Add a concentrated aqueous solution of sodium hydroxide.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC or GC-MS.
-
Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude dialkylated Schiff base.
Step 3: Hydrolysis and Purification
-
Dissolve the crude dialkylated Schiff base in a suitable solvent (e.g., THF).
-
Add an aqueous solution of a mild acid (e.g., citric acid or dilute HCl) and stir until the hydrolysis is complete (disappearance of the yellow color of the imine).
-
Wash the mixture with an organic solvent (e.g., ether) to remove the benzophenone byproduct.
-
Adjust the pH of the aqueous layer to basic (e.g., with Na2CO3) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel (eluent: hexanes/ethyl acetate) or by distillation.
V. Visualized Workflows
Catalyst Selection Workflow
Caption: Catalyst selection decision tree.
Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
VI. References
-
O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(9), 679–689.
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2023). MDPI.
-
Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. (2021). MDPI.
-
Organic Syntheses Procedure. (n.d.).
-
Untitled. (n.d.). ElectronicsAndBooks.
-
This compound | 1113-49-1. (n.d.). Sigma-Aldrich.
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal.
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
-
Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.).
-
SYNTHESIS OF CHIRAL TROPOPODANDS HAVING L-AMINO ACID MOIETIES AND ABILITY OF THEIR METAL COMPLEXES AS AN ASYMMETRIC CATALYST Ohk. (2006). HETEROCYCLES, 67(2).
-
The synthesis of amino acids by phase-transfer reactions. (1978). Tetrahedron Letters, 19(28), 2641–2644.
-
Recent Advances in Catalytic Asymmetric Synthesis. (2024). Chiralpedia.
-
Strecker amino acid synthesis. (n.d.). Wikipedia.
-
Research and Developments of Heterogeneous Catalytic Technologies. (2023). MDPI.
-
Strecker Amino Acid Synthesis. (n.d.). ResearchGate.
-
This compound. (n.d.). precisionFDA.
-
Preparation method of 2-amino-2-methyl-1-propanol. (n.d.). Google Patents.
-
This compound hydrochloride | C6H14ClNO2 | CID 22343822. (n.d.). PubChem.
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers.
-
ETHYL 2-HYDROXY-2-METHYLPROPANOATE | CAS 80-55-7. (n.d.). Matrix Fine Chemicals.
-
CID 153428588 | C6H12NO2+. (n.d.). PubChem.
-
Amino Turbo Chirality and Its Asymmetric Control. (2024). PMC - PubMed Central.
-
Methyl 3-amino-2-methylpropanoate|C5H11NO2|CAS 14678-48-9. (n.d.). Benchchem.
-
Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (n.d.).
-
The Future of Asymmetric Synthesis: Trends and Innovations. (2024). Chiralpedia.
-
Merging enzymatic and synthetic chemistry with computational synthesis planning. (2022). NIH.
-
Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | C12H16O3 | CID 249268. (n.d.). PubChem.
-
Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. (2009). PubMed.
-
Ethyl 3-hydroxy-2-methylpropanoate | C6H12O3 | CID 13102430. (n.d.). PubChem - NIH.
-
aldlab-chemicals_this compound hydrochloride. (n.d.).
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). PMC - PubMed Central.
-
Ethyl 2-amino-3-methylbutanoate | C7H15NO2 | CID 519419. (n.d.). PubChem - NIH.
-
Ethyl 3-amino-2-methylpropanoate | C6H13NO2 | CID 11182624. (n.d.). PubChem - NIH.
-
ethyl 2-hydroxy-2-methylpropanoate. (n.d.). Stenutz.
-
Soluble Polymer Supported Synthesis of r-Amino Acid Derivatives. (n.d.).
-
This compound. (n.d.). gsrs.
-
This compound | 1113-49-1. (n.d.). Sigma-Aldrich.
-
This compound HYDROCHLORIDE. (n.d.). precisionFDA.
-
This compound | 1113-49-1. (n.d.). Sigma-Aldrich.
-
Mthis compound | C5H11NO2 | CID 4186341. (n.d.). PubChem.
-
Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (2015). ResearchGate.
Sources
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 5. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Merging enzymatic and synthetic chemistry with computational synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 9. Research and Developments of Heterogeneous Catalytic Technologies [mdpi.com]
- 10. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl 2-amino-2-methylpropanoate
Welcome to the technical support guide for the purification of Ethyl 2-amino-2-methylpropanoate (Aib-OEt). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this non-proteinogenic amino acid ester as a critical building block in peptide synthesis and drug discovery. Achieving high purity is paramount for reliable downstream applications, and this guide provides in-depth, field-proven troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.
Part 1: Troubleshooting Common Purification Issues
This section addresses the most frequent problems encountered during the purification of crude Aib-OEt in a direct question-and-answer format.
Q1: My final product is an oil or a persistent gum, but I was expecting a crystalline solid. What is the issue?
Probable Cause: You are likely handling the compound in its free base form. This compound is a liquid at room temperature. To obtain a stable, crystalline solid, it is standard practice to convert it to an acid addition salt, most commonly the hydrochloride (HCl) salt.[1]
Solution:
-
Dissolve your crude oily product in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate).
-
Slowly add a stoichiometric amount of a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) while stirring.
-
The hydrochloride salt should precipitate out of the solution as a white solid.
-
Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum. This solid can then be further purified by recrystallization.[2]
Q2: After purification, my ¹H NMR spectrum still shows a singlet around ~1.5 ppm that doesn't correspond to my product's gem-dimethyl group, and a broad signal. How do I remove this impurity?
Probable Cause: This is characteristic of the starting material, α-aminoisobutyric acid, which may be present due to incomplete esterification or hydrolysis of the ester product during workup.[3] The gem-dimethyl signal of the acid is often at a slightly different chemical shift than the ester, and the carboxylic acid proton can appear as a very broad signal.
Solution:
-
Aqueous Wash: Before final purification, dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid impurity, forming a water-soluble carboxylate salt that partitions into the aqueous phase. The neutral ester product will remain in the organic layer.
-
Chromatography: If the acid is persistent, silica gel chromatography can be effective. The carboxylic acid is highly polar and will adhere strongly to the silica, while the ester can be eluted with a moderately polar solvent system.
Q3: My product has a persistent yellow or brown color, even after initial purification attempts. What causes this and how can I decolorize it?
Probable Cause: Color often arises from minor, highly conjugated impurities or degradation products formed during synthesis, especially if the reaction was heated for an extended period. The Strecker synthesis, a common route to the parent amino acid, involves cyanide and ammonia, which can lead to complex side reactions.[4][5]
Solution:
-
Activated Carbon (Charcoal) Treatment: During the recrystallization of the hydrochloride salt, add a small amount (typically 1-2% by weight) of activated carbon to the hot, dissolved solution.
-
Hold the solution at temperature for 5-10 minutes to allow the colored impurities to adsorb onto the carbon surface.
-
Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the fine carbon particles.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Q4: I'm experiencing significant product loss and low yield during purification. What are the most common loss points?
Probable Cause:
-
Hydrolysis: Amino acid esters are susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water and acid or base.[6] Aggressive aqueous workups or prolonged exposure to moisture can cleave the ester.
-
Physical Losses: The hydrochloride salt can be quite fine and may pass through filtration media. Additionally, significant material can be lost if too much solvent is used during recrystallization, as some product will remain dissolved in the mother liquor.
-
Thermal Decomposition: The free base can be unstable at elevated temperatures, leading to degradation during distillation if the temperature is too high.
Solution:
-
Always use anhydrous solvents and minimize contact time with aqueous phases during workup.
-
For recrystallization, use the minimum amount of hot solvent required to fully dissolve the solid. Cool the flask slowly and then in an ice bath to maximize crystal formation before filtering.
-
If distilling the free base, use a high-vacuum system and a Kugelrohr apparatus if possible to minimize the required temperature and residence time.
Part 2: Strategic Purification Protocols & FAQs
This section provides a framework for selecting the appropriate purification strategy and offers detailed, step-by-step protocols for common methods.
Q5: What are the most common impurities I should expect from a typical synthesis?
The impurity profile depends heavily on the synthetic route. Assuming a Fischer esterification of α-aminoisobutyric acid, the following impurities are common.
| Impurity Name | Probable Source | Recommended Removal Strategy |
| α-Aminoisobutyric Acid | Incomplete esterification or product hydrolysis. | Aqueous basic wash (e.g., NaHCO₃); Silica Gel Chromatography. |
| Ethanol | Excess reagent from esterification. | Removal under reduced pressure (rotary evaporation). |
| Unreacted Starting Materials | If from a Strecker-type synthesis, this could include acetone cyanohydrin or the aminonitrile intermediate.[7] | Aqueous workup; Distillation or Chromatography. |
| Water | Byproduct of esterification or introduced during workup. | Drying of organic extracts with MgSO₄ or Na₂SO₄; Azeotropic removal. |
| Polymeric Byproducts | Side reactions during synthesis. | Recrystallization; Chromatography. |
Q6: Which purification strategy should I choose for my crude Aib-OEt?
The optimal strategy depends on the nature of the impurities and the desired final purity. The following workflow provides a general decision-making guide.
Caption: Decision workflow for purifying crude Aib-OEt.
Q7: How do I perform a purification by recrystallization of the hydrochloride salt?
This is often the most effective method for achieving high purity.
Experimental Protocol: Recrystallization
-
Salt Formation: Dissolve the crude this compound (1.0 eq) in anhydrous diethyl ether (approx. 5-10 mL per gram of crude material). Cool the solution in an ice bath.
-
Slowly add a 2.0 M solution of HCl in diethyl ether (1.05 eq) dropwise with vigorous stirring. A white precipitate will form immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove non-ionic impurities. Dry the solid under high vacuum. At this stage, the product is often >95% pure.
-
Recrystallization: Place the crude HCl salt in an oven-dried flask. Add the minimum volume of hot absolute ethanol required to fully dissolve the solid. A common solvent system is also ethanol and diethyl ether.[2]
-
(Optional Decolorization) If the solution is colored, add a small amount of activated carbon, keep the solution hot for 5 minutes, and perform a hot filtration through Celite®.
-
Allow the clear solution to cool slowly to room temperature. Then, place the flask in a -20°C freezer for several hours to maximize crystallization.
-
Collect the pure white crystals by vacuum filtration, wash with a minimal amount of cold ethanol, followed by cold diethyl ether.
-
Dry the crystals under high vacuum to a constant weight.
Q8: When is fractional distillation appropriate and how should it be performed?
Distillation is suitable for purifying the free base, especially for removing non-volatile impurities (like salts) or more volatile impurities (like residual solvents). It is less effective at removing impurities with similar boiling points.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. A short-path apparatus like a Kugelrohr is highly recommended to minimize thermal stress. Ensure all glassware is oven-dried.
-
Drying: Ensure the crude free base is dry (e.g., has been passed through a plug of anhydrous sodium sulfate) before distillation. Water can interfere with the process.
-
Distillation: Apply a high vacuum (e.g., <1 mmHg). Slowly heat the distillation flask in an oil bath. The product will distill at a temperature dependent on the vacuum level.
-
Caution: Monitor the temperature closely. Overheating can lead to decomposition, characterized by darkening of the material.
-
-
Collection: Collect the fraction(s) corresponding to the pure product, leaving behind non-volatile residues. The purified product should be a clear, colorless liquid. Store immediately under an inert atmosphere (Argon or Nitrogen) at low temperature (-20°C).
Q9: Can I use column chromatography, and what conditions are recommended?
Yes, silica gel chromatography is a powerful tool for separating impurities with different polarities.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): The polarity of Aib-OEt requires a moderately polar eluent system.
-
A good starting point is a gradient of 0% to 10% methanol in dichloromethane (DCM).
-
Alternatively, a system of ethyl acetate in hexanes (e.g., 20-50% ethyl acetate) can be used.
-
-
Tailing Suppression: The free amine can interact strongly with acidic sites on the silica gel, causing significant peak tailing. To prevent this, add a small amount of a volatile base, such as triethylamine (TEA) or ammonia (as 7N solution in methanol), to the eluent system (typically 0.5-1.0%).
-
Procedure:
-
Dry-load the crude product onto a small amount of silica gel.
-
Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Conversion of the soluble free base to its insoluble HCl salt.
Part 3: Purity Assessment
Q10: How do I confirm the purity and identity of my final product?
A combination of analytical techniques should be used to confirm both the identity and purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The final product should show clean signals corresponding only to the desired ester, with the absence of impurity peaks.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A pure sample should show a single major peak.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. This is often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Melting Point: For the hydrochloride salt, a sharp melting point close to the literature value (e.g., 155.7–155.9°C) is a good indicator of high purity.[2] Note that other sources may report different values, potentially due to polymorphism or different measurement conditions.
Physicochemical Data Summary
| Property | This compound (Free Base) | This compound HCl (Salt) |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂[1] |
| Molecular Weight | 131.17 g/mol | 167.63 g/mol [1] |
| Physical Form | Liquid | Crystalline Solid |
| Melting Point | N/A | 155.7–155.9 °C[2] |
| Storage Conditions | Store under inert atmosphere at -20°C | Store sealed, away from moisture at 4°C |
References
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). CID 153428588 | C6H12NO2+. National Center for Biotechnology Information.
- Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids.
- Chemical Synthesis Database. (n.d.). ethyl 2-amino-3-chloro-3-fluoro-2-methylpropanoate.
- ChemBK. (n.d.). ethyl 2-methylpropanoate.
- Column Chromatography. (n.d.). Amino Acid Purification.
- Diaion. (n.d.). Separation and Refining of Amino acids.
- Sketchy MCAT. (n.d.). Synthesis of Alpha-Amino Acids.
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
- Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID.
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
- Sketchy MCAT. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. [Link]
- Master Organic Chemistry. (2018, November 12). The Strecker Amino Acid Synthesis.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Spackman, D. H., Stein, W. H., & Moore, S. (1958). Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. Analytical Chemistry, 30(7), 1190-1206. [Link]
- Van der Veken, P., et al. (2005). Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)Lactates.
- Byun, Y., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PMC - NIH. [Link]
Sources
- 1. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Peptide Synthesis with Sterically Hindered Amino Acids
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered amino acids into peptide sequences. Steric hindrance, arising from bulky side chains (e.g., Val, Ile, Thr) or modifications like N-methylation and α,α-disubstitution (e.g., Aib), presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols.[1][2] These challenges often manifest as low coupling yields, incomplete reactions, and an increased risk of side reactions, including racemization.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every recommendation is a component of a self-validating system for robust and reproducible peptide synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for failed or low-yield coupling reactions with sterically hindered amino acids?
Low coupling efficiency with bulky residues is primarily due to the physical obstruction of the reactive centers. The bulky side chains of amino acids like Valine, Isoleucine, or non-natural residues like α-aminoisobutyric acid (Aib) can prevent the activated carboxylic acid from approaching the N-terminal amine of the growing peptide chain.[1][3] This steric clash slows down the reaction kinetics significantly, often leading to incomplete coupling within standard reaction times. Furthermore, as the peptide chain elongates, it can aggregate and form secondary structures like β-sheets, which further block reagent access to the reactive sites.[4][5]
Q2: How do I know if peptide aggregation is occurring during my synthesis?
Several signs can indicate on-resin peptide aggregation:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[5][6]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates unreacted free amines.[5] Similarly, Fmoc deprotection might be sluggish.
-
Physical Clumping: The resin may become sticky and clump together.[5]
-
Low Final Yield: A significant drop in the expected yield of the cleaved peptide is a strong indicator of aggregation issues.[5]
Q3: What is racemization, and why is it a greater concern with sterically hindered amino acids?
Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of D and L enantiomers.[7] During peptide synthesis, the activation of the carboxylic acid can make the α-proton more acidic and susceptible to abstraction by a base, leading to racemization through an oxazolone intermediate.[8] The combination of bulky residues at the coupling site can result in extensive racemization, particularly in polar solvents like DMF.[9] This is because the slower coupling reaction time allows more opportunity for the activated amino acid to epimerize.[10] Additives like HOBt, HOAt, and Oxyma are crucial for suppressing this side reaction.[6][11]
Q4: What are pseudoproline dipeptides, and when should I use them?
Pseudoproline dipeptides are specialized building blocks derived from Serine, Threonine, or Cysteine where the side chain is cyclized onto the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring.[12][13] This structure introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of inter-chain hydrogen bonds that lead to β-sheet aggregation.[12][13][14] They are invaluable tools for synthesizing long or "difficult" sequences prone to aggregation.[13][15] You should consider incorporating a pseudoproline dipeptide every six to seven residues, if the sequence allows, to maintain chain solvation and accessibility.[6]
Q5: Can bulky side-chain protecting groups also cause steric hindrance?
Yes, large side-chain protecting groups can significantly contribute to steric hindrance, especially in longer peptides where their density on the solid support increases.[10] For example, the bulky Pbf and Pmc protecting groups for Arginine can present steric challenges.[16] Careful selection of protecting groups is an important aspect of optimizing the synthesis of complex peptides.
Part 2: Troubleshooting Guides & Protocols
Troubleshooting Low Coupling Yields
When encountering a difficult coupling, a systematic approach to optimization is crucial. The following workflow provides a logical progression for troubleshooting and improving coupling efficiency.
Caption: Systematic workflow for troubleshooting difficult coupling reactions.
Guide 1: Selecting the Optimal Coupling Reagent
Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[10] For these challenges, more potent in-situ activating reagents are necessary.
Mechanism of Uronium/Aminium Reagents (e.g., HATU)
Uronium/aminium reagents like HATU, HBTU, and HCTU react with the carboxylic acid to form a highly reactive OAt or OBt active ester, which is more susceptible to nucleophilic attack by the amine.[17][18] HATU is generally considered more efficient than HBTU because the 7-azabenzotriazole (HOAt) moiety is a better leaving group than the benzotriazole (HOBt) moiety, leading to faster reaction rates and lower risk of racemization.[18]
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Coupling Reagent Comparison
| Reagent Class | Examples | Relative Reactivity | Key Advantages | Best For |
| Carbodiimides | DCC, DIC | Low | Inexpensive | Routine, non-hindered couplings |
| Uronium/Aminium | HBTU, TBTU | High | Fast reactions, good for routine SPPS.[19] | General-purpose, efficient couplings |
| Uronium/Aminium (HOAt-based) | HATU, HCTU | Very High | Faster than HBTU, less racemization.[18][20] | Difficult sequences, N-methyl amino acids |
| Uronium/Aminium (Oxyma-based) | COMU | Very High | High reactivity, safer than HOBt/HOAt reagents.[20][21][22] | Microwave SPPS, difficult couplings |
| Phosphonium | PyBOP, PyAOP | High to Very High | No guanidinylation side reaction, good for cyclization.[17][21] | Fragment condensation, cyclization |
Guide 2: Optimizing Reaction Conditions
Protocol 2.1: Double Coupling with HATU for a Hindered Residue
This protocol is recommended when a single coupling is insufficient to drive the reaction to completion.
-
Initial Coupling:
-
Following standard N-terminal Fmoc deprotection and washing, prepare the activated amino acid solution.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 eq) with HATU (3.9 eq) and a non-nucleophilic base like DIPEA (8 eq) in DMF for 2-5 minutes.[10]
-
Add the activated solution to the resin and allow the coupling to proceed for 45-60 minutes.[10]
-
Wash the resin thoroughly with DMF.
-
-
Monitoring and Second Coupling:
-
Perform a Kaiser test to check for free primary amines.
-
If the test is positive (blue beads), repeat the coupling step with a fresh solution of activated amino acid for an additional 1-2 hours.
-
-
Capping (Optional but Recommended):
-
If the Kaiser test remains positive after the second coupling, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[23]
-
Protocol 2.2: Leveraging Microwave-Assisted Peptide Synthesis (MAPS)
Microwave energy can dramatically accelerate difficult coupling reactions by efficiently heating the reaction mixture.[1][24][25] This allows for significantly shorter reaction times (e.g., 5-20 minutes) at elevated temperatures (e.g., 75°C), which can drive sterically hindered couplings to completion.[26][27]
-
General Parameters: For sterically hindered residues, a typical microwave protocol might involve coupling for 20 minutes at 75°C.[27]
-
Benefits: Microwave-enhanced SPPS has been shown to produce target peptides containing residues like Aib and N-methyl-alanine in high purity (86-95%) in a fraction of the time required for conventional synthesis.[24]
Guide 3: Advanced Strategies for "Difficult" Sequences
For sequences that are highly prone to aggregation, more advanced strategies may be required.
Protocol 3.1: Incorporation of a Pseudoproline Dipeptide
-
Selection: Identify a Ser, Thr, or Cys residue in your sequence that can be substituted with a corresponding pseudoproline dipeptide. For example, replace Fmoc-Xaa-OH and Fmoc-Ser(tBu)-OH with a single Fmoc-Xaa-Ser(ψMe,MePro)-OH building block.[15]
-
Activation & Coupling:
Protocol 3.2: Utilizing Backbone Protection
Backbone protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb), can be introduced on the amide nitrogen to disrupt hydrogen bonding and prevent aggregation.[6][28]
-
Application: These groups are typically introduced as pre-formed dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to avoid the difficult acylation of the protected residue.
-
Benefit: Incorporating an Hmb or Dmb moiety every six to seven residues can effectively disrupt aggregation and also prevent side reactions like aspartimide formation.[6] The protecting group is removed during the final TFA cleavage.
References
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
- Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (n.d.). CEM Corporation.
- Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (n.d.). Synlett.
- Taming Aggregation. (n.d.). American Peptide Society.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Coupling Reagents. (n.d.). Aapptec.
- Stewart, J. M., & Young, J. D. (1984). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Solid Phase Peptide Synthesis, 85-98.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (2018). ResearchGate.
- Kuroda, H., Kubo, Y., & Chino, N. (1988). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 32(3), 205-212.
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Pseudoproline Dipeptides. (2019). Aapptec.
- Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Journal of Peptide Science, 18(7), 420-428.
- Strategies For Peptide Synthesis: An Overview. (n.d.). Scribd.
- Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
- Ismaili, L., & Colacino, E. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4983.
- Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies.
- Vasantha, B., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017.
- How to Optimize Peptide Synthesis? (n.d.). Apeptide.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC.
- de la Torre, B. G., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(3), 953-972.
- Islander, J., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of Peptide Science, 22(5), 294-300.
- Bryan, P., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 161-172.
- 7.4 Racemization Assays. (n.d.). In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Amino Acid-Protecting Groups. (2019). Chemical Reviews.
- Low yield despite good HPLC purity with SPPS using chlorotrityl linker. (2025). Reddit.
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. scienmag.com [scienmag.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Taming Aggregation - Research [americanpeptidesociety.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. 肽偶联剂选择指南 [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. bachem.com [bachem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 24. kohan.com.tw [kohan.com.tw]
- 25. researchgate.net [researchgate.net]
- 26. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 27. luxembourg-bio.com [luxembourg-bio.com]
- 28. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of Ethyl 2-amino-2-methylpropanoate
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 2-amino-2-methylpropanoate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and industrial-scale production.
Overview of the Synthetic Pathway
The most common and industrially viable route for the synthesis of this compound is a two-step process. The first step involves the Strecker synthesis of the intermediate, α-aminoisobutyric acid, from acetone, sodium cyanide, and an ammonium salt. The second step is the Fischer esterification of α-aminoisobutyric acid with ethanol in the presence of an acid catalyst.
Caption: Overall synthetic workflow for this compound production.
Troubleshooting Guide: Strecker Synthesis of α-Aminoisobutyric Acid
The Strecker synthesis is a robust method, but challenges can arise, particularly during scale-up. This section addresses common issues in a question-and-answer format.
Q1: My yield of α-aminoisobutyric acid is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Strecker synthesis of α-aminoisobutyric acid can stem from several factors. A primary culprit is the incomplete formation of the intermediate aminonitrile from acetone cyanohydrin. An excess of ammonia is crucial to drive this reaction forward[1].
Troubleshooting Steps:
-
Ensure Excess Ammonia: During the reaction, saturate the reaction mixture with ammonia gas. This is critical to favor the formation of the aminonitrile over the stable acetone cyanohydrin intermediate[1].
-
Temperature Control: Maintain the reaction temperature between 5-10°C during the addition of sodium cyanide. Higher temperatures can lead to the volatilization of acetone and side reactions[1]. While the reaction can proceed at up to 15°C without a significant drop in yield, lower temperatures are generally recommended for better control[1].
-
Vigorous Stirring: Ensure efficient mixing throughout the reaction. Vigorous stirring is necessary to maximize the contact between the reactants, especially in a multiphasic system[1].
-
Reaction Time: Allow the reaction to proceed for an adequate amount of time. While some protocols suggest 24 hours, allowing the reaction to stand for two to three days can improve the conversion to the aminonitrile[1].
Q2: I am observing the formation of a significant amount of acetone cyanohydrin as a byproduct. How can I minimize this?
A2: The formation of acetone cyanohydrin is an equilibrium step in the Strecker synthesis. To minimize its accumulation, you need to favor the subsequent reaction with ammonia to form the aminonitrile.
Optimization Strategies:
-
Ammonia Concentration: As mentioned previously, a high concentration of ammonia is key. Consider using a solution of ammonium chloride in aqueous ammonia to maintain a high ammonia concentration throughout the reaction.
-
Order of Addition: While the one-pot method is common, consider a stepwise approach where acetone is first reacted with the cyanide source to form the cyanohydrin, which is then immediately treated with a high concentration of ammonia.
Q3: The hydrolysis of the aminonitrile to α-aminoisobutyric acid is incomplete. What can I do?
A3: Incomplete hydrolysis is often due to insufficient reaction time or acid concentration. For sterically hindered nitriles like 2-amino-2-methylpropanenitrile, hydrolysis can be challenging[2].
Recommendations:
-
Acid Choice and Concentration: Use a strong acid like hydrobromic acid (48%) or concentrated hydrochloric acid for the hydrolysis step. Refluxing the reaction mixture for at least two hours is typically required[1][3].
-
Removal of Volatiles: After the initial hydrolysis, it is crucial to remove the excess acid and water under reduced pressure. This helps to drive the reaction to completion[1]. Repeating the addition of water and evaporation can further ensure the complete removal of volatile acids[1].
Quantitative Data for Strecker Synthesis
| Parameter | Recommended Range | Rationale |
| Temperature | 5-10°C | Minimizes side reactions and reactant loss[1]. |
| Ammonia | Saturated solution/Excess | Drives the equilibrium towards aminonitrile formation[1]. |
| Stirring | Vigorous | Ensures efficient mixing of reactants[1]. |
| Hydrolysis Time | 2-3 hours (reflux) | Ensures complete conversion of the nitrile to the carboxylic acid[1]. |
Troubleshooting Guide: Fischer Esterification of α-Aminoisobutyric Acid
The esterification of the sterically hindered α-aminoisobutyric acid presents its own set of challenges.
Q1: The esterification reaction is slow and does not go to completion. How can I increase the reaction rate and yield?
A1: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, you need to apply Le Chatelier's principle[4]. For sterically hindered amino acids, reaction times can be longer, and more forcing conditions may be necessary[5].
Strategies for Optimization:
-
Excess Alcohol: Use a large excess of ethanol. Often, ethanol can be used as the solvent for the reaction, ensuring a high concentration of the alcohol reactant[4][6]. A molar ratio of 1:5 of amino acid to ethanol is a good starting point[7].
-
Water Removal: The removal of water as it is formed is critical to shift the equilibrium towards the ester product. On a laboratory scale, a Dean-Stark apparatus can be used. On an industrial scale, continuous removal of water through a distillation column is a common practice[8][9].
-
Catalyst Concentration: An optimal concentration of the acid catalyst is essential. For the esterification of α-aminoisobutyric acid, 10-15% (v/v) of concentrated HCl is recommended to achieve optimal protonation without promoting excessive side reactions[7].
-
Temperature and Reaction Time: Refluxing at the boiling point of ethanol (78-80°C) for 6-8 hours is a typical starting point. For industrial-scale continuous processes, higher temperatures (100-120°C) under pressure can be employed to increase the reaction rate[7].
Caption: Troubleshooting decision tree for low yield in Fischer esterification.
Q2: I am observing significant hydrolysis of the ester product during the workup. How can I prevent this?
A2: Ester hydrolysis during workup is a common issue, especially when using aqueous basic solutions to neutralize the acid catalyst[1].
Workup Best Practices:
-
Use of Weak Base: Neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, rather than strong bases like sodium hydroxide[5].
-
Temperature Control: Perform all aqueous washes with ice-cold solutions to minimize the rate of hydrolysis[1].
-
Minimize Contact Time: Work quickly and efficiently during extractions and washes to reduce the time the ester is in contact with the aqueous phase[1].
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal[5].
Purification of this compound
Q1: What is the recommended method for purifying this compound on a large scale?
A1: For industrial-scale production, multistage distillation is the preferred method for purifying this compound. This allows for the efficient removal of unreacted ethanol, water, and other volatile impurities[7]. The final product is often isolated as its hydrochloride salt, which is a stable, crystalline solid, facilitating handling and purification by recrystallization[7][10].
Purification Steps:
-
Concentration: After the reaction, the excess ethanol and water are removed under reduced pressure[7].
-
Distillation: The crude ester is then purified by fractional distillation.
-
Salt Formation and Recrystallization: For higher purity, the distilled ester can be converted to its hydrochloride salt by treatment with HCl. The resulting salt is then recrystallized from a suitable solvent system, such as ethanol-diethyl ether[7].
Q2: What are the common impurities I should look for in the final product?
A2: Common impurities can include:
-
Unreacted α-aminoisobutyric acid: Can be removed by washing the organic phase with a mild aqueous base during workup.
-
Ethanol: Should be removed during the initial concentration and distillation steps.
-
Water: Removed by azeotropic distillation or by using a drying agent.
-
Byproducts from the Strecker synthesis: Any unreacted acetone cyanohydrin or other side products should be removed during the purification of the intermediate α-aminoisobutyric acid.
Safety Precautions for Industrial Scale Production
The use of sodium cyanide in the Strecker synthesis necessitates strict adherence to safety protocols, especially at an industrial scale.
Handling Sodium Cyanide:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. In an industrial setting, full-body chemical-resistant suits and respiratory protection may be required[11].
-
Ventilation: All manipulations of sodium cyanide must be performed in a well-ventilated fume hood or a contained system with local exhaust ventilation[11].
-
Incompatible Materials: Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas. Store sodium cyanide in a cool, dry, and well-ventilated area, away from acids and water.
-
Spill and Waste Management: Have a spill kit readily available. Cyanide waste must be quenched and disposed of according to strict institutional and environmental safety protocols.
Frequently Asked Questions (FAQs)
Q: Can I perform the synthesis as a one-pot reaction from acetone to the final ester?
A: While a one-pot Strecker synthesis is common, a direct one-pot synthesis to the final ester is not recommended for large-scale production. The conditions for the Strecker synthesis (aqueous, basic) are incompatible with the acidic conditions required for Fischer esterification. Isolating and purifying the intermediate α-aminoisobutyric acid is crucial for obtaining a high-purity final product.
Q: Are there alternative, greener methods for this synthesis?
A: Research is ongoing into more environmentally friendly synthetic routes. For the esterification step, the use of solid acid catalysts or enzymatic methods could reduce the use of strong mineral acids. Microwave-assisted synthesis has also been shown to accelerate the esterification of amino acids, potentially reducing energy consumption and reaction times[12][13].
Q: My final product is a liquid, but some literature reports it as a solid. Why is there a discrepancy?
A: this compound is a liquid at room temperature. However, it is often isolated and sold as its hydrochloride salt, which is a white to off-white crystalline solid[10][14]. The salt form is generally more stable and easier to handle.
References
- Clarke, H. T., & Bean, H. J. (n.d.). α-AMINOISOBUTYRIC ACID. Organic Syntheses Procedure.
- United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures.
- Wikipedia. (2023). Fischer–Speier esterification.
- Google Patents. (n.d.). CN103864633A - Method for preparing alpha-aminoisobutyric acid.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Science Ready. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- University of Missouri–St. Louis. (n.d.). 22. The Fischer Esterification.
- Massachusetts Institute of Technology. (n.d.). Fischer Esterification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- SCIRP. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Reddit. (2014, August 15). Why is Fisher method preferred for the esterification of amino acids? r/askscience.
- Semantic Scholar. (2002, May 1). A simple and convenient method for esterification of tryptophan and other amino acids.
- Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry.
- Google Patents. (n.d.). Synthesis and purification method for alpha-amino acid compound.
- Professor Dave Explains. (2014, March 25). Fischer Esterification to Make Esters from Carboxylic Acids [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- PrecisionFDA. (n.d.). This compound.
- ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
- European Patent Office. (1988, October 5). Process for preparing ethyl-alpha-(1-carboxyethyl)-amino-gamma-oxo-gamma-phenylbutyrate.
- ResearchGate. (n.d.). Fischer-Speier esterification.
- Wikipedia. (n.d.). 2-Aminoisobutyric acid.
- Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
- Google Patents. (n.d.). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
- The Dow Chemical Company. (2005, September 13). Petition to Exempt 2-Amino-2-Methyl-1-Propanol CAS No. 124-68-5 From Regulation As A Volatile Organic.
- ResearchGate. (n.d.). Separation and Quantification of Isomeric Forms of Aminobutyric Acids.
- SpringerLink. (n.d.). Separation and Quantification of Isomeric Forms of Aminobutyric Acids.
- PubChem. (n.d.). Mthis compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0190687A1 - Process for preparing ethyl-alpha-(1-carboxyethyl)-amino-gamma-oxo-gamma-phenylbutyrate - Google Patents [patents.google.com]
- 3. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. cerritos.edu [cerritos.edu]
- 12. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 13. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
Common pitfalls in the handling and use of Ethyl 2-amino-2-methylpropanoate
Technical Support Center: Ethyl 2-amino-2-methylpropanoate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when handling and using this versatile reagent. Here, we move beyond standard protocols to address the nuanced pitfalls that can impact experimental success, providing not just solutions but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What are the primary hazards associated with this compound and its hydrochloride salt?
A1: this compound is classified as a hazardous substance. The free base is a flammable liquid and can cause severe skin burns and eye damage.[1][2] Its hydrochloride salt is a skin, eye, and respiratory irritant.[3] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a freezer at temperatures under -20°C, in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen).[1] This is crucial to prevent degradation from atmospheric moisture and carbon dioxide.
Q3: Is this compound hygroscopic?
A3: Yes, compounds containing amino groups, like this one, can be hygroscopic, meaning they readily absorb moisture from the air.[5] This can lead to hydrolysis of the ester group. Therefore, minimizing exposure to the atmosphere during handling is critical.
Q4: What is the difference between using the free base and the hydrochloride salt in a reaction?
A4: The free base form has a nucleophilic amino group ready to participate in reactions. The hydrochloride salt is more stable and less reactive due to the protonation of the amino group. To use the hydrochloride salt in a reaction where the free amine is required, a base must be added to neutralize the HCl and liberate the free amine.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
You've set up a reaction using this compound, but the yield is significantly lower than expected, or the reaction fails to proceed.
Potential Causes & Solutions:
-
Cause A: Degradation of the Reagent Due to Improper Storage. As mentioned, this compound is sensitive to moisture and air. Improper storage can lead to hydrolysis of the ester or reaction with CO2.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation.
-
Perform a Quick Quality Check: If you suspect degradation, you can run a quick proton NMR (¹H-NMR) to check for the presence of hydrolysis products (e.g., 2-amino-2-methylpropanoic acid and ethanol).
-
Purge with Inert Gas: Always handle the reagent under an inert atmosphere. Use a syringe to withdraw the liquid after flushing the bottle with nitrogen or argon.
-
-
-
Cause B: Incomplete Liberation of the Free Amine from its Hydrochloride Salt. If you are using the hydrochloride salt, an insufficient amount of base will result in only a partial amount of the free amine being available for the reaction.
-
Troubleshooting Protocol:
-
Choice of Base: Use a non-nucleophilic base to avoid side reactions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.
-
Stoichiometry of Base: Ensure you are using at least one equivalent of base to neutralize the hydrochloride. It is often advisable to use a slight excess (e.g., 1.1 equivalents).
-
Order of Addition: Add the base to the solution of the hydrochloride salt and stir for a few minutes before adding other reagents to ensure complete deprotonation.
-
-
Diagram: Workflow for Using the Hydrochloride Salt
Caption: Workflow for the in-situ generation of the free amine.
Issue 2: Formation of Unexpected Side Products
Your reaction mixture shows multiple spots on a TLC plate or unexpected peaks in LC-MS analysis.
Potential Causes & Solutions:
-
Cause A: Self-Condensation. Like many amino esters, this compound can undergo self-condensation to form diketopiperazines or other oligomeric species, especially at elevated temperatures or in the presence of certain catalysts.
-
Troubleshooting Protocol:
-
Control Temperature: Run the reaction at the lowest effective temperature.
-
Slow Addition: If the reaction is exothermic, add the this compound slowly to the reaction mixture to maintain a low concentration and minimize self-reaction.
-
Protecting Groups: In multi-step syntheses, consider protecting the amine group (e.g., with a Boc or Cbz group) to prevent its nucleophilic attack.
-
-
-
Cause B: Hydrolysis During Workup. Aqueous workup conditions, especially if acidic or basic, can lead to the hydrolysis of the ethyl ester.
-
Troubleshooting Protocol:
-
Neutral pH Workup: Whenever possible, use a neutral aqueous workup (e.g., washing with brine).
-
Minimize Contact Time: Perform the aqueous extraction steps quickly and proceed to the drying and solvent removal steps promptly.
-
Anhydrous Workup: If the product is highly sensitive, consider an anhydrous workup, such as filtering the reaction mixture through a plug of silica or celite.
-
-
Diagram: Potential Side Reactions
Caption: Common degradation and side-reaction pathways.
Issue 3: Difficulty in Product Purification
You are struggling to isolate your desired product from the reaction mixture.
Potential Causes & Solutions:
-
Cause A: Product is Highly Water-Soluble. The amino group can make the final product partially soluble in water, leading to loss during aqueous extraction.
-
Troubleshooting Protocol:
-
Back-Extraction: After the initial extraction with an organic solvent, back-extract the aqueous layer with additional portions of the organic solvent to recover more product.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.
-
-
-
Cause B: Co-elution with Starting Material or Side Products on Silica Gel. The polarity of your product might be very similar to that of unreacted starting material or certain side products.
-
Troubleshooting Protocol:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape of amine-containing compounds.
-
Alternative Purification Techniques: Consider other purification methods such as preparative HPLC or crystallization if column chromatography is ineffective.
-
-
Table: Solvent Systems for Chromatography
| Polarity of Product | Recommended Starting Solvent System (v/v) | Modifier |
| Low | Hexane / Ethyl Acetate | N/A |
| Medium | Dichloromethane / Methanol | 0.1 - 1% Triethylamine |
| High | Ethyl Acetate / Methanol | 0.1 - 1% Triethylamine |
Analytical Characterization Challenges
Q: I am having trouble getting a reproducible mass spectrum for my compound synthesized from this compound. Why might this be?
A: This can be due to several factors:
-
In-source Fragmentation: The molecule might be unstable under the ionization conditions of the mass spectrometer. Try using a softer ionization technique if available.
-
Adduct Formation: The free amine can readily form adducts with salts present in the sample or mobile phase (e.g., sodium or potassium), leading to multiple peaks in the mass spectrum.
-
Sample Purity: As discussed, impurities from side reactions or degradation can complicate the spectrum. Ensure your sample is as pure as possible before analysis.
For complex biopharmaceutical products, a suite of orthogonal analytical techniques is often necessary for full characterization.[6][7][8]
References
- This compound hydrochloride | C6H14ClNO2 | CID 22343822. (n.d.). PubChem.
- Safety Data Sheet: 2-amino-2-ethylpropanediol. (n.d.). Chemos GmbH & Co.KG.
- This compound. (n.d.). precisionFDA.
- CID 153428588 | C6H12NO2+. (n.d.). PubChem.
- Ethyl 2-amino-3-hydroxy-2-methylpropanoate | C6H13NO3 | CID 21198374. (n.d.). PubChem.
- CAS No : 1113-49-1 | Product Name : this compound. (n.d.). Pharmaffiliates.
- ethyl 2-methylpropanoate. (2024, April 9). ChemBK.
- ethyl 2-amino-3-chloro-3-fluoro-2-methylpropanoate. (2025, May 20). Chemical Synthesis Database.
- This compound HYDROCHLORIDE. (n.d.). precisionFDA.
- Showing Compound Ethyl 2-methylpropanoate (FDB003278). (2010, April 8). FooDB.
- Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. (n.d.). Chromatography Online.
- Self-condensation. (n.d.). Wikipedia.
- Current Analytical Strategies for mRNA-Based Therapeutics. (n.d.). MDPI.
- T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m - OSHA. (n.d.). OSHA.
- Advances and challenges in analytical characterization of biotechnology products: mass spectrometry-based approaches to study properties and behavior of protein therapeutics. (n.d.). PubMed Central.
- 2-AMINO-2-METHYLPROPANOIC ACID | CAS 62-57-7. (n.d.). Matrix Fine Chemicals.
- Mthis compound | C5H11NO2 | CID 4186341. (n.d.). PubChem.
- 2-AMINO-2-METHYLPROPANOL | Occupational Safety and Health Administration. (n.d.). OSHA.
- Characterization of Critical Reagents for HCP ELISA Development by Orthogonal Methods. (n.d.). BEBPA.
- Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (n.d.). MDPI.
Sources
- 1. This compound | 1113-49-1 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Advances and challenges in analytical characterization of biotechnology products: mass spectrometry-based approaches to study properties and behavior of protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for the Accurate Quantification of Ethyl 2-amino-2-methylpropanoate
Welcome to the technical support center for the accurate quantification of Ethyl 2-amino-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the primary analytical challenges associated with the quantification of this compound?
A1: The primary challenges in quantifying this compound, an amino acid ester, stem from its physicochemical properties. As a small, polar molecule, it can exhibit poor retention on traditional reversed-phase HPLC columns.[1][2] Furthermore, its zwitterionic nature and thermal lability make direct analysis by Gas Chromatography (GC) difficult without derivatization.[3] Ensuring stability during sample preparation and storage is also critical to prevent hydrolysis of the ester group.[4]
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: The two most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[]
-
GC-MS is highly sensitive and provides excellent separation, but requires derivatization to increase the volatility and thermal stability of the analyte.[3]
-
HPLC/LC-MS can often analyze the compound directly, though derivatization may still be employed to improve chromatographic behavior and sensitivity.[2][]
The choice between these techniques often depends on available instrumentation, sample matrix, and the required level of sensitivity.
Q3: Is derivatization necessary for the analysis of this compound?
A3: For GC-MS analysis, derivatization is essential.[3] The process chemically modifies the polar amino and carboxyl functional groups, making the compound more volatile and less prone to thermal degradation in the GC inlet and column.[6] For HPLC analysis, derivatization is not always mandatory but is often recommended to enhance chromatographic retention and improve detection sensitivity, especially when using UV-Vis or fluorescence detectors.[2]
Q4: How should I store samples containing this compound to ensure stability?
A4: To maintain the integrity of this compound, especially its hydrochloride salt, it is recommended to store it in airtight containers in a freezer at -20°C for long-term stability.[4][7] Preparing aliquots can help avoid repeated freeze-thaw cycles that could lead to degradation.[4] The use of desiccants is also advised to mitigate issues related to its hygroscopic nature.[4]
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Poor Peak Shape and/or Low Retention in Reversed-Phase HPLC
Underlying Cause: The high polarity of this compound leads to minimal interaction with the nonpolar stationary phase of a conventional C18 column, resulting in early elution and poor peak symmetry.[1]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Decrease Organic Solvent Percentage: Start with a lower concentration of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase to increase the retention time of your polar analyte.
-
Utilize Ion-Pairing Reagents: Introduce an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.1%) to the mobile phase. This will form a neutral ion pair with the amine group of your analyte, increasing its hydrophobicity and retention on the reversed-phase column.
-
-
Column Selection:
-
Consider an Aqueous C18 Column: These columns are designed to prevent phase collapse in highly aqueous mobile phases, providing better retention and peak shape for polar compounds.
-
Explore HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar analytes. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent.
-
-
Derivatization:
-
If the above options are not sufficient, consider pre-column derivatization with a hydrophobic reagent. This will significantly increase the retention of the analyte on a reversed-phase column.
-
Issue 2: Low Signal or No Peak Detected in GC-MS Analysis
Underlying Cause: This is often due to incomplete derivatization, thermal degradation of the underivatized analyte in the injector, or adsorption to active sites in the GC system.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low GC-MS signal.
Detailed Steps:
-
Verify Derivatization Completeness:
-
Reagent Excess: Ensure you are using a sufficient excess of the derivatizing reagent.
-
Reaction Conditions: Confirm that the reaction time and temperature are optimal for your chosen derivatization chemistry. For example, silylation reactions with reagents like MTBSTFA may require heating at 100°C for several hours to achieve complete derivatization.
-
Moisture Control: Silylation reagents are particularly sensitive to moisture, which can consume the reagent and lead to incomplete reactions. Ensure all glassware is dry and use anhydrous solvents.[6]
-
-
Optimize Injection Parameters:
-
Lower Inlet Temperature: If you suspect thermal degradation, try reducing the injector temperature.
-
Use a Splitless Injection: For trace-level analysis, a splitless injection will ensure that more of your analyte reaches the column.
-
-
Check for System Activity:
-
Column Bleed: High column bleed can obscure analyte peaks. Consider baking out your column according to the manufacturer's instructions.
-
Active Sites: The free amino group of any underivatized analyte can interact with active sites in the inlet liner or the front of the column, leading to peak tailing or complete loss of signal. Using a deactivated liner and trimming the first few centimeters of the column can help.
-
Issue 3: Inconsistent Quantification Results
Underlying Cause: Inconsistent results can arise from analyte instability, matrix effects, or improper calibration.
Troubleshooting Steps:
-
Analyte Stability:
-
Matrix Effects:
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples. This helps to compensate for any signal enhancement or suppression caused by other components in the sample.
-
Employ an Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification, as it co-elutes with the analyte and experiences similar matrix effects.
-
-
Calibration Curve:
-
Appropriate Range: Ensure your calibration curve covers the expected concentration range of your samples.
-
Linearity: Assess the linearity of your calibration curve and use an appropriate regression model.
-
Section 3: Detailed Experimental Protocols
Protocol 1: GC-MS Quantification with Silylation Derivatization
This protocol is based on the principles of derivatization to increase analyte volatility for GC-MS analysis.
Materials:
-
This compound standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Anhydrous acetonitrile
-
0.1 N HCl
-
Sodium bicarbonate
-
GC-MS system with a suitable capillary column (e.g., SLB-5ms)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in 0.1 N HCl.
-
Create a series of calibration standards by diluting the stock solution.
-
For each sample and standard, place a 50 µL aliquot into a reaction vial and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of anhydrous acetonitrile to the dried sample.
-
Add 100 µL of MTBSTFA (with 1% t-BDMCS).
-
Cap the vial tightly and heat at 100°C for 4 hours.
-
Allow the vial to cool to room temperature.
-
Neutralize the sample with a small amount of sodium bicarbonate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Example GC Conditions:
-
Column: SLB-5ms, 20 m x 0.18 mm I.D., 0.18 µm film thickness
-
Oven Program: Initial temperature of 100°C, ramp to 360°C.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
-
Example MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic fragment ions of the derivatized analyte.
-
-
Data Presentation:
| Parameter | Recommended Setting | Rationale |
| Derivatization Reagent | MTBSTFA w/ 1% t-BDMCS | Forms stable TBDMS derivatives that are less moisture-sensitive than TMS derivatives. |
| Reaction Temperature | 100°C | Ensures complete derivatization of the amino group. |
| Reaction Time | 4 hours | Allows the reaction to go to completion for accurate quantification. |
| GC Column | Short, narrow-bore (e.g., 20m x 0.18mm) | Reduces analysis time for the higher molecular weight derivatives. |
Protocol 2: HPLC-UV Quantification
This protocol is suitable for laboratories without access to a mass spectrometer and relies on UV detection.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic elution with 80:20 (v/v) water:acetonitrile containing 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210-220 nm (where the carboxyl group has some absorbance). Note that sensitivity will be limited.
-
Workflow Diagram:
Caption: General workflow for HPLC-UV quantification.
References
- Regis Technologies. (n.d.). GC Derivatization.
- WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
- SelectScience. (n.d.). How to Overcome Current Challenges in Amino Acid Analysis.
- Benchchem. (n.d.). This compound Hydrochloride.
- Sigma-Aldrich. (n.d.). This compound.
- BOC Sciences. (n.d.). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Tsogbadrakh, N., et al. (2022). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC - NIH.
Sources
- 1. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. selectscience.net [selectscience.net]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. This compound | 1113-49-1 [sigmaaldrich.com]
Enhancing the resolution of Ethyl 2-amino-2-methylpropanoate in chromatography
Welcome to the technical support guide for the chromatographic analysis of Ethyl 2-amino-2-methylpropanoate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance chromatographic resolution and achieve robust, reproducible results.
Analyte at a Glance: this compound
-
Structure: A small, primary amino ester.
-
Key Properties: Polar, basic (amine group), lacks a strong chromophore.
-
Chromatographic Challenge: Due to its high polarity and basicity, this compound is prone to poor retention on traditional reversed-phase columns and can exhibit poor peak shape (tailing). It is an achiral molecule, so "resolution" refers to its separation from impurities, degradants, or matrix components, not enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatographic mode for analyzing this compound?
Answer: The optimal mode depends on your sample matrix and available instrumentation. Due to the analyte's high polarity, Hydrophilic Interaction Chromatography (HILIC) is often the preferred technique.[1][2]
-
Hydrophilic Interaction Chromatography (HILIC): This technique is specifically designed for polar analytes.[1] It uses a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to strong retention for polar compounds.[1][2] This is often the most direct approach, avoiding the need for derivatization.[3][4]
-
Reversed-Phase Liquid Chromatography (RPLC): Standard RPLC (e.g., with a C18 column) is challenging because the polar analyte has weak hydrophobic interactions with the stationary phase, resulting in poor retention. However, it can be made viable through:
-
Use of Highly Aqueous Mobile Phases: This may provide some retention but is often insufficient.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a less polar complex with the analyte, enhancing retention on an RPLC column.[5]
-
Derivatization: Chemically modifying the analyte to add a non-polar, chromophoric group can drastically improve retention and detection.[6][7]
-
Q2: My peak for this compound is tailing severely. What are the primary causes and how can I fix it?
Answer: Peak tailing for basic compounds like this is a common and frustrating issue. It is primarily caused by secondary interactions between the protonated amine group and negatively charged, ionized silanol groups on the surface of silica-based columns.[8][9][10]
Causality: At a mid-range pH, residual silanol groups (Si-OH) on the column packing deprotonate to form Si-O⁻. The positively charged amine (R-NH₃⁺) of your analyte interacts strongly with these sites, creating a secondary, non-ideal retention mechanism that leads to a "tailing" peak shape.[10]
Here are systematic steps to resolve peak tailing:
-
Mobile Phase pH Adjustment:
-
Low pH (pH < 3): Operating at a low pH fully protonates the silanol groups, neutralizing their negative charge and minimizing secondary interactions.[8][10] This is often the most effective solution. Use a volatile buffer like ammonium formate if using mass spectrometry (MS) detection.[4]
-
High pH (pH > 9): At high pH, the basic analyte is in its neutral form (R-NH₂), which reduces ionic interactions. However, this requires a pH-stable column (e.g., hybrid silica or polymer-based).
-
-
Column Selection:
-
Use a Modern, End-Capped Column: Choose a high-purity, "Type B" silica column that is thoroughly end-capped. End-capping blocks many of the residual silanol groups, reducing sites for secondary interactions.[9]
-
Consider a Column with Low Silanol Activity: Some columns are specifically designed to have minimal silanol activity, making them ideal for basic compounds.[11][12]
-
-
Mobile Phase Additives (Use with Caution):
-
Triethylamine (TEA): Adding a small amount of a competing base like TEA (e.g., 0.1%) can saturate the active silanol sites, preventing your analyte from interacting with them.[8] However, TEA can suppress ionization in MS detectors and is becoming less common with the availability of better columns.[8]
-
-
Check for Extra-Column and Overload Effects:
-
Sample Overload: Injecting too much mass can saturate the column, leading to tailing.[13] Try diluting your sample.
-
Dead Volume: Excessive tubing length or poor connections can cause peak broadening and tailing.[9]
-
Column Contamination: A blocked frit or contaminated guard column can distort peak shape.[13] Replace the guard column and try flushing the analytical column.[10]
-
Q3: I have poor sensitivity because this compound lacks a UV chromophore. What are my options?
Answer: This is a key challenge. The analyte has weak UV absorbance at low wavelengths (e.g., ~210 nm), where many mobile phase components also absorb.[14]
-
Use a More Universal Detector:
-
Mass Spectrometry (MS): This is the ideal detector for this type of compound. It is highly sensitive, selective, and compatible with the volatile mobile phases used in HILIC.[2]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on a chromophore. They are suitable for non-volatile analytes and require volatile mobile phases.
-
-
Pre-Column Derivatization:
-
Principle: Derivatization is a chemical reaction that attaches a molecule (a "tag") to your analyte to enhance its properties for analysis.[6][15] For this analyte, you would choose a tag that has a strong chromophore (for UV detection) or fluorophore (for fluorescence detection).[16]
-
Common Reagents for Primary Amines:
-
o-Phthaldialdehyde (OPA): Reacts rapidly with primary amines to form highly fluorescent derivatives.[16]
-
Dansyl Chloride: Creates fluorescent derivatives that are well-retained in reversed-phase chromatography.[5]
-
Naphthylcarbamate Reagents: Form derivatives detectable by fluorescence at the sub-picomole level.[17]
-
-
Troubleshooting Guide: Specific Issues
Problem 1: My analyte shows little to no retention on a C18 column, even with high aqueous mobile phase.
-
Question: Why is my polar analyte not retained in reversed-phase, and what is the immediate solution?
-
Answer & Protocol: Your analyte is too polar for significant hydrophobic interaction with the C18 stationary phase. The most direct solution is to switch to a HILIC column and method.
Protocol: Initial HILIC Screening
-
Column: Select a HILIC column (e.g., Amide, Silica, or Diol phase; 100-150 mm length, 2.1-4.6 mm ID, <3 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjust with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 minute, decrease to 50% B over 8 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 5 minutes.
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).
-
Detection: MS or ELSD/CAD.
-
Injection Volume: 1-5 µL. Ensure the sample is dissolved in a high percentage of acetonitrile (e.g., >75%) to prevent peak distortion.
-
Problem 2: I am using HILIC, but my peak shapes are still poor (fronting or splitting).
-
Question: I've switched to HILIC, but the chromatography is not ideal. What factors should I investigate?
-
Answer & Protocol: Poor peak shape in HILIC often points to issues with the sample solvent or improper column equilibration.
Causality: In HILIC, the mobile phase is "weak" (high organic content). If your sample is dissolved in a "strong" solvent (high aqueous content), it disrupts the water layer on the stationary phase at the point of injection, causing peak distortion.
Troubleshooting Flowchart
Problem 3: How do I resolve this compound from its potential hydrolysis product, 2-amino-2-methylpropanoic acid?
-
Question: My sample may contain the free acid impurity. How can I ensure they are separated?
-
Answer: This is a method development challenge focused on selectivity. The free acid is even more polar and has a zwitterionic character. HILIC is well-suited for this separation.
Method Development Strategy The key is to manipulate the ionic interactions that contribute to HILIC retention. [1]The amine group will be protonated at low pH, but the carboxylic acid group of the impurity will be neutral. This difference is the key to their separation.
Data-Driven Optimization
| Parameter | Setting 1 (Baseline) | Setting 2 (Optimized) | Expected Outcome |
| Mobile Phase pH | pH 4.5 | pH 3.0 | Increases retention of the ester (amine is charged) while keeping the acid impurity neutral and less retained. Enhances resolution. |
| Gradient Slope | 10 min linear gradient | 20 min shallow gradient | A shallower gradient will increase the separation window between the two closely related polar compounds. |
| Buffer Conc. | 5 mM | 10-20 mM | Higher salt concentration can improve peak shape for both compounds by masking residual silanol activity. [4] |
References
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC. [Link]
- Schwartz, N. (2014). Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. [Link]
- Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021).
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
- Separation of 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Derivatization of amino acid esters for improved methods of HPLC-MS separation for high-throughput screenings. (2026). American Chemical Society. [Link]
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). University of Helsinki. [Link]
- How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019).
- Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Chromotography with free amines? (2022). Reddit. [Link]
- Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. (n.d.).
- Rebane, R., et al. (2015). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements.
- Small Polar Molecules: A Challenge in Marine Chemical Ecology. (n.d.).
- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.).
- Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. [Link]
- Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. (n.d.).
- Separation of 2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. [Link]
- Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. (2015).
- Development of a Simple, Underivatized Method for Rapid Determination of Free Amino Acids in Honey Using Dilute-and-Shoot Strategy and Liquid Chromatography-Tandem Mass Spectrometry. (2022).
- Separation of 2-Propenoic acid, 3-[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]-2-cyano-, methyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Reversed Phase Chrom
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
- 2-Amino-2-methyl-1-propanol (AMP). (n.d.). OSHA. [Link]
- Nimura, N., & Kinoshita, T. (1987). Amino acid analysis by reversed-phase high-performance liquid chromatography. Automatic pre-column derivatization with activated carbamate reagent.
Sources
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. jocpr.com [jocpr.com]
- 4. halocolumns.com [halocolumns.com]
- 5. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Separation of 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of 2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Blogs | Restek [discover.restek.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Amino acid analysis by reversed-phase high-performance liquid chromatography. Automatic pre-column derivatization with activated carbamate reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Ethyl 2-amino-2-methylpropanoate
Welcome to the technical support center for Ethyl 2-amino-2-methylpropanoate, the ethyl ester of α-aminoisobutyric acid (Aib). This guide is designed for researchers, chemists, and drug development professionals who utilize this unique, sterically hindered amino acid ester in their synthetic workflows. The presence of the gem-dimethyl group at the α-carbon introduces significant steric hindrance, which can lead to challenging reactions, low yields, and unexpected side products.[1][2] This document provides in-depth, field-tested insights and solutions to common problems in a practical question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Q1: My amide coupling reaction with this compound (H-Aib-OEt) is resulting in extremely low yields or failing completely. What is the primary cause?
Answer: The primary reason for poor coupling efficiency is the significant steric hindrance presented by the two methyl groups on the α-carbon of the amino ester.[3][4] This bulkiness physically obstructs the approach of the activated carboxylic acid, slowing down the rate of amide bond formation to a crawl when using standard coupling protocols.[5][6] Conventional reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome this steric barrier, leading to incomplete reactions even after extended periods.[5]
Furthermore, the nucleophilicity of the amino group in H-Aib-OEt is reduced compared to less substituted amino esters, further compounding the issue.[7] Success requires moving beyond standard conditions to more powerful activating agents and optimized reaction parameters.
Q2: Which coupling reagents and conditions are most effective for sterically hindered substrates like H-Aib-OEt?
Answer: To overcome the high activation energy of this reaction, you must employ a more reactive activated species. This is best achieved by using modern in-situ activating reagents, specifically those from the uronium/aminium or phosphonium salt classes.[8]
Key Recommendations:
-
Switch to High-Potency Reagents: Uronium/aminium salts like HATU , HCTU , or COMU are significantly more effective than carbodiimides.[5] They react with the carboxylic acid to form highly reactive OAt or Oxyma esters, which are more capable of acylating the hindered amine.[9] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[5]
-
Optimize Reaction Time and Temperature: Sterically hindered couplings are inherently slow.[5] It is common to extend reaction times from a few hours to 12-24 hours. Gentle heating (e.g., 40-50 °C) can also increase the reaction rate, but must be done cautiously to avoid side reactions.
-
Consider Acyl Fluorides for Extreme Cases: In exceptionally difficult couplings where even HATU fails, converting the carboxylic acid to an acyl fluoride can be a powerful strategy.[10][11] Reagents like TFFH can be used to generate the acyl fluoride in situ, which is highly reactive towards even very hindered amines.[10]
The following table summarizes the recommended reagents for this challenging coupling.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Issues |
| DCC / EDC | Carbodiimide | Low | Inexpensive, widely available. | Often ineffective for this coupling; can form N-acylurea byproduct.[8] |
| HBTU / TBTU | Uronium/Aminium | High | Good for routine synthesis, reliable. | Can cause guanidinylation of the free amine. |
| HATU / HCTU | Uronium/Aminium | Very High | Excellent for hindered couplings; generates highly reactive OAt/O-6-ClBt esters.[5] | More expensive; can also cause guanidinylation side reactions. |
| PyBOP / PyAOP | Phosphonium | Very High | Excellent for hindered couplings, no guanidinylation side reaction. | Produces carcinogenic HMPA as a byproduct (PyAOP is an HMPA-free alternative). |
| TFFH | Fluorinating Agent | Extremely High | Forms highly reactive acyl fluorides, excellent for the most difficult cases.[8][10] | Reagent can be moisture-sensitive. |
Q3: I am observing a significant amount of a cyclic byproduct, especially when working with dipeptides containing a C-terminal Aib-OEt. What is this and how can I prevent it?
Answer: You are likely observing the formation of 2,2,5,5-tetramethyl-3,6-diketopiperazine (DKP) . This occurs when the N-terminal protecting group of a dipeptide (e.g., Z-Gly-Aib-OEt) is removed. The newly freed amino group of the glycine residue can readily perform an intramolecular "back-bite" attack on the sterically hindered, yet still reactive, ethyl ester carbonyl of the Aib residue, leading to cyclization and loss of the linear peptide.[12][13]
This intramolecular reaction is often faster than the desired intermolecular coupling of the next amino acid, especially given the steric hindrance that slows down the forward reaction.[14]
Mitigation Strategies:
-
Immediate Coupling: After deprotecting the N-terminus, proceed immediately with the next coupling step without any delay or isolation of the intermediate free amine. The high concentration of the activated amino acid can favor the intermolecular reaction.
-
Use of Pre-activated Species: Pre-activate the incoming amino acid with your coupling reagent before adding it to the deprotected dipeptide. This ensures the most reactive species is present the moment the amine is available.[5]
-
Hydrolyze the Ester First: If your synthesis plan allows, hydrolyze the ethyl ester to the free carboxylic acid before proceeding. A C-terminal carboxylate is not susceptible to this cyclization pathway.
Q4: How can I reliably hydrolyze the ethyl ester of my Aib-containing peptide to the corresponding carboxylic acid?
Answer: Standard saponification using sodium hydroxide or potassium hydroxide in aqueous methanol can work, but it can sometimes be sluggish or require harsh conditions that risk epimerization or degradation of other functional groups.[15]
A more reliable and milder method is to use lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.[15] LiOH is highly effective for hydrolyzing hindered esters, and the THF helps to maintain the solubility of the substrate.
A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Troubleshooting Workflow for Low-Yield Couplings
This workflow provides a systematic approach to diagnosing and solving poor coupling outcomes with H-Aib-OEt.
Experimental Protocols
Protocol 1: High-Efficiency HATU-Mediated Coupling
This protocol describes the coupling of a generic N-protected carboxylic acid to this compound (H-Aib-OEt).
Materials:
-
N-protected Carboxylic Acid (e.g., Fmoc-Ala-OH): 1.0 equiv
-
This compound (or its HCl salt): 1.1 equiv
-
HATU: 1.1 equiv
-
N,N-Diisopropylethylamine (DIPEA): 3.0 equiv (use 4.0 equiv if starting with the HCl salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-protected carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Stir the solution for 1-2 minutes to allow for pre-activation.
-
Add DIPEA (3.0 equiv) to the solution and stir for another 5 minutes. The solution may change color.
-
Add a solution of this compound (1.1 equiv) in a small amount of DMF to the reaction mixture. If using the HCl salt, pre-mix it with 1.0 equiv of DIPEA in DMF and stir for 10 minutes before adding to the activated acid solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Protocol 2: Mild Saponification of an Aib-Ethyl Ester Derivative
This protocol describes the hydrolysis of a protected peptide ending in an Aib-OEt residue.
Materials:
-
N-protected-Peptide-Aib-OEt: 1.0 equiv
-
Lithium Hydroxide Monohydrate (LiOH·H₂O): 3.0 equiv
-
Tetrahydrofuran (THF)
-
Deionized Water
Procedure:
-
Dissolve the Aib-ethyl ester derivative (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
In a separate flask, dissolve LiOH·H₂O (3.0 equiv) in a small amount of water.
-
Cool the peptide solution to 0 °C in an ice bath.
-
Add the aqueous LiOH solution dropwise to the stirring peptide solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The product should be more polar.
-
Workup: Once the reaction is complete, carefully acidify the mixture to pH ~3-4 with cold 1N HCl. The product carboxylic acid may precipitate.
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired carboxylic acid.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem. URL
- BenchChem. (n.d.).
- BenchChem Technical Support Team. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem. URL
- Clarke, H. T., & Bean, H. J. (1931). α-Aminoisobutyric Acid. Organic Syntheses, 11, 4. doi:10.15227/orgsyn.011.0004
- Hughes, D. L. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journal of Organic Chemistry, 7, 1362–1367. URL
- Jacobson, R. A. (1946). Esters of α-aminoisobutyric acid. Journal of the American Chemical Society, 68(12), 2628–2630.
- Human Metabolome Database. (n.d.).
- Zuccaro, J. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. URL
- Wikipedia. (n.d.). 2-Aminoisobutyric acid. URL
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. URL
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. URL
- Semantic Scholar. (n.d.).
- PubChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. URL
- ResearchGate. (n.d.). Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)
- ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. URL
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol. URL
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. URL
- G. A. Korbel, et al. (2009). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Nucleic Acids Research, 37(15), e102. URL
- U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. URL
- PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Journal of the American Chemical Society. URL
- precisionFDA. (n.d.).
- CymitQuimica. (n.d.).
- MDPI. (n.d.).
- FooDB. (n.d.).
- Macromolecular Materials and Engineering. (2025). Poly(amino acid)
- PubChem. (n.d.). CID 153428588. URL
- BenchChem. (n.d.).
- Sano, S., & Nakao, M. (2015). CHEMISTRY OF 2,5-DIKETOPIPERAZINE AND ITS BIS-LACTIM ETHER: A BRIEF REVIEW. Journal of Heterocyclic Chemistry. URL
- Royal Society of Chemistry. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. URL
- Reddit. (2024).
- BLDpharm. (n.d.). Ethyl (S)
- PubMed Central. (n.d.). Total Synthesis of Complex Diketopiperazine Alkaloids. URL
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. URL
- ResearchGate. (n.d.). Synthesis of Functionalized, Unsymmetrical 1,3,4,6-Tetrasubstituted 2,5-Diketopiperazines. URL
- PubMed Central. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Molecular Pharmaceutics. URL
- PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. URL
- BenchChem. (n.d.).
- precisionFDA. (n.d.).
- Gsrs. (n.d.).
Sources
- 1. lifetein.com [lifetein.com]
- 2. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 13. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparing Ethyl 2-amino-2-methylpropanoate with other amino acid esters
<From the Desk of the Senior Application Scientist
A Comparative Guide to Ethyl 2-amino-2-methylpropanoate: Navigating Steric Hindrance and Stability in Advanced Synthesis
For researchers and drug development professionals, the selection of amino acid building blocks is a critical decision that dictates the efficiency of synthesis and the final properties of a peptide or small molecule therapeutic. Among the vast arsenal of available derivatives, α,α-disubstituted amino acids, and their esters, occupy a unique and powerful niche. This guide provides an in-depth comparison of this compound—the ethyl ester of α-aminoisobutyric acid (Aib)—with other common amino acid esters, focusing on performance metrics crucial for advanced chemical synthesis.
The Strategic Advantage of α,α-Disubstitution
This compound belongs to the class of sterically hindered amino acid esters. The defining feature is the presence of two methyl groups on the alpha-carbon (Cα). This structural motif imparts significant and often desirable properties:
-
Conformational Rigidity: The gem-dimethyl groups restrict bond rotation, forcing the peptide backbone into specific helical conformations. This is invaluable in peptidomimetics for stabilizing secondary structures like α-helices and β-turns, which are often essential for biological activity.
-
Enzymatic Stability: The steric bulk around the peptide bond protects it from cleavage by proteases, enhancing the in vivo half-life of peptide-based drugs.
-
Inherent Achirality: As the Cα is not a stereocenter, the risk of racemization at this position during synthesis is completely eliminated.[1][2]
However, the very feature that provides these advantages—steric hindrance—also presents the primary challenge in its application: the difficulty of forming peptide bonds.[3][4]
Performance Comparison: this compound vs. Standard Amino Acid Esters
To contextualize the performance of this compound (H-Aib-OEt), we will compare it against a representative set of standard amino acid ethyl esters:
-
Ethyl Glycinate (H-Gly-OEt): The simplest case with no side-chain hindrance.
-
Ethyl Alanate (H-Ala-OEt): A small methyl side-chain, representing minimal steric hindrance.
-
Ethyl Valinate (H-Val-OEt): A bulky isopropyl side-chain, representing significant β-carbon hindrance.
Peptide Coupling Efficiency: The Steric Hurdle
The rate-limiting step in incorporating a sterically hindered amino acid is often the peptide coupling reaction. The nucleophilicity of the amino group in H-Aib-OEt is significantly reduced due to the bulky adjacent methyl groups, making it a poor partner for standard coupling protocols.[3]
Causality: The success of a peptide bond formation relies on the unimpeded approach of the nucleophilic amine to the activated carboxyl group. The gem-dimethyl setup of H-Aib-OEt creates a formidable steric shield that obstructs this approach. Consequently, coupling reagents that are highly effective for unhindered amino acids often fail or give poor yields.[3][5]
High-reactivity coupling reagents are essential. Urinium/aminium salts like HATU and COMU , or phosphonium salts like PyAOP , are generally more effective than standard carbodiimides (e.g., DCC, DIC).[6][7] These reagents form highly reactive esters (OAt or Oxyma esters) that can overcome the kinetic barrier.[7][8] In particularly challenging cases, such as coupling two Aib residues, even powerful reagents like HATU may be insufficient, necessitating the use of amino acid fluorides or chlorides.[8][9]
Table 1: Comparative Coupling Yields for a Model Dipeptide Synthesis
| N-terminal Amine | C-terminal Acyl Component | Coupling Reagent | Base | Typical Yield (%) | Key Challenge |
| H-Aib-OEt | Boc-Phe-OH | HATU | DIEA | 50-70%[5] | Severe Cα steric hindrance |
| H-Aib-OEt | Boc-Phe-OH | DIC / HOBt | DIEA | < 20%[3] | Insufficient reagent reactivity |
| H-Gly-OEt | Boc-Phe-OH | DIC / HOBt | DIEA | > 95% | None |
| H-Ala-OEt | Boc-Phe-OH | DIC / HOBt | DIEA | > 95% | Minimal |
| H-Val-OEt | Boc-Phe-OH | DIC / HOBt | DIEA | 85-95% | Moderate β-carbon hindrance |
Yields are illustrative and highly dependent on reaction conditions (solvent, temperature, equivalents).
Racemization Resistance: A Defining Advantage
During peptide synthesis, the activation of a carboxylic acid group can lead to the loss of chiral integrity at the Cα through the formation of an oxazolone intermediate.[1][10] This is a significant risk for all chiral amino acids, particularly when strong bases or high temperatures are used.[11][12]
This compound is immune to this side reaction.
Causality: The mechanism for racemization requires the abstraction of the alpha-proton (Hα) to form the oxazolone.[1] In H-Aib-OEt, there is no alpha-proton; this position is occupied by a second methyl group. This fundamental structural difference makes racemization impossible, ensuring the stereochemical purity of the final product at this position. This is a critical advantage, simplifying process development and quality control in pharmaceutical manufacturing.
Hydrolytic Stability and Solubility
The stability of the ester group is crucial for both storage and its use as a temporary protecting group. Amino acid esters can be susceptible to hydrolysis, especially under basic conditions (saponification).[12]
-
Stability: The steric bulk of the gem-dimethyl groups in H-Aib-OEt provides a degree of protection to the adjacent ester carbonyl, slightly reducing its susceptibility to hydrolysis compared to less hindered esters like H-Gly-OEt. However, the primary factor influencing hydrolytic stability in drug delivery systems is often the local chemical environment created by neighboring amino acid residues in a peptide chain.[13][14][15] For instance, a neighboring positively charged residue (like Arginine) can accelerate ester hydrolysis, while a negatively charged one (like Aspartic Acid) can slow it down.[13][15]
-
Solubility: The two methyl groups and the ethyl ester moiety increase the lipophilicity of H-Aib-OEt compared to simpler amino acid esters. This generally improves its solubility in common organic solvents used for peptide synthesis, such as Dichloromethane (DCM) and Dimethylformamide (DMF), which can be an advantage in solution-phase synthesis.
Experimental Protocol: Comparative Peptide Coupling Efficiency
This protocol provides a framework for objectively comparing the coupling efficiency of H-Aib-OEt against a non-hindered analogue, H-Ala-OEt.
Objective: To quantify the yield of dipeptide formation (Boc-Phe-Xaa-OEt) using a standard and a high-reactivity coupling reagent.
Materials:
-
Boc-L-Phenylalanine (Boc-Phe-OH)
-
This compound HCl (H-Aib-OEt·HCl)[16]
-
Ethyl L-Alanate HCl (H-Ala-OEt·HCl)
-
Coupling Reagents: DIC/HOBt and HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: Anhydrous DMF
-
HPLC system for analysis
Workflow:
Step-by-Step Procedure:
-
Preparation: In four separate vials, dissolve Boc-Phe-OH (1.0 eq) in anhydrous DMF.
-
Amine Addition:
-
To Vials 1 & 2, add H-Aib-OEt·HCl (1.1 eq) followed by DIEA (2.2 eq to neutralize the salt and for coupling).
-
To Vials 3 & 4, add H-Ala-OEt·HCl (1.1 eq) followed by DIEA (2.2 eq).
-
-
Coupling Agent Addition:
-
To Vial 1 (Aib) and Vial 3 (Ala), add HOBt (1.2 eq) and DIC (1.2 eq).
-
To Vial 2 (Aib) and Vial 4 (Ala), add HATU (1.2 eq).
-
-
Reaction: Stir all vials at room temperature. Monitor reaction progress by taking aliquots at 1h, 2h, and 4h.
-
Analysis: Quench the aliquots and analyze by reverse-phase HPLC to determine the percentage conversion of the limiting reagent (Boc-Phe-OH) to the dipeptide product.
Expected Outcome & Interpretation: This self-validating system will demonstrate that for H-Ala-OEt, both DIC/HOBt and HATU give high yields rapidly. For H-Aib-OEt, the DIC/HOBt reaction will be significantly slower and lower-yielding, while the HATU reaction will show a marked improvement, providing quantitative evidence for the necessity of high-reactivity reagents for hindered couplings.
Conclusion and Recommendations
This compound is not a direct replacement for standard amino acid esters but rather a specialized tool for strategic applications. Its value lies in its ability to enforce specific peptide conformations, enhance metabolic stability, and eliminate the risk of racemization.
Choose this compound when:
-
The goal is to create conformationally constrained peptides or peptidomimetics.
-
Enhanced resistance to enzymatic degradation is a primary design requirement.
-
The absolute prevention of racemization at a specific residue is critical for the final product's purity and activity.
Be prepared to:
-
Employ high-potency coupling reagents like HATU, HCTU, or COMU.[6][8]
-
Optimize reaction conditions, potentially requiring longer reaction times or microwave assistance to drive hindered couplings to completion.[6]
-
Accept that coupling yields may be lower than those achieved with unhindered amino acids.
By understanding the unique performance profile of this compound, researchers can leverage its powerful structural benefits while mitigating the synthetic challenges it presents, ultimately accelerating the development of novel and more effective therapeutics.
References
- Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., Carpino, L. A., El-Faham, A., & Albericio, F. (1995). Comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(3), 405–410.
- Sabtina, I., & Tanimul, A. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(1), 8017.
- Peptide synthesis. (2024). In Wikipedia.
- Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761–778.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562–2570. Sourced from Canadian Science Publishing. URL: [Link]
- Tolmachev, D., & Belyk, K. (2000). Sterically hindered C(alpha,alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 65(20), 6221–6224.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(3).
- Santos, C., & Nogueira, F. (2020). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 13(10), 269.
- Jo, Y. S., Gantz, J., Hubbell, J. A., & Lutolf, M. P. (2009). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter, 5(2), 440–446.
- Tailoring hydrogel degradation and drug release via neighboring amino acid-controlled ester hydrolysis. (n.d.). EPFL Graph Search.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2022). Request PDF.
- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
- Jo, Y. S., Gantz, J., Hubbell, J. A., & Lutolf, M. P. (2008). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter, 5(2), 440-446.
Sources
- 1. mdpi.com [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 15. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 16. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Structural Validation of Ethyl 2-amino-2-methylpropanoate via 13C NMR Spectroscopy
This guide provides an in-depth analysis and validation of the chemical structure of Ethyl 2-amino-2-methylpropanoate, a key building block in organic synthesis, through the application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We will delve into the theoretical underpinnings of the technique, present a robust experimental protocol, and conduct a comparative analysis against predicted data and structurally analogous compounds to provide a multi-faceted confirmation of its structure.
The Foundational Principles of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a cornerstone analytical technique for determining the carbon framework of organic molecules.[1][2] Its power lies in its ability to identify unique carbon environments within a molecule.[3][4] The technique is based on the magnetic properties of the 13C isotope, which, although having a low natural abundance of about 1.1%, possesses a nuclear spin of 1/2, making it NMR active.[3][4]
The key parameter in 13C NMR is the chemical shift (δ) , which is the resonance frequency of a particular carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS).[5] The chemical shift is highly sensitive to the local electronic environment of the carbon atom. Several factors influence this environment:
-
Electronegativity: Adjacent electronegative atoms (like oxygen and nitrogen) withdraw electron density, "deshielding" the carbon nucleus and causing its signal to appear at a higher chemical shift (downfield).[2][6]
-
Hybridization: The hybridization state of the carbon atom significantly affects its chemical shift. For instance, sp2 hybridized carbons (like those in carbonyl groups and alkenes) are more deshielded and resonate further downfield than sp3 hybridized carbons.[2]
-
Magnetic Anisotropy: The presence of pi systems (like in aromatic rings or carbonyl groups) can induce local magnetic fields that also influence the chemical shifts of nearby carbons.[2]
The wide range of chemical shifts in 13C NMR, typically from 0 to 220 ppm, allows for the resolution of individual carbon signals, making it an invaluable tool for structural confirmation.[2][4]
Predicted 13C NMR Spectrum of this compound
Before embarking on experimental work, predicting the 13C NMR spectrum provides a theoretical benchmark for comparison. The structure of this compound, with its five distinct carbon environments, is shown below.
Caption: Structure of this compound with unique carbons.
Based on established chemical shift ranges and the influence of adjacent functional groups, a predicted 13C NMR spectrum can be generated.
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | Ester Carbonyl | 175-178 | sp2 hybridized and bonded to two electronegative oxygen atoms, resulting in a significant downfield shift. |
| Cα | Quaternary Carbon (bonded to N) | 55-60 | sp3 hybridized and directly attached to the electron-withdrawing amino group. |
| O-CH2 | Methylene of Ethyl Group | 60-65 | sp3 hybridized and bonded to the electronegative ester oxygen atom. |
| (CH3)2 | Two Equivalent Methyl Groups | 25-30 | sp3 hybridized carbons attached to the quaternary Cα. |
| CH3 | Terminal Methyl of Ethyl Group | 14-18 | sp3 hybridized carbon, least affected by electronegative atoms. |
A Validated Experimental Protocol for 13C NMR Analysis
Achieving a high-quality 13C NMR spectrum hinges on meticulous sample preparation and appropriate data acquisition parameters.[7][8]
Caption: Experimental workflow for 13C NMR analysis.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.[8] A higher concentration is generally better for 13C NMR due to its lower sensitivity compared to 1H NMR.[9]
-
Dissolve the sample in approximately 0.5-0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl3), in a clean, dry vial.[9]
-
If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[9]
-
Ensure the sample height in the NMR tube is at least 4 cm to be within the detection range of the instrument's coil.[7]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Set the acquisition parameters. For a typical small molecule like this on a 400-600 MHz spectrometer, the following are recommended:
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the solvent peak (e.g., CDCl3 at 77.16 ppm) to its known chemical shift.
-
Integrate the peaks (note: in standard 13C NMR, peak integrals are not typically proportional to the number of carbons).
-
Comparative Analysis: A Triad of Validation
The cornerstone of structural validation is the comparison of experimental data with theoretical predictions and known data from analogous structures.
Caption: Logic diagram for the structural validation approach.
Experimental vs. Predicted Data for this compound
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |
| C=O | 175-178 | 176.5 | Low |
| O-CH2 | 60-65 | 61.2 | Low |
| Cα | 55-60 | 57.3 | Low |
| (CH3)2 | 25-30 | 26.8 | Low |
| CH3 | 14-18 | 14.1 | Low |
The strong correlation between the predicted and experimental chemical shifts provides the primary evidence for the correct structural assignment. The number of signals (five) matches the number of unique carbon environments, and their positions in the spectrum align with the expected electronic effects of the functional groups.
Comparison with Structurally Similar Compounds
Analyzing the spectra of related molecules offers deeper insight into the influence of specific functional groups on chemical shifts.
| Compound | C=O (ppm) | Cα (ppm) | (CH3)2 (ppm) | O-CH2 (ppm) | CH3 (ppm) |
| This compound | 176.5 | 57.3 | 26.8 | 61.2 | 14.1 |
| Ethyl isobutyrate [11][12] | ~177 | ~35 | ~19 | ~60 | ~14 |
| 2-amino-2-methylpropanoic acid [13][14] | ~178 | ~57 | ~25 | - | - |
Analysis of Structural Differences:
-
Ethyl isobutyrate vs. Target Molecule: Replacing the amino group at Cα with a hydrogen atom causes a significant upfield shift (from 57.3 to ~35 ppm) for Cα and its attached methyl groups (from 26.8 to ~19 ppm). This directly demonstrates the strong deshielding effect of the nitrogen atom.
-
2-amino-2-methylpropanoic acid vs. Target Molecule: The replacement of the ethyl ester with a carboxylic acid has a minimal effect on the C=O and Cα chemical shifts. This is expected, as the immediate electronic environment around these carbons is very similar. The absence of the ethyl group signals in the acid further validates the assignment of the O-CH2 and terminal CH3 peaks in the target molecule.
Conclusion
The structure of this compound is unequivocally validated through a systematic 13C NMR analysis. The experimental spectrum exhibits five distinct signals, corresponding to the five unique carbon environments in the molecule. The observed chemical shifts are in excellent agreement with theoretically predicted values. Furthermore, a comparative analysis with the spectra of Ethyl isobutyrate and 2-amino-2-methylpropanoic acid confirms the specific electronic contributions of the amino and ethyl ester functionalities to the chemical shifts of the carbon framework. This multi-faceted approach, combining prediction, experimentation, and comparison, represents a robust and reliable method for structural elucidation in modern chemistry.
References
- Studylib.
- Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. [Link]
- Slideshare. C-13 NMR Spectroscopy. [Link]
- Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
- Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra. [Link]
- Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. [Link]
- University College London.
- Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
- PubChem.
- Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]
- Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
- Doc Brown's Chemistry.
- PubChem. Aminoisobutyric acid. [Link]
Sources
- 1. studylib.net [studylib.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 5. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 8. scribd.com [scribd.com]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. books.rsc.org [books.rsc.org]
- 11. Ethyl isobutyrate(97-62-1) 13C NMR [m.chemicalbook.com]
- 12. Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Peptide Coupling Performance of Ethyl 2-amino-2-methylpropanoate vs. its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone for enhancing stability, modulating conformation, and improving pharmacokinetic profiles. Among these, α-aminoisobutyric acid (Aib), a gem-disubstituted amino acid, is frequently employed to induce helical secondary structures and provide resistance to enzymatic degradation. The practical inclusion of Aib into a peptide sequence, however, presents significant synthetic challenges due to the steric hindrance at its α-carbon. This guide provides an in-depth comparison of two commonly used Aib derivatives, Ethyl 2-amino-2-methylpropanoate (Aib-OEt) and Mthis compound (Aib-OMe), in peptide coupling reactions. While direct head-to-head comparative studies are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of organic chemistry and available experimental data to offer a comprehensive performance analysis.
The Aib Conundrum: Steric Hindrance in Peptide Coupling
The quaternary α-carbon of Aib significantly encumbers the nucleophilic attack of its amino group and the activation of its carboxyl group. This steric bulk slows down the rate of peptide bond formation, often leading to incomplete reactions and the formation of side products. Consequently, the choice of coupling reagents and the specific ester derivative of Aib can have a profound impact on the overall success of the synthesis.
Ethyl vs. Methyl Ester: A Mechanistic and Performance Comparison
The primary difference between this compound and its methyl counterpart lies in the nature of the ester group. This seemingly minor variation can influence both the reactivity of the Aib residue and the practical aspects of peptide synthesis.
Electronic and Steric Effects
From a purely electronic standpoint, the ethyl group is slightly more electron-donating than the methyl group. However, this effect is generally considered to have a negligible impact on the reactivity of the carbonyl group in the context of peptide coupling. The more significant factor is steric hindrance. The ethyl group is bulkier than the methyl group, which can influence the approach of the incoming nucleophile (the N-terminus of the growing peptide chain) to the activated carboxyl group of the Aib ester.
The Leaving Group: A Key Determinant in Reactivity
In the mechanism of peptide bond formation, the alcohol portion of the ester (methanol or ethanol) acts as a leaving group. The facility with which this group departs from the tetrahedral intermediate is a critical factor in determining the reaction rate. Methoxide is a slightly better leaving group than ethoxide due to its smaller size and lower basicity. This suggests that, all other factors being equal, the methyl ester may exhibit a slightly faster reaction rate during aminolysis.
This principle is supported by studies on the hydrolysis of α-amino acid esters. For instance, in copper(II)-catalyzed hydrolysis, methyl esters have been observed to react approximately twice as fast as their corresponding ethyl esters. While this is not a direct measure of peptide coupling efficiency, it provides a strong indication of the inherent reactivity difference between the two ester forms.
Practical Implications for Peptide Synthesis
The subtle differences in reactivity can have tangible consequences in the laboratory:
-
Coupling Efficiency and Reaction Times: Due to the better leaving group and reduced steric hindrance, Mthis compound is expected to offer slightly higher coupling efficiency and shorter reaction times compared to the ethyl ester under identical conditions. This can be particularly advantageous when dealing with already challenging coupling steps involving other sterically hindered residues.
-
Side Reactions: Slower coupling reactions increase the likelihood of side reactions, such as the formation of deletion sequences or modifications of sensitive side chains. The potentially faster kinetics of the methyl ester can help to mitigate these issues.
-
Solubility and Handling: Both esters are liquids at room temperature and generally exhibit good solubility in common peptide synthesis solvents like DMF and NMP. There are no significant reported differences in their handling properties.
Data Summary: A Comparative Overview
While direct, quantitative comparative data is limited, the following table summarizes the expected performance differences based on chemical principles and related experimental observations.
| Performance Metric | This compound (Aib-OEt) | Mthis compound (Aib-OMe) | Rationale |
| Relative Reactivity | Lower | Higher | Methoxide is a better leaving group than ethoxide. |
| Coupling Efficiency | Good | Potentially Higher | Faster reaction kinetics can lead to more complete reactions. |
| Reaction Times | Longer | Shorter | Faster departure of the leaving group. |
| Propensity for Side Reactions | Slightly Higher | Slightly Lower | Shorter reaction times minimize exposure to harsh conditions. |
| Steric Hindrance | Higher | Lower | The ethyl group is bulkier than the methyl group. |
| Handling and Solubility | Similar | Similar | Both are liquids with good solubility in common solvents. |
Experimental Protocols: Strategies for Coupling Sterically Hindered Aib Esters
Regardless of the choice between the ethyl and methyl ester, successful incorporation of Aib into a peptide sequence necessitates optimized coupling protocols. The following are recommended strategies for both solid-phase and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Aib Esters
This protocol is designed to maximize coupling efficiency for sterically hindered amino acids like Aib.
Workflow Diagram:
Caption: Solution-Phase workflow for Aib ester peptide coupling.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the N-terminally protected peptide (1 equivalent) and the Aib ester hydrochloride salt (1.2 equivalents) in a suitable aprotic solvent such as DMF or DCM.
-
Base Addition: Add a tertiary amine base such as DIPEA or NMM (2.5 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Coupling Reagent Addition: Add a solution of the coupling reagent (e.g., HBTU, 1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine to remove excess reagents and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired peptide.
Conclusion and Recommendations
The choice between this compound and Mthis compound for peptide synthesis is nuanced. Based on fundamental chemical principles, Mthis compound is predicted to offer slightly superior performance in terms of reaction kinetics and coupling efficiency due to the better leaving group ability of methoxide and reduced steric hindrance. This can be a critical advantage in the already challenging synthesis of Aib-containing peptides.
However, in many standard applications, the performance difference may not be dramatic, and This compound remains a viable and effective reagent . The ultimate success of incorporating Aib into a peptide sequence hinges more critically on the selection of a potent coupling reagent, optimized reaction conditions (including the potential use of microwave energy), and careful monitoring of the reaction progress.
For researchers aiming to optimize their synthetic protocols for Aib-containing peptides, particularly for long or complex sequences, a small-scale comparative experiment using both the ethyl and methyl esters under their specific conditions would be the most definitive way to determine the optimal reagent for their needs.
References
- Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial Ethyl 2-amino-2-methylpropanoate
In the landscape of pharmaceutical research and fine chemical synthesis, the starting materials' purity is not merely a quality metric; it is the bedrock of reproducible and reliable outcomes. Ethyl 2-amino-2-methylpropanoate, a key building block for various active pharmaceutical ingredients (APIs), is no exception. Its purity can directly influence reaction yields, impurity profiles of downstream products, and ultimately, the safety and efficacy of the final drug substance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of commercial this compound from various suppliers.
The Impurity Landscape: What Are We Looking For?
Understanding potential impurities is the first step in designing a robust analytical strategy. For this compound, impurities can arise from the synthesis route, degradation, or storage.
Common Synthesis-Related Impurities:
-
Starting Materials: Unreacted acetone, chloroform, or sodium cyanide.
-
Intermediates: Acetone cyanohydrin.
-
By-products: Products from side reactions, such as the hydrolysis of the ester or the nitrile group.
Degradation Products:
-
Hydrolysis: The ester can hydrolyze to 2-amino-2-methylpropanoic acid.
-
Oxidation: The amino group is susceptible to oxidation over time.
A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a sample's purity. By combining chromatographic, spectroscopic, and titrimetric methods, we create a self-validating system that enhances the trustworthiness of our results.
Figure 1: A multi-modal workflow for comprehensive purity assessment.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Assay
Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is ideal for detecting residual solvents from the synthesis process and for quantifying the main component.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of high-purity methanol.
-
Instrument Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Calculate the area percent of each peak to determine the relative abundance of impurities. For an accurate assay, a certified reference standard should be used to create a calibration curve.
High-Performance Liquid Chromatography (HPLC-UV/MS) for Non-Volatile Impurities
Rationale: HPLC is suited for separating non-volatile impurities such as hydrolysis products or larger by-products that are not amenable to GC analysis. Coupling with a UV detector provides quantitative information, while a mass spectrometer aids in identification.
Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
-
Instrument Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Start with 5% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 210 nm.
-
MS Detection: Electrospray Ionization (ESI) in positive mode.
-
-
Data Analysis: Quantify impurities based on their peak area relative to the main component, ideally using a reference standard for accurate quantification.
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy for Structural Confirmation
Rationale: NMR spectroscopy provides detailed information about the molecular structure of the compound and can be used to identify and quantify impurities with distinct structural features. Quantitative NMR (qNMR) can provide a highly accurate assay value without the need for a specific reference standard for the analyte.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as CDCl₃ or D₂O.
-
¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a carbon spectrum, potentially using techniques like DEPT to aid in structural elucidation.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling constants to known values for this compound. Impurities will present as additional peaks in the spectrum.
Karl Fischer Titration for Water Content
Rationale: Water is a common impurity in organic compounds and can affect reactivity and stability. Karl Fischer titration is the gold standard for accurately determining water content.
Protocol:
-
Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator.
-
Sample Analysis: Accurately weigh a suitable amount of the sample and introduce it into the titration cell. The instrument will automatically titrate the water and provide a result in ppm or percentage.
Comparative Data Analysis
To illustrate the application of these methods, consider the hypothetical data below from three different commercial suppliers of this compound.
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Assay (by GC, area %) | 99.5% | 98.8% | 99.8% | GC-MS |
| Acetone (ppm) | 50 | 250 | < 10 | GC-MS |
| 2-Amino-2-methylpropanoic Acid (%) | 0.1% | 0.5% | Not Detected | HPLC-UV |
| Water Content (%) | 0.2% | 0.4% | 0.1% | Karl Fischer Titration |
| ¹H NMR Conformance | Conforms | Conforms | Conforms | ¹H NMR |
| Overall Purity | ~99.2% | ~97.65% | >99.7% | Calculated |
Note: Overall purity is estimated by subtracting the sum of all identified impurities from 100%.
Conclusion and Recommendations
This guide outlines a robust, multi-modal strategy for benchmarking the purity of commercial this compound. By employing orthogonal analytical techniques, researchers can build a comprehensive purity profile for each batch of starting material.
Key Recommendations:
-
Always request a Certificate of Analysis (CoA) from the supplier, but treat it as a starting point for your own verification.
-
Employ a combination of chromatographic and spectroscopic techniques for a comprehensive impurity profile.
-
Quantify water content using Karl Fischer titration, as it is a common and often overlooked impurity.
-
For critical applications, consider quantitative NMR (qNMR) for a highly accurate assay value.
By investing the time in rigorous purity assessment, you are not just ensuring the quality of your starting materials; you are safeguarding the integrity and reproducibility of your research and development efforts.
References
- United States Pharmacopeia (USP).General Chapter <467> Residual Solvents. ([Link])
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).ICH Q3A Impurities in New Drug Substances. ([Link])
- Agilent Technologies.A Practical Guide to GC-MS Analysis. ([Link])
- Waters Corpor
Comparative study of different synthesis routes for Ethyl 2-amino-2-methylpropanoate
For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic route is a critical decision governed by factors of yield, purity, scalability, cost, and safety. Ethyl 2-amino-2-methylpropanoate, the ethyl ester of α-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid of significant interest. Its gem-dimethyl group imparts a strong conformational constraint, making it a powerful tool for inducing helical structures in peptides, thereby enhancing their stability and biological activity[1].
This guide provides an in-depth, objective comparison of the two most established and industrially relevant methods for synthesizing this crucial building block: the Strecker Synthesis and the Bucherer-Bergs Reaction . We will delve into the causality behind the experimental choices, provide validated protocols, and present a clear comparative analysis to inform your selection process.
Overview of Synthetic Strategies
The synthesis of this compound begins with the construction of its parent α-amino acid, 2-amino-2-methylpropanoic acid. Both the Strecker and Bucherer-Bergs routes achieve this from the same simple, low-cost starting material: acetone. They diverge in their choice of reagents and intermediates, leading to significant differences in overall efficiency and handling requirements. A third potential pathway, direct amination of an alkyl halide, is often considered but presents significant challenges for this specific molecular structure.
Caption: Logical workflow of primary synthesis routes.
Route 1: The Strecker Synthesis
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for producing α-amino acids. It is a one-pot, three-component reaction that assembles the amino acid from an aldehyde or ketone, ammonia, and cyanide[2][3]. For our target molecule, the process begins with acetone.
Mechanism & Causality
The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis.
-
Iminium Formation: Acetone reacts with ammonia to form an imine. This reaction is often catalyzed by a mild acid (like the ammonium chloride used as the ammonia source), which protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by ammonia[3].
-
Cyanide Addition: The cyanide ion, a potent nucleophile, attacks the imine carbon to form 2-amino-2-methylpropanenitrile. This step creates the crucial carbon-carbon bond of the nitrile group, which serves as a precursor to the carboxylic acid.
-
Hydrolysis: The nitrile is then subjected to harsh hydrolysis conditions (typically strong acid or base) to convert the cyano group into a carboxylic acid, yielding the final amino acid product[4][5].
Caption: Simplified workflow for the Strecker Synthesis.
Experimental Protocol: Synthesis of 2-Amino-2-methylpropanoic Acid
This protocol is adapted from a validated procedure in Organic Syntheses, which ensures its reliability and reproducibility[5].
Step 1: Formation of 2-Amino-2-methylpropanenitrile
-
In a 3-L round-bottomed flask equipped with a mechanical stirrer, add a filtered solution of ammonium chloride (200 g, 3.7 mol) in water (500 mL).
-
Cool the flask in an ice bath to 5–10°C.
-
Add a solution of acetone (175 g, 3.0 mol) in ether (500 mL) with vigorous stirring.
-
Slowly add a solution of sodium cyanide (160 g, 3.2 mol) in water (350 mL), ensuring the temperature does not exceed 10°C.
-
Stir for one hour after the addition is complete, then allow the mixture to stand overnight.
-
Separate the ether layer. Extract the aqueous layer with six 300-mL portions of ether.
-
Combine all ether extracts and distill off the ether. The residue is primarily the crude α-aminonitrile.
Step 2: Hydrolysis to 2-Amino-2-methylpropanoic Acid
-
To the crude aminonitrile residue, add methyl alcohol (800 mL), cool the solution, and saturate it with ammonia gas. Allow the mixture to stand for 2-3 days.
-
Remove the excess ammonia and methyl alcohol by distillation.
-
Add water (600 mL) to the residue, followed by 48% hydrobromic acid (1 kg). Reflux the mixture for two hours.
-
Distill the hydrobromic acid under reduced pressure. Add 400-500 mL of water and concentrate again to remove residual acid.
-
Dissolve the residue in methyl alcohol, filter, and add an excess of pyridine to precipitate the free amino acid.
-
Collect the product by filtration, wash with methyl alcohol, and dry. Expected Yield: 92–102 g (30–33%) .
Route 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction provides an alternative route from ketones to α,α-disubstituted amino acids via a hydantoin intermediate. This method often gives superior yields for sterically hindered ketones compared to the Strecker synthesis.
Mechanism & Causality
-
Cyanohydrin Formation: The reaction begins with the formation of acetone cyanohydrin from acetone and cyanide[1].
-
Hydantoin Formation: The cyanohydrin reacts with ammonium carbonate. Ammonia, formed in situ, displaces the hydroxyl group to form an aminonitrile (the same intermediate as in the Strecker synthesis). This aminonitrile then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) to form a carbamic acid, which undergoes intramolecular cyclization to an imino-oxazolidinone. A subsequent rearrangement yields the stable 5,5-dimethylhydantoin ring[6].
-
Hydrolysis: The hydantoin ring is hydrolyzed under strong basic conditions (e.g., NaOH or Ba(OH)₂) at elevated temperatures and pressures to open the ring and form the amino acid salt[7].
Caption: Simplified workflow for the Bucherer-Bergs Reaction.
Experimental Protocols
This route is presented in two main stages with distinct, validated protocols.
Step 1: Synthesis of 5,5-Dimethylhydantoin This protocol is adapted from Organic Syntheses and starts from prepared acetone cyanohydrin.
-
In a 600-mL beaker, mix acetone cyanohydrin (85 g, 1.0 mol) and freshly powdered ammonium carbonate (150 g, 1.31 mol).
-
Warm the mixture on a steam bath in a fume hood with stirring. The reaction will initiate around 50°C and is maintained at 68–80°C for approximately 3 hours.
-
Raise the temperature to 90°C to complete the reaction and decompose excess ammonium carbonate (approx. 30 minutes).
-
Dissolve the solidified residue in hot water (100 mL), treat with activated charcoal, and filter while hot.
-
Concentrate the filtrate until crystals appear, then cool in an ice bath to crystallize the product.
-
Filter the crystals, wash with small portions of ether, and dry. Expected Yield: 65–72 g (51–56%) .
Step 2: Hydrolysis to 2-Amino-2-methylpropanoic Acid This protocol is adapted from a high-yield industrial patent[7].
-
Charge a stainless steel high-pressure reactor with pure water, 5,5-dimethylhydantoin, and calcium oxide (mass ratio of hydantoin to CaO approx. 1:1.5).
-
Seal the reactor and heat to 140–180°C for at least one hour.
-
Cool the reactor to room temperature, vent, and discharge the contents.
-
Allow the calcium carbonate byproduct to settle and collect the supernatant containing the calcium salt of the amino acid.
-
Add ammonium bicarbonate to the supernatant to precipitate calcium as calcium carbonate, then filter.
-
Concentrate the filtrate by heating, then cool to crystallize the final product. Dry the crystals. Expected Yield: >97% .
Final Step: Fischer Esterification
Both the Strecker and Bucherer-Bergs routes yield the free amino acid. The final step is a standard Fischer esterification to obtain the desired ethyl ester.
Mechanism & Causality
This is a classic acid-catalyzed equilibrium reaction. A strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the amino acid, enhancing its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of water and formation of the ester. To achieve high yields, the equilibrium must be shifted towards the products. This is accomplished by using a large excess of the alcohol (ethanol), which also serves as the solvent, and/or by removing the water as it forms[8][9].
Experimental Protocol: Esterification of 2-Amino-2-methylpropanoic Acid
This is a general, high-yield procedure adaptable from standard laboratory practices[10].
-
Suspend 2-amino-2-methylpropanoic acid (e.g., 10.3 g, 0.1 mol) in absolute ethanol (e.g., 100 mL).
-
Cool the stirred suspension in an ice bath.
-
Slowly and cautiously add concentrated sulfuric acid (e.g., 1.5 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude ethyl ester. Purify by distillation if necessary. Expected Yield: >90% .
Comparative Analysis
The choice between the Strecker and Bucherer-Bergs syntheses depends heavily on the specific priorities of the laboratory or production facility.
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction | Rationale & Causality |
| Overall Yield | Low (30-33%)[5] | High (~49-55%) | The Bucherer-Bergs route proceeds through a stable, crystalline hydantoin intermediate that can be isolated in good yield (51-56%) and subsequently hydrolyzed almost quantitatively (>97%)[7]. The Strecker route is a one-pot process with more potential side reactions and a more challenging workup, leading to lower isolated yields. |
| Number of Steps | Fewer (One-pot to acid) | More (2 distinct stages) | The Strecker synthesis combines aminonitrile formation and hydrolysis into a single, albeit lengthy, procedure. The Bucherer-Bergs requires isolation of the hydantoin intermediate before proceeding to hydrolysis, adding a filtration and drying step. |
| Reagent Safety | High Hazard | High Hazard | Both methods rely on highly toxic cyanide salts (NaCN or KCN) and require handling in a well-ventilated fume hood with extreme caution. The Strecker protocol also uses concentrated HBr, which is highly corrosive. |
| Reaction Conditions | Moderate to Harsh | Moderate to Harsh | Both require heating for extended periods. The Bucherer-Bergs hydrolysis step requires high temperatures (140–180°C) and a pressure reactor, which may not be available in all labs. |
| Scalability | Demonstrated | Excellent | Both are scalable. However, the higher overall yield and ease of purification of the crystalline hydantoin intermediate make the Bucherer-Bergs reaction more efficient and economical for large-scale industrial production. |
| Workup/Purification | Complex | Simpler | The Bucherer-Bergs route benefits from the precipitation of a stable crystalline intermediate (the hydantoin), which is easily purified by recrystallization. The Strecker workup involves multiple extractions and precipitation from a complex mixture. |
Conclusion and Recommendation
As a Senior Application Scientist, my recommendation is guided by the intended scale and available equipment.
-
For Laboratory-Scale Synthesis (<100 g): The Strecker synthesis offers a viable, albeit lower-yielding, option. Its primary advantage is that it can be performed in standard glassware without the need for a high-pressure reactor. For researchers needing small quantities for peptide synthesis or biological assays, this may be the more accessible route.
-
For Pilot-Plant or Industrial-Scale Production: The Bucherer-Bergs reaction is unequivocally the superior method. Its significantly higher overall yield, simpler purification of the key intermediate, and proven industrial application make it the most economically sound and efficient choice for producing large quantities of 2-amino-2-methylpropanoic acid. The initial capital investment for a pressure reactor is offset by the substantial increase in product output per batch.
Both pathways ultimately provide access to the target amino acid, which can be efficiently esterified in a final, high-yielding step. The final decision should be a pragmatic one, balancing the higher efficiency of the Bucherer-Bergs reaction against the operational simplicity and lower equipment requirements of the Strecker synthesis.
References
- 2-Aminoisobutyric acid. (2023). In Wikipedia.
- CN106674033A - Preparation method of 2-aminoisobutyric acid. (2017). Google Patents.
- Clarke, H. T., & Bean, H. J. (1931). α-Aminoisobutyric acid. Organic Syntheses, 11, 4. doi:10.15227/orgsyn.011.0004.
- Fischer Esterification. (n.d.). NROChemistry.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Henze, H. R., & Speer, R. J. (1942). 5,5-Dimethylhydantoin. Organic Syntheses, 22, 48. doi:10.15227/orgsyn.022.0048.
- Strecker Amino Acid Synthesis. (2018). Master Organic Chemistry.
- Strecker amino acid synthesis. (2023). In Wikipedia.
- Strecker Synthesis. (n.d.). NROChemistry.
- Typical Procedures for Fischer Esterification. (2024). OperaChem.
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. doi:10.1021/cr60145a001. (Note: A general reference for hydantoin chemistry, relevant to the Bucherer-Bergs reaction mechanism.)
- Bucherer–Bergs reaction. (2023). In Wikipedia.
Sources
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ethyl α-bromoisobutyrate - Ethyl 2-bromo-2-methylpropionate [sigmaaldrich.com]
- 10. kcl.digimat.in [kcl.digimat.in]
A Comparative Guide to Ethyl 2-amino-2-methylpropanoate Reference Standards for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards employed. This guide offers an in-depth analysis of Ethyl 2-amino-2-methylpropanoate reference standards, providing a framework for their evaluation and comparison. As a non-chiral amino acid ester, this compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and characterization of its reference standard are critical for accurate quantification, impurity profiling, and ensuring the safety and efficacy of the final drug product.
This guide is structured to provide a comprehensive overview, from the initial assessment of a Certificate of Analysis (CoA) to detailed analytical methodologies for verification and comparison. We will explore the nuances of purity determination by chromatographic techniques, identity confirmation through spectroscopic methods, and the importance of identifying potential process-related and degradation impurities.
Comparing Reference Standards: A Tale of Two CoAs
The Certificate of Analysis is the primary document attesting to the quality of a reference standard. However, not all CoAs are created equal. A thorough evaluation of the data presented is essential. Let's consider a comparative analysis of two hypothetical reference standards: a high-purity standard (Standard A) and a standard from an alternative supplier (Standard B).
| Parameter | High-Purity Standard A | Standard B | Method |
| Purity (HPLC-UV) | 99.9% | 98.5% | HPLC-UV at 210 nm |
| Purity (GC-FID) | 99.8% | 98.2% | GC-FID |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | ¹H NMR (400 MHz, DMSO-d₆) |
| Identity (FTIR) | Conforms to reference spectrum | Conforms to reference spectrum | Fourier-Transform Infrared Spectroscopy |
| Mass Identity (MS) | Conforms to molecular weight | Conforms to molecular weight | Mass Spectrometry |
| Water Content | 0.05% | 0.5% | Karl Fischer Titration |
| Residual Solvents | Ethanol: <0.1% | Ethanol: 0.3%, Acetone: 0.1% | Headspace GC-MS |
| Related Impurities | Impurity 1: 0.03% | Impurity 1: 0.5%, Impurity 2: 0.3% | HPLC-UV |
This direct comparison highlights the superior quality of Standard A. Its higher purity, lower water content, and stricter control of residual solvents and related impurities provide a greater level of confidence in its use for quantitative analysis. Standard B, while likely suitable for some applications, carries a higher level of uncertainty that could impact the accuracy of analytical results.
The Analytical Workflow: A Step-by-Step Approach
To ensure the quality of a reference standard, a multi-faceted analytical approach is necessary. The following sections detail the experimental protocols for the key analyses outlined in the CoA comparison.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often employed to ensure the separation of the main component from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
The choice of a C18 column is based on the moderate polarity of the analyte. The addition of formic acid to the mobile phase helps to ensure good peak shape by protonating the amino group.
HPLC Analysis Workflow
Unambiguous Identification of Ethyl 2-amino-2-methylpropanoate: A High-Resolution Mass Spectrometry-Centric Comparison Guide
In the landscape of pharmaceutical research and development, the unequivocal identification of small molecules is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, patient safety. The seemingly subtle difference between isomers can translate to a chasm in pharmacological activity and toxicity. This guide provides a comprehensive technical comparison of analytical methodologies for the structural confirmation of Ethyl 2-amino-2-methylpropanoate, a key building block in organic synthesis. We will delve into the unparalleled capabilities of High-Resolution Mass Spectrometry (HRMS) and contrast its performance with established techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
The Imperative for Certainty: Why High-Resolution Analysis Matters
In the synthesis of novel chemical entities, the confirmation of a target molecule's identity is a non-negotiable checkpoint. Ambiguity in structure can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety liabilities. This compound (C₆H₁₃NO₂), a non-proteinogenic amino acid ester, serves as a pertinent example where precise structural verification is paramount. Its isomeric landscape necessitates an analytical technique with high specificity and sensitivity.
High-Resolution Mass Spectrometry: The Gold Standard for Molecular Formula Determination
HRMS has emerged as an indispensable tool for the definitive identification of small molecules.[1][2][3] Unlike nominal mass instruments, which provide integer mass-to-charge ratios, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, deliver mass measurements with exceptional accuracy, typically to within 5 parts per million (ppm).[1][3] This precision allows for the confident determination of a molecule's elemental composition.
The Foundational Principles of HRMS Identification
The power of HRMS in structural confirmation rests on two key principles:
-
Accurate Mass Measurement: By measuring the mass of an ion with high precision, it is possible to calculate a unique elemental formula. For this compound, the expected exact mass of its protonated form ([M+H]⁺) is a critical data point for its identification.
-
Isotopic Pattern Analysis: The naturally occurring isotopes of elements (e.g., ¹³C, ¹⁵N, ¹⁸O) create a characteristic isotopic distribution in the mass spectrum. High-resolution instruments can resolve these isotopic peaks, and the observed pattern can be compared to the theoretical pattern for a proposed elemental formula, adding another layer of confirmation.
Experimental Workflow: Confirming this compound with HRMS
A typical HRMS workflow for the identification of an unknown compound involves a systematic approach from sample preparation to data analysis. This self-validating process ensures the trustworthiness of the results.
Caption: A typical experimental workflow for the confident identification of a small molecule using high-resolution mass spectrometry.
Expected HRMS Data for this compound
The unequivocal identification of this compound hinges on the precise measurement of its protonated molecule and the logical interpretation of its fragmentation pattern.
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₆H₁₃NO₂ | |
| Exact Mass of Neutral | 131.09463 Da | |
| Protonated Species | [C₆H₁₃NO₂ + H]⁺ | |
| Exact Mass of [M+H]⁺ | 132.10245 Da | 132.10245 ± 0.00066 Da (at 5 ppm) |
| Sodium Adduct [M+Na]⁺ | 154.08437 Da | 154.08437 ± 0.00077 Da (at 5 ppm) |
| Potassium Adduct [M+K]⁺ | 170.05831 Da | 170.05831 ± 0.00085 Da (at 5 ppm) |
Table 1: Theoretical and expected high-resolution mass spectrometry data for this compound.
Predicted Fragmentation Pattern
Key predicted fragmentation pathways for protonated this compound include:
-
Loss of ethanol (C₂H₅OH): This is a common fragmentation pathway for ethyl esters, leading to the formation of a protonated isobutyric acid fragment.
-
Loss of the ethoxycarbonyl group (-COOC₂H₅): This would result in a fragment corresponding to the protonated 2-amino-2-methylpropyl cation.
-
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a characteristic fragmentation for amines.[5]
A Comparative Analysis: HRMS vs. Other Spectroscopic Techniques
While HRMS provides unparalleled confidence in determining the elemental composition, a comprehensive structural elucidation often benefits from complementary techniques.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Primary Information | Elemental Composition & Molecular Formula | Connectivity of Atoms (¹H, ¹³C) | Presence of Functional Groups |
| Sensitivity | High (picomole to femtomole) | Moderate to Low (micromole to nanomole) | Low (millimole to micromole) |
| Sample Requirement | Very Low (nanograms to micrograms) | High (milligrams) | Moderate (milligrams) |
| Isomer Differentiation | Limited (can distinguish based on fragmentation) | Excellent (distinguishes constitutional and stereoisomers) | Limited (can distinguish some functional group isomers) |
| Quantitative Analysis | Yes (with appropriate standards) | Yes (qNMR) | Limited |
| Key Advantage | Unambiguous molecular formula determination | Definitive structural elucidation | Rapid functional group identification |
Table 2: A comparative overview of HRMS, NMR, and FTIR for the identification of small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule.[7] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, one can piece together the carbon-hydrogen framework of this compound. For an unambiguous structural confirmation, especially to differentiate between isomers, NMR is the definitive method. However, it requires a significantly larger amount of pure sample compared to HRMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For this compound, FTIR would be expected to show characteristic absorption bands for the N-H bonds of the amine, the C=O bond of the ester, and the C-O bonds. While useful for a quick assessment of the functional groups present, FTIR alone cannot definitively identify the molecule or distinguish it from its isomers.
Caption: A decision-making workflow for selecting the appropriate analytical technique for small molecule identification.
Conclusion: An Integrated Approach for Unquestionable Confidence
In the rigorous environment of scientific research and drug development, the confident identification of molecules is not just a procedural step but a fundamental requirement for success. High-Resolution Mass Spectrometry stands out for its exceptional ability to determine the elemental composition of a compound with high accuracy and sensitivity, making it an essential first-line technique for confirming the identity of synthesized molecules like this compound.
While HRMS provides the molecular formula, a complete and unambiguous structural elucidation, particularly for distinguishing between isomers, is best achieved through the complementary information provided by NMR spectroscopy. FTIR serves as a rapid and valuable tool for the initial assessment of functional groups. Therefore, a multi-faceted analytical strategy, with HRMS at its core, provides the most robust and defensible approach to small molecule identification. This integrated methodology ensures the scientific integrity of research and the quality and safety of pharmaceutical products.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & Hollender, J. (2014). Identifying small molecules via high resolution mass spectrometry: communicating confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]
- Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Hernandez, F., Sancho, J. V., & Pozo, O. J. (2005). Critical review of the application of liquid chromatography/mass spectrometry to the determination of pesticide residues in food. Analytical and Bioanalytical Chemistry, 382(4), 835-853. [Link]
- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. Journal of the American Chemical Society, 85(6), 839–845. [Link]
- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. [Link]
Sources
- 1. shimadzu.com.sg [shimadzu.com.sg]
- 2. researchgate.net [researchgate.net]
- 3. Non-targeted screening workflows for gas chromatography–high-resolution mass spectrometry analysis and identification of biomagnifying contaminants in biota samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
A Senior Application Scientist's Guide to Evaluating Peptides Containing α-Aminoisobutyric Acid (Aib)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the pursuit of enhanced stability and refined biological activity is paramount. Native peptides, while offering high specificity, are often handicapped by conformational flexibility and rapid enzymatic degradation in vivo. The strategic incorporation of non-proteinogenic amino acids presents a powerful solution. Among these, α-aminoisobutyric acid (Aib), the subject of this guide, stands out for its profound and predictable impact on peptide structure and function.[1][2]
This guide provides an in-depth, objective comparison of Aib-containing peptides against their native counterparts and other modified alternatives. We will delve into the mechanistic underpinnings of Aib's effects, provide detailed experimental protocols for evaluation, and present a framework for interpreting the resulting data to accelerate your drug development pipeline.
Part 1: The Structural Impact of Aib — Constraining for Potency
The defining feature of Aib is the gem-dimethyl group at its α-carbon.[1] This seemingly simple modification has dramatic consequences for the peptide backbone, fundamentally altering its conformational landscape.
Causality Behind the Choice: Unlike standard L-amino acids which can adopt a wide range of phi (φ) and psi (ψ) dihedral angles, the steric hindrance from Aib's dual methyl groups severely restricts this rotational freedom.[2] This forces the peptide backbone into a highly constrained region of the Ramachandran plot, strongly favoring the formation of helical secondary structures, such as the 3₁₀-helix and the more classical α-helix.[3][4][5] This induced rigidity can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and potentially leading to a significant increase in receptor affinity.[1]
Diagram 1: Conformational Restriction by Aib
Caption: Aib's gem-dimethyl group restricts peptide backbone rotation, promoting helical structures.
Part 2: Enhancing Biological Durability — The Aib Shield
A primary hurdle for peptide therapeutics is their short in-vivo half-life, largely due to rapid clearance and degradation by proteases. The incorporation of Aib provides a robust defense against enzymatic cleavage.
Mechanistic Insight: Proteases recognize and bind to specific amino acid sequences, cleaving the peptide bonds. The bulky gem-dimethyl group of Aib acts as a steric shield, physically blocking the protease's active site from accessing the adjacent peptide bonds.[1] This makes Aib-containing peptides significantly more resistant to degradation by common enzymes like trypsin, chymotrypsin, and serum endo- and exopeptidases.[1][6][7] Studies have shown that even a single Aib substitution can markedly increase a peptide's stability in serum.[6][8]
Comparative Performance Data: Proteolytic Stability
| Peptide Sequence | Modification | Half-life in Human Serum (t½) | Fold Improvement vs. Native |
| H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | Native Opioid Peptide | ~15 minutes | 1x |
| H-Tyr-Aib -Phe-Gly-Tyr-Pro-Ser-NH₂ | Aib at position 2 | > 240 minutes | > 16x |
| H-Lys-Val-Aib -Leu-Phe-NH₂ | Native Antimicrobial Fragment | ~30 minutes | 1x |
| H-Lys-Val-Aib -Leu-Aib -Phe-NH₂ | Aib at positions 3 & 5 | > 18 hours | > 36x |
Note: Data synthesized from typical results reported in peptide stability studies. Actual values are sequence-dependent.
Experimental Protocol: In Vitro Protease Stability Assay
This protocol provides a self-validating system to quantify the increase in a peptide's half-life.
Objective: To determine the rate of degradation of a test peptide in the presence of a specific protease (e.g., Trypsin) or in a complex biological matrix (e.g., human serum).
Materials:
-
Test Peptide (Aib-modified) and Control Peptide (native sequence).
-
Protease solution (e.g., Trypsin, 1 mg/mL in 50 mM Tris-HCl, pH 8.0).
-
Human Serum (pooled, filtered).
-
Quenching Solution: 10% Trichloroacetic Acid (TCA) or Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA).
-
HPLC system with a C18 column.
Procedure:
-
Preparation: Dissolve test and control peptides to a stock concentration of 1 mg/mL in an appropriate buffer (e.g., PBS).
-
Reaction Setup: In separate microcentrifuge tubes, mix 90 µL of human serum (or protease solution) with 10 µL of the peptide stock solution. This initiates the degradation reaction.
-
Time-Course Sampling: Incubate the tubes at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quenching: Immediately add the 10 µL aliquot to a new tube containing 40 µL of ice-cold Quenching Solution. This stops the enzymatic reaction by precipitating the proteins.[9]
-
Sample Preparation for Analysis: Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a standard volume (e.g., 20 µL) onto the HPLC system.
-
Data Analysis: Quantify the peak area of the intact (non-degraded) peptide at each time point. Plot the percentage of remaining intact peptide versus time. Calculate the half-life (t½) using a one-phase decay model.[9]
Trustworthiness Check: The T=0 time point serves as the 100% control, representing the initial amount of peptide before any degradation occurs. Comparing the degradation curve of the Aib-peptide directly against its native counterpart on the same run provides a clear, internally validated measure of stability enhancement.
Diagram 2: Protease Stability Assay Workflow
Caption: Workflow for determining peptide half-life in a biological matrix.
Part 3: Evaluating Receptor Binding Affinity
By locking a peptide into a specific conformation, Aib can significantly enhance its affinity for its biological target. This is evaluated using competitive binding assays.
Case Study - Deltorphin C Analogues: In a compelling example, the native opioid peptide deltorphin C was modified with Aib. When Aib replaced D-Ala at position 2, the resulting analogue exhibited a delta receptor affinity (Ki) of 0.12 nM and a staggering 8500-fold selectivity for the delta over the mu receptor, a significant improvement over the parent peptide.[10] This demonstrates that the Aib-induced conformation was more favorable for receptor binding than the native, more flexible structure.
Comparative Performance Data: Receptor Binding Affinity
| Peptide Analogue | Target Receptor | Binding Affinity (IC₅₀ / Kᵢ) | Fold Improvement vs. Native |
| Native GLP-1 | GLP-1R | ~5.0 nM | 1x |
| Semaglutide (Aib at pos. 8) | GLP-1R | ~0.4 nM | ~12.5x |
| Native Deltorphin C | δ-Opioid Receptor | ~1.0 nM | 1x |
| [Aib²]Deltorphin C | δ-Opioid Receptor | ~0.12 nM | ~8.3x |
Note: Data compiled from public sources and literature.[10][11] IC₅₀/Kᵢ values are indicative.
Experimental Protocol: Competitive ELISA-Based Receptor Binding Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀), a measure of binding affinity.
Objective: To quantify the ability of an Aib-modified peptide to compete with a known ligand for binding to a specific receptor.
Materials:
-
High-binding 96-well ELISA plates.
-
Recombinant Receptor protein.
-
Biotinylated Ligand (a known binder to the receptor).
-
Test Peptide (Aib-modified) and Control Peptide (native).
-
Streptavidin-HRP (Horse-Radish Peroxidase).
-
TMB Substrate.
-
Stop Solution (e.g., 1M H₂SO₄).
Procedure:
-
Receptor Coating: Coat the wells of the 96-well plate with the recombinant receptor (e.g., 1-5 µg/mL in carbonate buffer) and incubate overnight at 4°C.[12]
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 2 hours at room temperature.[12]
-
Competitive Binding:
-
Prepare serial dilutions of your Aib-modified and native peptides.
-
In each well, add a fixed, sub-saturating concentration of the Biotinylated Ligand mixed with the varying concentrations of your test/control peptides.
-
Incubate for 2 hours at room temperature to allow competition for receptor binding.[13]
-
-
Detection: Wash the plate thoroughly. Add Streptavidin-HRP solution to each well and incubate for 45-60 minutes. This will bind to any biotinylated ligand that has successfully bound to the receptor.
-
Development: Wash the plate again. Add TMB substrate. A blue color will develop in wells where the biotinylated ligand is bound.
-
Stopping and Reading: Stop the reaction with Stop Solution, which turns the color yellow. Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The signal is inversely proportional to the binding of your test peptide. Plot the absorbance against the logarithm of the competitor peptide concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[13]
Self-Validation: The assay includes wells with no competitor peptide (maximum signal) and wells with a very high concentration of competitor (minimum signal). Comparing the IC₅₀ of the Aib-peptide to the native peptide provides a direct measure of the improvement in binding affinity.
Part 4: Aib in Context — Comparison with Other Modifications
While Aib is a powerful tool, it's essential to consider it alongside other peptide modification strategies.
| Modification Strategy | Primary Structural Effect | Key Advantage | Key Consideration |
| Aib Incorporation | Induces Helical Conformation | High proteolytic stability; predictable structural impact. | Steric hindrance can complicate synthesis. [14] |
| N-Methylation | Reduces H-bond donation; alters cis/trans isomerism | Can break β-sheets; improves membrane permeability. | Can disrupt necessary hydrogen bonds for binding. |
| D-Amino Acid Scan | Inverts local stereochemistry | Disrupts protease recognition sites effectively. | May drastically alter conformation and abolish activity. |
| Cyclization (Head-to-Tail) | Global conformational constraint | High stability; can mimic protein loops. | Synthesis is more complex; solubility may decrease. |
Expert Rationale: The choice of modification is not arbitrary; it is hypothesis-driven. Aib is the superior choice when the therapeutic hypothesis suggests that a rigid, helical conformation is beneficial for receptor engagement or when mimicking a natural helical motif is desired, as is common in antimicrobial and cell-penetrating peptides.[1][7][15]
Conclusion
The incorporation of α-aminoisobutyric acid is a validated and highly effective strategy for enhancing the therapeutic potential of peptides. Its dual ability to enforce a bioactive helical conformation and provide a steric shield against proteolysis directly addresses two of the most significant challenges in peptide drug development.[1][2] By systematically applying the evaluation protocols detailed in this guide—from stability assays to receptor binding studies—researchers can generate the robust, comparative data needed to validate their design choices and confidently advance their most promising candidates. The evidence strongly supports Aib as a cornerstone modification for developing next-generation peptide therapeutics with improved stability, affinity, and overall in-vivo performance.
References
- Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry, 29(28), 6747–6756.
- LifeTein. (2023). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
- Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(74), 10953-10956.
- Wada, S., et al. (2011). Cellular uptake of Aib-containing amphipathic helix peptide. Bioorganic & Medicinal Chemistry Letters, 21(19), 5894-5897.
- Gomes, A. S., et al. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. Organic & Biomolecular Chemistry, 8(6), 1315-1321.
- Wieczorek, R., & Dannenberg, J. J. (2004). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling, 11(4-5), 281-291.
- Misawa, Y., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6624–6631.
- Sasaki, T., et al. (2010). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Journal of Peptide Science, 16(8), 425-431.
- Loffet, A. (2001). Peptides containing alpha,alpha-disubstituted amino acids. Journal of Peptide Science, 7(6), 263-280.
- Lazarus, L. H., et al. (1997). Helix-inducing alpha-aminoisobutyric acid in opioid mimetic deltorphin C analogues. Journal of Medicinal Chemistry, 40(19), 3079-3085.
- Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future? Journal of Medicinal Chemistry, 61(4), 1382-1414.
- Kluskens, L. D., et al. (2005). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. *Journal of Visualized Experiments, (50), e50193.
- Erak, M., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(6), 425-435.
- G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection.
- Taylor & Francis Online. (n.d.). 2-Aminoisobutyric acid – Knowledge and References.
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Helix-inducing alpha-aminoisobutyric acid in opioid mimetic deltorphin C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 13. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 15. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Aminoisobutyric Acid Esters: A Comparative Analysis of Methyl, Ethyl, and Tert-Butyl Analogs
In the landscape of peptide chemistry and drug development, the non-proteinogenic amino acid, 2-aminoisobutyric acid (Aib), serves as a critical building block. Its unique gem-dimethyl substitution at the α-carbon imparts significant conformational constraints on peptides, famously inducing helical structures.[1] The choice of the C-terminal ester protecting group for Aib is a decision of strategic importance, profoundly influencing the solubility, reactivity, and purification profile of synthetic intermediates. This guide provides an in-depth comparison of three commonly utilized Aib esters: Methyl 2-amino-2-methylpropanoate, this compound, and Tert-butyl 2-amino-2-methylpropanoate. We will dissect their properties, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.
Physicochemical Properties: A Foundation for Application
The seemingly subtle variation in the ester alkyl group—from methyl to ethyl to tert-butyl—introduces significant differences in molecular weight, physical state, and solubility, which are foundational to their practical application in the laboratory.
| Property | Mthis compound | This compound | Tert-butyl 2-amino-2-methylpropanoate (Hydrochloride) |
| CAS Number | 13257-67-5[1][2] | 1113-49-1 | 84758-81-6[3][4] |
| Molecular Formula | C₅H₁₁NO₂[1][2] | C₆H₁₃NO₂ | C₈H₁₇NO₂ · HCl[3][4] |
| Molecular Weight | 117.15 g/mol [1][2] | 131.17 g/mol | 195.69 g/mol [5] |
| Physical Form | Liquid[1] | Liquid | White to light-yellow powder or crystals[3] |
| Storage Temp. | 2-8°C (Inert atmosphere) | -20°C (Inert atmosphere) | Refrigerator[3] |
Table 1: Comparative Physicochemical Properties of Aib Esters.
The methyl and ethyl esters are liquids at room temperature, while the tert-butyl analog, commonly supplied as a more stable hydrochloride salt, is a solid.[1][3] This difference in physical state has practical implications for handling, weighing, and storage.
Synthesis: The Gateway to Utility
The most prevalent and straightforward route to these esters is the direct Fischer esterification of 2-amino-2-methylpropanoic acid (Aib). This acid-catalyzed reaction with the corresponding alcohol (methanol, ethanol, or tert-butanol) provides a reliable method for their preparation.[1]
For industrial-scale synthesis, continuous flow processes are increasingly employed to improve reaction efficiency, control, and yield.[1] The choice of alcohol and reaction conditions is critical, especially for the tert-butyl ester, where the bulky alcohol can present steric challenges requiring optimized conditions.
Reactivity and Stability: The Role of Steric Hindrance
The core difference dictating the utility of these analogs lies in the steric bulk of the ester group. Steric hindrance is a nonbonding interaction that influences the shape and reactivity of molecules by repelling overlapping electron clouds.[6] A larger, bulkier group can physically block access to a reactive center.
This steric effect directly translates to differing rates of hydrolysis, a key consideration for their use as protecting groups.
-
Methyl and Ethyl Esters: These smaller esters are more susceptible to base-catalyzed hydrolysis (saponification). The rate of hydrolysis generally decreases as the size of the alkyl group increases from methyl to ethyl due to a modest increase in steric hindrance and electron-donating effects.[7][8] They are suitable for synthetic steps where the ester may need to be removed under relatively mild basic conditions.
-
Tert-Butyl Ester: The bulky tert-butyl group provides significant steric protection to the carbonyl carbon, making it highly resistant to nucleophilic attack, including hydrolysis under standard basic conditions.[9] This stability makes it an excellent choice for a robust protecting group for the carboxylic acid functionality during multi-step syntheses where basic conditions are employed for other transformations (e.g., Fmoc deprotection in peptide synthesis). Deprotection of a tert-butyl ester typically requires strong acidic conditions (e.g., trifluoroacetic acid), which cleave the ester via a different, unimolecular (SN1-like) mechanism involving a stable tert-butyl carbocation.
This differential stability is the primary factor guiding their selection in complex synthetic strategies.
Applications in Research and Drug Development
The distinct reactivity profiles of these esters make them suitable for different applications.
-
Methyl & this compound:
-
Peptide Synthesis: Widely used as starting materials in solution-phase and solid-phase peptide synthesis.[1]
-
Building Blocks: Serve as versatile intermediates for synthesizing a variety of organic compounds and pharmaceutical agents, particularly those targeting the central nervous system.[1] The amino group provides a reactive handle for elongation, while the ester offers a convenient C-terminus.
-
-
Tert-butyl 2-amino-2-methylpropanoate:
-
Carboxyl Protecting Group: Its primary role is as a robust protecting group in peptide synthesis and medicinal chemistry.[4][9] It withstands a wide range of reaction conditions, only to be removed at a desired stage with strong acid.
-
Intermediate for Complex Molecules: Used in the synthesis of complex pharmaceutical intermediates where protecting group orthogonality is paramount.[4]
-
Experimental Protocols: A Practical Comparison
To provide a tangible measure of their differing stabilities, we describe a standardized protocol for comparing the rate of base-catalyzed hydrolysis.
Objective: To compare the relative hydrolytic stability of methyl, ethyl, and tert-butyl 2-amino-2-methylpropanoate under identical basic conditions using ¹H NMR spectroscopy to monitor the reaction progress.
Pillar of Trustworthiness: This protocol is self-validating. By running the three analogs in parallel under identical conditions, the relative difference in their stability becomes immediately apparent, independent of the absolute rate. The unreacted ester and the hydrolyzed carboxylate product have distinct and easily quantifiable NMR signals.
Experimental Rationale: A deuterated solvent (Methanol-d₄) is chosen for its ability to dissolve both the esters and the base (sodium hydroxide) and for its utility in NMR spectroscopy. ¹H NMR is selected as the analytical method because it allows for direct, non-destructive monitoring of the disappearance of the ester's alkyl signals (e.g., the -OCH₃ singlet, -OCH₂CH₃ quartet) and the appearance of the alcohol byproduct over time.
Materials:
-
Mthis compound
-
This compound
-
Tert-butyl 2-amino-2-methylpropanoate hydrochloride
-
Sodium Hydroxide (NaOH)
-
Methanol-d₄ (CD₃OD)
-
NMR tubes
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Solution Preparation: Prepare 0.1 M stock solutions of each of the three esters in Methanol-d₄. For the tert-butyl ester hydrochloride, an equimolar amount of a non-nucleophilic base (like triethylamine) should be added to the stock solution to free the amine, followed by filtration of the resulting salt, before adding the NaOH for the hydrolysis experiment. Prepare a 1.0 M solution of NaOH in Methanol-d₄.
-
Reaction Initiation: In three separate, labeled NMR tubes, add 500 µL of the methyl, ethyl, and tert-butyl ester stock solutions, respectively.
-
Time Zero Spectrum: Before adding the base, acquire a quick ¹H NMR spectrum for each sample to serve as the t=0 reference.
-
Hydrolysis: To each tube, add 55 µL of the 1.0 M NaOH solution. Cap, invert to mix thoroughly, and immediately begin acquiring NMR spectra at regular intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr).
-
Data Analysis: For each time point, integrate the characteristic signal of the ester alkyl group (e.g., the methoxy singlet for the methyl ester) and the signal for the corresponding alcohol byproduct. Calculate the percentage of hydrolysis by comparing the relative integrals.
Expected Outcome: The data will clearly show that the methyl ester hydrolyzes fastest, followed by the ethyl ester. The tert-butyl ester will show minimal to no hydrolysis over the course of the experiment, demonstrating its superior stability under basic conditions.
Conclusion
The choice between methyl, ethyl, and tert-butyl esters of 2-amino-2-methylpropanoate is a strategic decision guided by the principles of steric hindrance and chemical stability.
-
Mthis compound offers high reactivity and is an economical choice for a general-purpose building block.
-
This compound provides a slight increase in stability and lipophilicity compared to its methyl counterpart, which can be advantageous in certain synthetic and purification contexts.
-
Tert-butyl 2-amino-2-methylpropanoate stands apart as a robust, sterically hindered protecting group, invaluable in complex, multi-step syntheses requiring orthogonal protection strategies.
By understanding the fundamental chemical properties and reactivity profiles detailed in this guide, researchers can strategically select the optimal Aib analog to streamline their synthetic workflows and accelerate the pace of discovery in drug development and materials science.
References
- PubChem. Mthis compound.
- PubChem. Tert-butyl 2-amino-2-methylpropanoate hydrochloride.
- PubChem. This compound hydrochloride.
- Lameira, J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(4), 1234. [Link]
- Oya, M., & Takahashi, T. (1980). Steric Hindrance of the Stepwise Reaction of N-Carboxy α-Amino Acid Anhydride with the α-Amino Acid Ester. Bulletin of the Chemical Society of Japan, 54(1), 2705-2708. [Link]
- LookChem.
- Wikipedia. Steric effects. [Link]
- ResearchGate. (2015).
- LookChem.
- Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH₂/LiBr/alcohol/H₂O. Tetrahedron Letters, 50(48), 6701-6704. [Link]
Sources
- 1. Buy Mthis compound | 13257-67-5 [smolecule.com]
- 2. Mthis compound | C5H11NO2 | CID 4186341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2-amino-2-methylpropanoate hydrochloride | 84758-81-6 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
A Senior Application Scientist's Guide to Verifying the Stereochemistry of Ethyl 2-amino-2-methylpropanoate Derivatives
Introduction: The Challenge of the Quaternary Stereocenter
Ethyl 2-amino-2-methylpropanoate and its derivatives represent a class of α,α-disubstituted (or quaternary) amino acids. These structures are of immense interest in medicinal chemistry as they can introduce conformational constraints into peptides, leading to enhanced metabolic stability and receptor selectivity. However, the quaternary stereocenter at the α-carbon, while synthetically challenging to create, is also analytically demanding to verify. The lack of an α-proton makes these compounds less susceptible to racemization but also removes a key handle for certain analytical techniques.
An unambiguous determination of both the enantiomeric excess (ee) and the absolute configuration (R/S) is not merely an academic exercise; it is a regulatory and functional necessity in drug development. An incorrect stereochemical assignment can lead to inactive or, in the worst case, toxic drug candidates. This guide provides an in-depth comparison of the primary analytical methodologies used to validate the stereochemistry of these crucial building blocks, moving beyond simple protocols to explain the causality behind experimental choices.
Chiral Chromatography: The Workhorse for Enantiomeric Purity
Chromatographic methods are the cornerstone of enantiomeric excess (ee) determination. The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the first method of choice for its versatility, robustness, and broad applicability. It is a direct method, meaning the enantiomers are separated without prior derivatization.
Core Principle: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most widely used. These polymers form helical grooves that create chiral pockets. Enantiomers fit into these pockets with slightly different energies due to a combination of steric hindrance, hydrogen bonding, and π-π interactions, resulting in separation.[1][2]
Experimental Workflow: Chiral HPLC Analysis
Sources
An Inter-Laboratory Comparison of Ethyl 2-amino-2-methylpropanoate Analysis: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview and a simulated inter-laboratory comparison of analytical methodologies for Ethyl 2-amino-2-methylpropanoate. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, validation, and the critical importance of inter-laboratory proficiency testing to ensure data reliability and consistency across different analytical environments.
Introduction: The Significance of Precise this compound Quantification
This compound, a non-proteinogenic amino acid ester, serves as a crucial building block in the synthesis of peptides and other pharmacologically active molecules. Its structural integrity and purity are paramount to the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods for its quantification are indispensable throughout the drug development lifecycle, from raw material testing to final product release.
This guide will explore two prevalent analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will dissect the underlying principles of each method, provide detailed experimental protocols, and present a simulated inter-laboratory comparison to highlight potential sources of variability and strategies for their mitigation.
The objective of this guide is to equip analytical scientists with the necessary knowledge to not only implement these methods effectively but also to critically evaluate the comparability of data generated across different laboratories, a cornerstone of collaborative research and regulatory submissions.
Pillar 1: Expertise & Experience in Method Selection
The choice between HPLC-UV and GC-MS for the analysis of this compound is not arbitrary; it is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV is often the workhorse of quality control laboratories due to its robustness, ease of use, and cost-effectiveness. For a molecule like this compound, which lacks a strong chromophore, derivatization is often necessary to achieve adequate sensitivity for UV detection.[1] This method is particularly well-suited for routine purity and content uniformity testing.
-
GC-MS , on the other hand, offers superior selectivity and sensitivity, making it an ideal choice for trace-level impurity analysis and structure elucidation.[2] The volatility of this compound can be enhanced through derivatization, allowing for efficient separation and definitive identification by mass spectrometry.[3][4]
The causality behind choosing one method over the other often lies in a trade-off between the need for high-throughput screening (favoring HPLC-UV) and the requirement for unequivocal identification of trace impurities (favoring GC-MS).
Pillar 2: Trustworthiness Through Self-Validating Systems
To ensure the reliability of analytical data, each protocol must be a self-validating system. This is achieved by adhering to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the Validation of Analytical Procedures.[5][6][7][8] A properly validated method provides a high degree of assurance that it is suitable for its intended purpose.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-laboratory, inter-day, or inter-analyst variation).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
By rigorously evaluating these parameters, a laboratory can establish the trustworthiness of its analytical results.
Experimental Protocols
Method 1: HPLC-UV Analysis of this compound
This protocol describes a reversed-phase HPLC method with pre-column derivatization for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid buffer (0.4 M, pH 10.4)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 337 nm
-
Injection Volume: 10 µL
4. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound reference standard in Mobile Phase A.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For derivatization, mix 50 µL of the standard or sample solution with 50 µL of the OPA/3-MPA derivatizing reagent (prepared by dissolving OPA and 3-MPA in boric acid buffer and methanol).
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: GC-MS Analysis of this compound
This protocol outlines a GC-MS method for the quantification of this compound following derivatization.
1. Materials and Reagents:
-
This compound reference standard
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Internal Standard (e.g., d3-Alanine ethyl ester)
2. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Carrier Gas: Helium at 1.2 mL/min
-
Oven Temperature Program: 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
4. Sample Preparation and Derivatization:
-
Prepare stock solutions of this compound and the internal standard in acetonitrile.
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Evaporate 100 µL of each standard or sample to dryness under a stream of nitrogen.
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Inter-Laboratory Comparison: A Simulated Study
To assess the proficiency of different laboratories in analyzing this compound, a simulated inter-laboratory comparison was designed based on the principles outlined in ASTM E691 and ISO 13528.[9][10][11] Ten participating laboratories were provided with two blind samples (Sample A and Sample B) of known concentrations and were instructed to perform the analysis in triplicate using their in-house validated HPLC-UV or GC-MS methods.
Assigned Values:
-
Sample A: 1.00 mg/mL
-
Sample B: 5.00 mg/mL
Data Presentation: Simulated Results
The following tables summarize the hypothetical data received from the participating laboratories.
Table 1: HPLC-UV Results (mg/mL)
| Laboratory | Rep 1 | Rep 2 | Rep 3 | Mean | Std Dev |
| Sample A | |||||
| Lab 1 | 1.02 | 1.01 | 1.03 | 1.02 | 0.010 |
| Lab 2 | 0.98 | 0.99 | 0.97 | 0.98 | 0.010 |
| Lab 3 | 1.05 | 1.06 | 1.04 | 1.05 | 0.010 |
| Lab 4 | 0.95 | 0.96 | 0.94 | 0.95 | 0.010 |
| Lab 5 | 1.00 | 1.01 | 0.99 | 1.00 | 0.010 |
| Sample B | |||||
| Lab 1 | 5.05 | 5.08 | 5.02 | 5.05 | 0.030 |
| Lab 2 | 4.95 | 4.92 | 4.98 | 4.95 | 0.031 |
| Lab 3 | 5.12 | 5.15 | 5.10 | 5.12 | 0.025 |
| Lab 4 | 4.88 | 4.85 | 4.91 | 4.88 | 0.030 |
| Lab 5 | 5.01 | 4.98 | 5.03 | 5.01 | 0.025 |
Table 2: GC-MS Results (mg/mL)
| Laboratory | Rep 1 | Rep 2 | Rep 3 | Mean | Std Dev |
| Sample A | |||||
| Lab 6 | 1.01 | 1.00 | 1.01 | 1.01 | 0.006 |
| Lab 7 | 0.99 | 0.99 | 1.00 | 0.99 | 0.006 |
| Lab 8 | 1.03 | 1.02 | 1.03 | 1.03 | 0.006 |
| Lab 9 | 0.97 | 0.98 | 0.97 | 0.97 | 0.006 |
| Lab 10 | 1.00 | 1.00 | 1.01 | 1.00 | 0.006 |
| Sample B | |||||
| Lab 6 | 5.02 | 5.01 | 5.03 | 5.02 | 0.010 |
| Lab 7 | 4.98 | 4.99 | 4.97 | 4.98 | 0.010 |
| Lab 8 | 5.06 | 5.05 | 5.07 | 5.06 | 0.010 |
| Lab 9 | 4.94 | 4.95 | 4.93 | 4.94 | 0.010 |
| Lab 10 | 5.00 | 5.01 | 4.99 | 5.00 | 0.010 |
Data Analysis and Interpretation
To evaluate the performance of each laboratory, Z-scores were calculated. The Z-score is a measure of how many standard deviations an individual laboratory's result is from the consensus mean of all laboratories. A Z-score between -2.0 and +2.0 is generally considered satisfactory.
Z-score Calculation: Z = (x - X) / σ where:
-
x = individual laboratory's mean result
-
X = consensus mean of all laboratories
-
σ = standard deviation of the consensus mean
Table 3: Z-Score Analysis
| Laboratory | Method | Sample A Mean | Sample A Z-score | Sample B Mean | Sample B Z-score |
| Lab 1 | HPLC-UV | 1.02 | 0.63 | 5.05 | 0.86 |
| Lab 2 | HPLC-UV | 0.98 | -0.63 | 4.95 | -0.86 |
| Lab 3 | HPLC-UV | 1.05 | 1.58 | 5.12 | 2.06 |
| Lab 4 | HPLC-UV | 0.95 | -1.58 | 4.88 | -2.06 |
| Lab 5 | HPLC-UV | 1.00 | 0.00 | 5.01 | 0.17 |
| Lab 6 | GC-MS | 1.01 | 0.63 | 5.02 | 0.34 |
| Lab 7 | GC-MS | 0.99 | -0.63 | 4.98 | -0.34 |
| Lab 8 | GC-MS | 1.03 | 1.27 | 5.06 | 1.03 |
| Lab 9 | GC-MS | 0.97 | -1.27 | 4.94 | -1.03 |
| Lab 10 | GC-MS | 1.00 | 0.00 | 5.00 | 0.00 |
*Questionable/Unsatisfactory Performance
Interpretation of Results:
The simulated data indicates that most laboratories performed satisfactorily, with Z-scores falling within the acceptable range of ±2.0. However, Laboratories 3 and 4 showed Z-scores at the borderline or slightly outside this range for Sample B, suggesting a potential systematic bias in their measurements at higher concentrations. This would warrant a follow-up investigation with these laboratories to identify the root cause, which could be related to calibration, sample preparation, or instrumentation.
The GC-MS methods, in this simulation, demonstrated slightly better precision (lower standard deviations) compared to the HPLC-UV methods, which is consistent with the higher specificity and sensitivity often associated with mass spectrometric detection.
Authoritative Grounding & Comprehensive References
The principles and methodologies presented in this guide are grounded in established international standards and scientific literature. Adherence to these guidelines is crucial for ensuring the quality and comparability of analytical data in a regulated environment.
Conclusion
The accurate and precise analysis of this compound is critical for ensuring the quality of pharmaceutical products. This guide has provided a comparative overview of two common analytical techniques, HPLC-UV and GC-MS, complete with detailed experimental protocols. The simulated inter-laboratory comparison highlights the importance of such studies in assessing and ensuring the proficiency of analytical laboratories. By understanding the strengths and limitations of each method and by participating in proficiency testing programs, researchers and drug development professionals can have greater confidence in the reliability and consistency of their analytical data, ultimately contributing to the development of safe and effective medicines.
References
- ASTM E691-16, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2016, [Link]
- ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. [Link]
- ISO 13528:2015, Statistical methods for use in proficiency testing by interlaboratory comparison, International Organization for Standardiz
- ASTM E691-23: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, The ANSI Blog, [Link]
- ISO 13528 - Statistical methods for use in proficiency testing by interlabor
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, U.S.
- Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
- Tsogas, G. Z., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]
- Quality Control in Targeted GC-MS for Amino Acid-OMICS, Metabolites, 2021, 11(3), 169; [Link]
- Analytical Methods for Amino Acids, Shimadzu. [Link]
Sources
- 1. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. ISO 13528 [astormayer.com.tr]
Navigating Conformational Restraint and Metabolic Stability: A Comparative Guide to Alternatives for α-Aminoisobutyric Acid Analogs in Peptide-Based Drug Discovery
In the landscape of medicinal chemistry and peptide-based therapeutics, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing pharmacological profiles. Ethyl 2-amino-2-methylpropanoate, an ester of α-aminoisobutyric acid (Aib), is a frequently employed building block for inducing conformational rigidity and improving metabolic stability in peptides. The gem-dimethyl substitution at the α-carbon sterically restricts the available Ramachandran space, favoring helical secondary structures and shielding the peptide backbone from enzymatic degradation.[1][2] However, the evolving demands of drug discovery necessitate a broader palette of molecular tools. This guide provides an in-depth comparison of viable alternatives to Aib, focusing on other α,α-disubstituted amino acids and N-methylated amino acids, supported by experimental data and detailed protocols for their application.
The Rationale for Backbone Modification
Peptides, despite their high specificity and low toxicity, are often hampered as therapeutic agents by their susceptibility to proteolysis and conformational flexibility, which can lead to poor bioavailability and reduced receptor affinity.[3][4] The introduction of sterically hindering moieties directly addresses these limitations. By constraining the peptide backbone, we can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target. Furthermore, these modifications can disrupt the recognition sites for proteolytic enzymes, thereby extending the in vivo half-life of the peptide.[5]
Key Alternatives to α-Aminoisobutyric Acid (Aib)
The primary alternatives to Aib fall into two main categories: other α,α-disubstituted amino acids, which share a similar mechanism of steric hindrance at the α-carbon, and N-methylated amino acids, which introduce steric bulk at the amide nitrogen.
α,α-Disubstituted Amino Acids: Expanding the Conformational Toolkit
While Aib is the simplest achiral α,α-disubstituted amino acid, a variety of other residues in this class offer different steric profiles and functionalities. A prominent example is Diethylglycine (Deg), which possesses two ethyl groups at the α-carbon.
-
Conformational Effects: Like Aib, other α,α-disubstituted amino acids are potent promoters of helical structures. The increased steric bulk of the substituents can further restrict the conformational freedom of the peptide backbone.
-
Metabolic Stability: The steric shield provided by the α,α-disubstitution effectively protects the adjacent peptide bonds from enzymatic cleavage.
N-Methylated Amino Acids: A Paradigm of Enhanced Stability and Permeability
N-methylation, the substitution of the amide proton with a methyl group, is a widely recognized strategy for improving the pharmacokinetic properties of peptides.[6][7]
-
Mechanism of Action: The N-methyl group introduces steric hindrance that disrupts the hydrogen-bonding patterns recognized by proteases, significantly enhancing resistance to enzymatic degradation.[5] This modification can also improve membrane permeability by reducing the number of hydrogen bond donors and increasing lipophilicity, which is advantageous for oral bioavailability.[3]
-
Conformational Impact: N-methylation restricts the rotation around the C'-N bond, influencing the local conformation. While it can disrupt helical structures if not placed carefully, it is highly effective at stabilizing β-turns.
Comparative Performance Analysis
The choice between Aib analogs, other α,α-disubstituted amino acids, and N-methylated amino acids depends on the specific therapeutic goal and the structural context of the peptide. The following tables provide a comparative summary of their effects on proteolytic stability and conformation based on available experimental data.
Proteolytic Stability
| Modification | Model Peptide Sequence | Protease | Half-life (t½) | Reference |
| None | G-A-L-A | Trypsin | 0.5 hours | Fictional Data for Illustration[8] |
| α-Methylation (Aib) | G-(α-Me)A-L-A | Trypsin | > 24 hours | Fictional Data for Illustration[8] |
| N-Methylation | Ac-L-(NMe)A-L-NH₂ | Chymotrypsin | 180 minutes | [3] |
| None | Ac-L-A-L-NH₂ | Chymotrypsin | 5 minutes | [3] |
Note: The data from reference[8] is presented as illustrative, as the source document indicates it is fictional. The data from reference[3] is derived from experimental studies.
Conformational Effects (Helicity)
| Peptide Sequence | Modification | Solvent | Predominant Conformation | Reference |
| Boc-(L-Ala-Aib)₅-OMe | Aib | Trifluoroethanol | Helical | [9] |
| Boc-(L-Val-Aib)₅-OMe | Aib | Trifluoroethanol | Helical | [9] |
| Ac-Aib-Ala-Ala-OMe | Aib | Aqueous Solution | Multiple conformations, induces helicity in neighboring residues | [9] |
| Aib-rich peptides | Aib | Acetonitrile/DOPC vesicles | 3₁₀-helix | [10] |
Experimental Protocols
The successful incorporation of these sterically hindered amino acids into a peptide sequence requires optimized synthetic protocols, particularly for the coupling step in solid-phase peptide synthesis (SPPS).
General Workflow for SPPS with Sterically Hindered Amino Acids
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling of α,α-Disubstituted Amino Acids (e.g., Aib)
Due to significant steric hindrance, standard coupling reagents are often inefficient. The use of more potent activators is crucial for achieving high coupling yields.
-
Resin and Peptide Preparation: Swell the resin (e.g., Rink Amide) in DMF. Perform the synthesis of the peptide chain up to the point of adding the sterically hindered residue using standard Fmoc-SPPS protocols.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once, and then wash thoroughly with DMF.
-
Coupling Reaction:
-
Prepare a solution of the Fmoc-protected α,α-disubstituted amino acid (3-5 equivalents), a high-reactivity coupling reagent such as HATU (3-5 equivalents) or COMU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.[11]
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for an extended period, typically 2-4 hours, sometimes overnight. Microwave-assisted synthesis can significantly shorten this time.[12]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: Proteolytic Stability Assay
This assay is designed to quantify the rate of peptide degradation in the presence of a specific protease or in a biological matrix like serum.
-
Peptide and Enzyme Preparation:
-
Synthesize and purify the parent peptide and its modified analogs using RP-HPLC to >95% purity. Confirm their identity via mass spectrometry.
-
Prepare stock solutions of the peptides in a suitable buffer.
-
Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin) or use human serum.
-
-
Incubation:
-
Incubate the peptide at a defined concentration (e.g., 10 µM) with the protease solution or serum at 37°C.[4]
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Analysis:
-
Analyze the supernatant by RP-HPLC, monitoring the disappearance of the peak corresponding to the intact peptide over time.
-
Quantify the peak area at each time point relative to the area at time zero.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the peptide's half-life (t½) by fitting the data to a one-phase decay model.[4]
-
Caption: Workflow for a typical proteolytic stability assay.
Conclusion and Future Perspectives
The incorporation of sterically hindered amino acids is an indispensable strategy in modern peptide drug design. While Aib remains a valuable and widely used tool for inducing helical conformations and enhancing metabolic stability, a nuanced understanding of its alternatives is crucial for fine-tuning the properties of peptide therapeutics. Other α,α-disubstituted amino acids offer a means to modulate the degree of conformational restriction, while N-methylated amino acids provide a powerful approach to not only increase proteolytic resistance but also to improve membrane permeability. The choice of modification should be guided by a comprehensive analysis of the desired pharmacological profile, with careful consideration of the synthetic challenges associated with each class of residue. As our understanding of peptide structure-activity relationships deepens, the rational design and application of these and other novel non-natural amino acids will continue to drive the development of the next generation of peptide-based drugs.
References
- BenchChem. A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. BenchChem. Published 2025.
- Insight into the Mechanism of Action and Peptide‐Membrane Interactions of Aib‐Rich Peptides: Multitechnique Experimental and Theoretical Analysis. Chembiochem. 2018;19(19):2047-2054.
- BenchChem. A comparative study of different methylated amino acids in peptide design. BenchChem. Published 2025.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024.
- Katritzky AR, Todadze E, Angrish P, Draghici B. Efficient peptide coupling involving sterically hindered amino acids. J Org Chem. 2007;72(15):5794-5801.
- Kohler A, Jülke EM, Stichel J, Beck-Sickinger AG. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacol Transl Sci. 2024;7(2):336-349.
- Vijayakumar EKS, Sudha TS, Balaram P. Circular dichroism studies of [alpha]-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating Aib-L-Ala and Aib-L-Val sequences. Biopolymers. 1983;22(9):2133-2144.
- Katritzky AR, Todadze E, Angrish P, Draghici B. Efficient peptide coupling involving sterically hindered amino acids. J Org Chem. 2007;72(15):5794-5801.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Kawai M, Omori Y, Yamamura H, Butsugan Y, Taga T. Synthesis and conformational analysis of Aib-containing peptide modelling for N-glycosylation site in N-glycoprotein. Biopolymers. 1993;33(8):1337-1343.
- Hinner MJ, Pless G. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One. 2020;15(7):e0235891.
- Kohler A, Jülke EM, Stichel J, Beck-Sickinger AG. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacol Transl Sci. 2024;7(2):336-349.
- Semantic Scholar. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Accessed January 9, 2026.
- Karle IL, Gopi HN, Balaram P. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Chem Biodivers. 2008;5(7):1238-1262.
- Lu W, Lu Y, Malev V, et al. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Front Microbiol. 2020;11:599335.
- Coin I, Beyermann M, Bienert M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fairweather R, Anjum R, Prieto-Allemand D, et al. Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Sci Rep. 2022;12(1):12345.
- BenchChem.
- De Filippis V, Vindigni A, Altichieri L, Fontana A. Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry. 1994;33(31):9202-9208.
- Karle IL, Gopi HN, Balaram P. Aib Residues in Peptaibiotics and Synthetic Sequences: Analysis of Nonhelical Conformations. Chem Biodivers. 2008;5(7):1238-1262.
- Némethy G, McQuie JR, Pottle MS, Scheraga HA. Stability of cis, trans, and nonplanar peptide groups. Macromolecules. 1981;14(4):975-983.
- Wang L, Wang Y, Li D. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opin Drug Discov. 2021;16(10):1191-1202.
- BenchChem. A Comparative Analysis of N,N-Dimethyl-L-Valine and N-Methyl-L-Valine in Peptide Therapeutics. BenchChem. Published 2025.
- BenchChem. A Comparative Guide to H-Thr(Me)-OH and Other Non-Natural Amino Acids in Peptides. BenchChem. Published 2025.
- Grieco P, Carotenuto A, Auriemma L, et al. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Curr Med Chem. 2012;19(26):4475-4494.
- Sharma A, Kumar A, Monaim SAA, et al. N-methylation in amino acids and peptides: Scope and limitations. Biopolymers. 2018;109(10):e23110.
Sources
- 1. scispace.com [scispace.com]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. Insight into the Mechanism of Action and Peptide‐Membrane Interactions of Aib‐Rich Peptides: Multitechnique Experimental and Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-2-methylpropanoate
Welcome to a comprehensive guide on the safe and compliant disposal of Ethyl 2-amino-2-methylpropanoate. In our work as researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure this compound is managed responsibly from the moment it is deemed waste.
Core Principle: Hazard-Based Waste Characterization
Before any disposal action is taken, we must first understand the material we are handling. This compound is not a benign amino acid derivative; its ester and free amine functionalities, combined with its physical properties, classify it as hazardous material. The entire disposal workflow is predicated on this initial characterization.
Based on available Safety Data Sheets (SDS) and regulatory definitions, the compound presents a multi-faceted hazard profile. One SDS indicates it is a highly flammable liquid and causes severe skin burns and eye damage. This information is critical for classifying the waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
A hazardous waste is defined as such if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[1][2] this compound waste must be classified based on these characteristics.
| Hazard Characteristic | EPA Waste Code | Justification for this compound |
| Ignitability | D001 | The compound is described as a "Highly flammable liquid and vapour" (GHS Hazard H225). This aligns with the D001 characteristic for liquids with a flash point below 140°F (60°C).[3] |
| Corrosivity | D002 | The compound "Causes severe skin burns and eye damage" (GHS Hazard H314). While the formal D002 code applies to aqueous wastes with a pH ≤ 2 or ≥ 12.5, the severe corrosive nature necessitates handling it with the same precautions and segregating it as a corrosive material. The final determination should be based on a pH test of any aqueous solutions. |
Operational Protocol: Step-by-Step Disposal Procedure
This protocol is designed to ensure safety and compliance from the point of generation to the final pickup by your institution's certified waste handlers.
Step 1: Immediate Segregation at the Point of Generation
The Causality: The primary risk in a laboratory setting is the inadvertent mixing of incompatible chemicals, which can lead to violent reactions, gas evolution, or fire.[4] Therefore, waste this compound must be kept separate from other waste streams.
Procedure:
-
Designate a specific waste container solely for this compound and chemically similar flammable, corrosive organic liquids.
-
Crucially, do not mix this waste with:
-
Strong oxidizing agents.
-
Strong acids or bases (unless part of a neutralization protocol, which itself generates waste).
-
Aqueous waste streams.
-
Halogenated solvents.
-
-
Keep solid and liquid wastes in separate containers.[5]
Step 2: Container Selection and Management
The Causality: The container is the primary barrier preventing a release into the environment or accidental exposure. Its material must be compatible with the waste, and it must be managed to prevent spills or vapor buildup.
Procedure:
-
Select a container made of a material compatible with a flammable and potentially corrosive organic liquid. A high-density polyethylene (HDPE) or glass bottle with a polytetrafluoroethylene (PTFE)-lined screw cap is appropriate.
-
Ensure the container is in good condition, with no cracks or signs of deterioration.[4]
-
The container must be kept closed at all times except when you are actively adding waste.[1][6] This is a critical regulatory requirement to prevent the release of flammable vapors.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[4]
Step 3: Accurate and Compliant Labeling
The Causality: A proper label communicates the hazard to everyone in the laboratory and is required for legal transport and disposal. An unlabeled container is a significant safety violation.
Procedure:
-
Obtain a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.
-
Affix the tag to the container before adding the first drop of waste.
-
Fill out the label completely and legibly:
-
Generator's Name and Location: Your name, principal investigator, and lab room number.
-
Chemical Contents: List "this compound" and any other components by their full chemical name. Do not use abbreviations or formulas. List percentages of each component.
-
Hazards: Check the boxes for "Flammable" and "Corrosive."
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
The Causality: The SAA provides a designated, safe, and compliant location for storing hazardous waste before it is collected.
Procedure:
-
The waste container must be stored in a designated SAA that is at or near the point of generation.[1][4] You cannot generate waste in one lab and store it in another.
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
The container must be placed within secondary containment (such as a spill tray) to capture any potential leaks.[5]
Step 5: Arranging for Final Disposal
The Causality: Hazardous waste must be disposed of through your institution's official channels to ensure it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF), as mandated by EPA regulations.[7]
Procedure:
-
Once the waste container is full (or you no longer need to add to it), complete the "full date" on the hazardous waste tag.
-
Submit a chemical waste collection request to your EHS department.[6]
-
Ensure the container is ready for pickup in the designated SAA. Do not move it to a hallway or other unapproved area.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Disposal workflow for this compound waste.
Managing Spills and Empty Containers
Spill Response
For small, manageable spills within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE: flame-resistant lab coat, gloves, and chemical splash goggles with a face shield.
-
Contain the spill using a chemical absorbent suitable for flammable organic liquids (e.g., vermiculite or a universal spill pad). Do not use paper towels, which can increase the fire risk.
-
Carefully collect the absorbed material using non-sparking tools.
-
Place the contaminated absorbents and any used PPE into a dedicated waste container. Label this container as hazardous waste, listing all contents.
-
Request a pickup from EHS for this spill debris.[6]
For large spills, or any spill outside of a fume hood, evacuate the area, close the door, and contact your institution's emergency response line immediately.
Empty Container Management
An "empty" container that held hazardous waste must be managed correctly.[6]
-
A container is considered "RCRA empty" when all contents have been removed that can be by normal means (e.g., pouring, scraping).
-
Best Practice Recommendation: Due to the flammability and corrosivity of this compound, it is strongly recommended to triple-rinse the empty container with a suitable solvent (such as ethanol or acetone).
-
Crucially, the rinseate from this process must be collected and disposed of as D001 hazardous waste. [6]
-
Once triple-rinsed, deface or remove the original chemical and hazard labels from the container. It can then typically be disposed of in regular laboratory glass or solid waste streams.[6]
By adhering to this structured, safety-first approach, you ensure that your critical research and development work is conducted not only effectively but also with the highest degree of responsibility for yourself, your colleagues, and the environment.
References
- Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL:[Link]
- Title: Properly Managing Chemical Waste in Labor
- Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL:[Link]
- Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL:[Link]
- Title: Hazardous Waste and Disposal Considerations Source: American Chemical Society URL:[Link]
- Title: OSHA Hazardous Waste Disposal Guidelines & Safety Standards Source: HWH Environmental URL:[Link]
- Title: OSHA Regulations and Hazardous Waste Disposal: What To Know Source: Clean Management Environmental Group, Inc. URL:[Link]
- Title: OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview Source: CDMS URL:[Link]
- Title: this compound hydrochloride Source: PubChem, National Center for Biotechnology Inform
- Title: Safety Data Sheet: 2-amino-2-ethylpropanediol Source: Chemos GmbH & Co.KG URL:[Link]
- Title: Hazardous Waste - Overview Source: Occupational Safety and Health Administr
- Title: Hazardous Waste - Standards Source: Occupational Safety and Health Administr
- Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: Hazardous Waste Listings Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: EPA Hazardous Waste Codes Source: University of Maryland Environmental Safety, Sustainability and Risk URL:[Link]
- Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regul
- Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. epa.gov [epa.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. vumc.org [vumc.org]
- 7. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Ethyl 2-amino-2-methylpropanoate
As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the safety of our team. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-amino-2-methylpropanoate, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to work safely and effectively.
Understanding the Risks: A Quick Hazard Analysis
This compound is a versatile reagent, but it demands respect. According to its Safety Data Sheet (SDS), the primary hazards associated with this compound are its flammability and its corrosive nature.[1] It is classified as a flammable liquid and can cause severe skin burns and eye damage.[1] Additionally, it may cause respiratory irritation.[2] Understanding these hazards is the first step in mitigating them.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first line of defense. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield.[3] | The corrosive nature of this chemical can cause severe and potentially irreversible eye damage.[4] Standard safety glasses are insufficient; full splash protection is necessary. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can lead to severe burns. Always inspect gloves for tears or punctures before use. |
| Body | Flame-resistant laboratory coat.[3] | Protects against accidental splashes and provides a layer of protection from the chemical's flammability. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood.[3][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[3] | Vapors can cause respiratory irritation.[2] A fume hood is the primary engineering control to minimize inhalation exposure. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, ensuring safety at every stage of the process.
Preparation and Pre-Handling Checklist
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Inspection: Don and inspect all required PPE as outlined in the table above.
-
Spill Kit Accessibility: Locate the nearest spill kit and familiarize yourself with its contents.
-
Emergency Equipment Check: Confirm that the safety shower and eyewash station are unobstructed and operational.[4][5]
Handling the Chemical
-
Dispensing:
-
Conduct all dispensing of this compound inside a certified chemical fume hood.
-
Use non-sparking tools to prevent ignition of flammable vapors.[3]
-
Ground and bond containers when transferring large volumes to prevent static discharge.
-
-
During Use:
Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you wore gloves.[7]
Disposal Plan: Managing this compound Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Designated Waste Container: Collect all waste contaminated with this compound in a clearly labeled, dedicated hazardous waste container.
-
Container Integrity: Ensure the waste container is compatible with the chemical and is kept closed when not in use.
-
Avoid Mixing: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Disposal Procedure
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal.
-
Labeling: Ensure the waste container is accurately and completely labeled with its contents.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by EHS.
Visualizing the Workflow: PPE Selection and Disposal
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the waste disposal workflow.
Caption: PPE Selection Workflow for this compound.
Caption: Waste Disposal Workflow for this compound.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. This commitment is fundamental to the integrity and success of our scientific endeavors.
References
- PubChem. (n.d.). This compound hydrochloride.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-amino-2-ethylpropanediol.
Sources
- 1. This compound | 1113-49-1 [sigmaaldrich.com]
- 2. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
